Glucobrassicanapin
描述
This compound has been reported in Brassica oleracea, Brassica incana, and other organisms with data available.
Structure
3D Structure
属性
CAS 编号 |
19041-10-2 |
|---|---|
分子式 |
C12H21NO9S2 |
分子量 |
387.4 g/mol |
IUPAC 名称 |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-sulfooxyhex-5-enimidothioate |
InChI |
InChI=1S/C12H21NO9S2/c1-2-3-4-5-8(13-22-24(18,19)20)23-12-11(17)10(16)9(15)7(6-14)21-12/h2,7,9-12,14-17H,1,3-6H2,(H,18,19,20)/b13-8-/t7-,9-,10+,11-,12+/m1/s1 |
InChI 键 |
XMJFVIGTHMOGNZ-AHMUMSBHSA-N |
手性 SMILES |
C=CCCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
规范 SMILES |
C=CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Glucobrassicanapin Biosynthesis Pathway in Brassica napus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosinolates (GSLs) are a class of sulfur- and nitrogen-containing secondary metabolites characteristic of the Brassicaceae family, including the economically significant oilseed crop, Brassica napus. Upon enzymatic hydrolysis by myrosinase, GSLs break down into various bioactive compounds, such as isothiocyanates, which have been recognized for their roles in plant defense and their potential anti-carcinogenic properties in humans. Glucobrassicanapin, a C5 aliphatic glucosinolate derived from methionine, is a prominent GSL in B. napus. Understanding its biosynthetic pathway is crucial for the targeted breeding of B. napus cultivars with desirable GSL profiles for nutritional improvement and for exploring its derivatives as potential therapeutic agents.
This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Brassica napus, detailing the enzymatic steps, genetic regulation, and relevant experimental protocols.
This compound Biosynthesis Pathway
The biosynthesis of this compound from the amino acid methionine is a multi-step process that can be broadly categorized into three key stages: side-chain elongation, core structure formation, and secondary side-chain modification.[1][2][3][4]
Side-Chain Elongation of Methionine
The initial phase involves the extension of the methionine side chain. This is an iterative process where a series of enzymes add methylene groups to the precursor amino acid. For this compound, this involves three cycles of chain elongation. The key enzymes in this stage include:
-
Branched-chain aminotransferase (BCAT): Catalyzes the deamination of methionine to its corresponding α-keto acid.
-
Methylthioalkylmalate Synthase (MAM): Catalyzes the condensation of the α-keto acid with acetyl-CoA. The MAM1 gene is particularly important for the synthesis of C4 and C5 aliphatic GSLs.
-
Isopropylmalate Isomerase (IPMI): Involved in the isomerization of the resulting intermediate.
-
Isopropylmalate Dehydrogenase (IMDH): Catalyzes the oxidative decarboxylation to yield the chain-elongated α-keto acid.
-
Branched-chain aminotransferase (BCAT): The final step in each elongation cycle is the transamination of the α-keto acid to form the chain-elongated amino acid, dihomomethionine, which serves as the precursor for this compound.
Core Glucosinolate Structure Formation
The chain-elongated amino acid, dihomomethionine, is then converted into the core glucosinolate structure through a series of reactions catalyzed by a group of well-characterized enzymes:
-
Cytochrome P450 monooxygenases (CYP79F1 and CYP83A1): CYP79F1 converts dihomomethionine to the corresponding aldoxime.[2] CYP83A1 then oxidizes the aldoxime to a thiohydroximic acid intermediate.
-
Glutathione S-transferase (GST), γ-glutamyl peptidase (GGP1), and C-S lyase (SUR1): These enzymes are involved in the conjugation of the thiohydroximic acid with glutathione and subsequent processing to form a thiohydroximate.
-
UDP-glucosyltransferase (UGT74B1): This enzyme glycosylates the thiohydroximate to form desulfothis compound.
-
Sulfotransferase (SOT): The final step in the core structure formation is the sulfation of desulfothis compound by a sulfotransferase, using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor, to yield this compound.
Secondary Side-Chain Modification
Following the formation of the core glucosinolate structure, the side chain can undergo further modifications, such as hydroxylation and desaturation, to create a diverse array of GSLs. However, for this compound, the primary structure is typically not further modified.
Genetic Regulation of this compound Biosynthesis
The biosynthesis of aliphatic glucosinolates, including this compound, is tightly regulated at the transcriptional level. The key regulators are a group of R2R3-MYB transcription factors. In B. napus, MYB28 is a master regulator that positively controls the expression of several genes involved in the aliphatic GSL biosynthetic pathway, including MAM1, CYP79F1, and CYP83A1.[5][6][7][8] Natural variations and artificial selection at the BnaC2.MYB28 locus have been shown to modulate the seed glucosinolate content in B. napus.[5][6]
Quantitative Data on Glucosinolate Content in Brassica napus
The concentration of this compound and other glucosinolates in B. napus can vary significantly depending on the cultivar, tissue type, developmental stage, and environmental conditions.
| Glucosinolate | Tissue | Cultivar/Condition | Concentration (µmol/g dry weight) | Reference |
| This compound (GBN) | Leaves | Nabicol (B. napus) | Varies with selection programs | [9][10] |
| Roots | Four cultivars | Tended to decrease or remain steady with maturation | [11] | |
| Total Aliphatic GSLs | Leaves | High-GSL accessions | Higher than low-GSL accessions | [2] |
| Total GSLs | Seeds | '00' cultivars | <30 µmol/g | [2] |
| Progoitrin & Gluconapin | Seeds | Single-low cultivars | Present | [11] |
| Progoitrin & Gluconapin | Seeds | Double-low cultivar 'Kirariboshi' | Almost none | [11] |
Experimental Protocols
Glucosinolate Extraction and Analysis by HPLC
This protocol is adapted from established methods for the analysis of desulfoglucosinolates.[12][13][14][15]
a. Extraction:
-
Freeze-dry plant material (e.g., leaves, seeds) and grind to a fine powder.
-
Accurately weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube.
-
Add 1 mL of 70% methanol pre-heated to 70°C.
-
Vortex vigorously and incubate at 70°C for 20 minutes in a water bath.
-
Centrifuge at 3,000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction with another 1 mL of 70% methanol and combine the supernatants.
b. Desulfation:
-
Prepare a mini-column with DEAE-Sephadex A-25 resin.
-
Apply the methanolic extract to the column. The glucosinolates will bind to the resin.
-
Wash the column with water and then with a sodium acetate buffer.
-
Add a purified sulfatase solution (from Helix pomatia) to the column and incubate overnight at room temperature to cleave the sulfate group.[12][14][15]
-
Elute the desulfoglucosinolates from the column with ultrapure water.
c. HPLC Analysis:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm).[12]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).[13]
-
Detection: UV detector at 229 nm.[13]
-
Quantification: Use an internal standard (e.g., sinigrin) and create a calibration curve with known standards to quantify the concentration of individual desulfoglucosinolates.
Gene Expression Analysis by qRT-PCR
This protocol provides a general framework for analyzing the expression of key biosynthetic genes.
a. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from B. napus tissues using a commercial kit or a standard Trizol-based method.
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.
b. qRT-PCR:
-
Design gene-specific primers for target genes (BnMYB28, BnMAM1, BnCYP79F1, BnUGT74B1, etc.) and a reference gene (e.g., actin).
-
Prepare a reaction mixture containing cDNA template, primers, and a SYBR Green master mix.
-
Perform the qRT-PCR reaction in a real-time PCR system.
-
Analyze the data using the 2-ΔΔCt method to determine the relative expression levels of the target genes.
Visualizations
This compound Biosynthesis Pathway
Caption: this compound biosynthesis pathway in B. napus.
Experimental Workflow for Glucosinolate Analysis
Caption: Workflow for glucosinolate extraction and HPLC analysis.
Conclusion
The biosynthesis of this compound in Brassica napus is a well-defined pathway involving a series of enzymatic reactions and is primarily regulated by the MYB28 transcription factor. A thorough understanding of this pathway is essential for the genetic improvement of B. napus to enhance its nutritional value and for harnessing the potential health benefits of its bioactive breakdown products. The experimental protocols outlined in this guide provide a solid foundation for researchers to accurately quantify glucosinolates and study the expression of the genes involved in their synthesis. Further research into the kinetic properties of the biosynthetic enzymes and the intricate regulatory networks will pave the way for more precise metabolic engineering of glucosinolate profiles in this important crop.
References
- 1. Deciphering the heterogeneous glucosinolates composition in leaves and seeds: strategies for developing Brassica napus genotypes with low seed glucosinolates content but high leaf glucosinolates content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic architecture of glucosinolate variation in Brassica napus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissection of genetic architecture for glucosinolate accumulations in leaves and seeds of Brassica napus by genome‐wide association study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural variation and artificial selection at the BnaC2.MYB28 locus modulate Brassica napus seed glucosinolate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural variation and artificial selection at the BnaC2.MYB28 locus modulate Brassica napus seed glucosinolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 9. Frontiers | New vegetable varieties of Brassica rapa and Brassica napus with modified glucosinolate content obtained by mass selection approach [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
Key Enzymes in the Glucobrassicanapin Metabolic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core enzymes involved in the metabolic pathway of Glucobrassicanapin, an aliphatic glucosinolate predominantly found in Brassicaceae species. This document details the biosynthetic and catabolic enzymes, presenting quantitative data, experimental protocols, and pathway visualizations to support research and development in this field.
Introduction to the this compound Metabolic Pathway
This compound is a secondary metabolite derived from the amino acid methionine through a multi-step enzymatic pathway. The biosynthesis of this compound, like other aliphatic glucosinolates, can be divided into three distinct stages:
-
Chain Elongation: The side chain of methionine is elongated through a series of iterative cycles.
-
Core Structure Formation: The elongated amino acid is converted into the characteristic glucosinolate core structure.
-
Secondary Modification: The core structure can undergo further modifications to create a diverse array of glucosinolates.
Upon tissue damage, this compound is hydrolyzed by the enzyme myrosinase, releasing bioactive compounds that are of interest for their roles in plant defense and potential applications in human health.
Key Biosynthetic Enzymes
The biosynthesis of this compound involves a suite of enzymes, each playing a critical role in the step-wise assembly of the molecule.
Chain Elongation Enzymes
The initial phase of this compound biosynthesis involves two cycles of chain elongation starting from homomethionine. This process is catalyzed by a set of enzymes homologous to those in the leucine biosynthesis pathway.
-
Branched-chain aminotransferase (BCAT): Initiates the cycle by converting the amino acid to its corresponding 2-oxo acid.
-
Methylthioalkylmalate Synthase (MAM): Catalyzes the condensation of the 2-oxo acid with acetyl-CoA. The MAM3 isoform, in particular, exhibits broad substrate specificity and is a key determinant of the final chain length of the glucosinolate.[1][2]
-
Isopropylmalate Isomerase (IPMI): Catalyzes the isomerization of the resulting malate derivative.
-
Isopropylmalate Dehydrogenase (IPMDH): Catalyzes the oxidative decarboxylation to yield the chain-elongated 2-oxo acid.[3][4]
Core Structure Formation Enzymes
Once the dihomomethionine precursor is synthesized, it enters the core glucosinolate biosynthesis pathway.
-
Cytochrome P450 monooxygenases (CYP79s): The CYP79F1 and CYP79F2 enzymes are responsible for converting chain-elongated methionine derivatives into their corresponding aldoximes. Specifically, CYP79F1 can metabolize mono- to hexahomomethionine.[5][6]
-
Cytochrome P450 monooxygenases (CYP83s): CYP83A1 metabolizes the aliphatic aldoximes.[7]
-
UDP-glucosyltransferase (UGT74s): UGT74C1 is believed to play a role in the S-glucosylation of aliphatic thiohydroximates.[8]
-
Sulfotransferase (SOT): The final step in core structure formation is the sulfation of the desulfoglucosinolate, catalyzed by a sulfotransferase.
Key Catabolic Enzyme: Myrosinase
Myrosinase (a β-thioglucosidase) is the enzyme responsible for the hydrolysis of this compound and other glucosinolates. This reaction occurs when plant tissue is damaged, bringing the enzyme into contact with its substrate, which is typically stored separately in intact cells. The hydrolysis of this compound yields glucose and an unstable aglycone that rearranges to form isothiocyanates and other bioactive compounds.
Quantitative Data on Key Enzymes
The following table summarizes available quantitative data for the key enzymes in the this compound metabolic pathway. It is important to note that kinetic parameters can vary depending on the specific isoform, substrate, and experimental conditions.
| Enzyme Family | Specific Enzyme (Organism) | Substrate | Km | kcat | Optimal pH | Optimal Temperature (°C) |
| Chain Elongation | ||||||
| MAM | MAM3 (Arabidopsis thaliana) | 4-methylthio-2-oxobutanoic acid | 932 µM | - | 8.0 | 32 |
| 9-methylthio-2-oxononanoic acid | 81 µM | - | ||||
| Core Structure | ||||||
| CYP83 | CYP83A1 (Arabidopsis thaliana) | Indole-3-acetaldoxime | 150 ± 15 µM | 140 ± 10 min-1 | - | - |
| CYP83B1 (Arabidopsis thaliana) | Indole-3-acetaldoxime | 3.1 ± 0.4 µM | 52 ± 2 min-1 | - | - | |
| Catabolism | ||||||
| Myrosinase | Myrosinase (Brassica oleracea var. italica) | Sinigrin | 0.086 mM | - | <5.0 | 40 |
Note: Data for some enzymes with their specific substrates in the this compound pathway are limited. The provided data may be for related substrates or enzyme homologs.
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization of enzyme function. Below are outlines of common methodologies for the key enzymes in the this compound pathway.
Heterologous Expression and Purification of Recombinant Enzymes
Objective: To produce and purify recombinant enzymes for in vitro characterization.
General Protocol Outline:
-
Cloning: The coding sequence of the target enzyme (e.g., MAM3, CYP79F1, UGT74C1) is cloned into an appropriate expression vector (e.g., pET vectors for E. coli expression) with an affinity tag (e.g., His-tag).
-
Transformation: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)).
-
Expression: The transformed cells are cultured to an optimal density, and protein expression is induced (e.g., with IPTG). For P450 enzymes, co-expression with a P450 reductase and supplementation with a heme precursor may be necessary.[1]
-
Cell Lysis: The cells are harvested and lysed to release the recombinant protein.
-
Purification: The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps like size-exclusion chromatography may be employed to achieve higher purity.
Enzyme Activity Assays
5.2.1. Methylthioalkylmalate Synthase (MAM) Activity Assay
Principle: The assay measures the condensation of a 2-oxo acid and acetyl-CoA. The release of Coenzyme A can be monitored spectrophotometrically using a reagent like 4,4'-dithiodipyridine (DTDP).
Protocol Outline:
-
Prepare a reaction mixture containing buffer (e.g., HEPES, pH 7.5), a divalent cation (e.g., MgCl2), DTDP, the 2-oxo acid substrate, and acetyl-CoA.[9]
-
Initiate the reaction by adding the purified MAM enzyme.
-
Monitor the increase in absorbance at 324 nm, which corresponds to the formation of the CoA-DTDP adduct.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Perform the assay at various substrate concentrations to determine kinetic parameters.
5.2.2. Isopropylmalate Dehydrogenase (IPMDH) Activity Assay
Principle: The oxidative decarboxylation of the 3-malate derivative is coupled to the reduction of NAD+ to NADH. The formation of NADH can be monitored spectrophotometrically at 340 nm.[10]
Protocol Outline:
-
Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), MgCl2, KCl, and NAD+.[10]
-
Add the 3-(methylthio)alkylmalate substrate.
-
Initiate the reaction by adding the purified IPMDH enzyme.
-
Monitor the increase in absorbance at 340 nm.
-
Calculate the initial reaction velocity and determine kinetic parameters.
5.2.3. Cytochrome P450 (CYP79F1, CYP83A1) Activity Assay
Principle: The activity of P450 enzymes can be determined by measuring the consumption of the substrate or the formation of the product using methods like HPLC or LC-MS.
Protocol Outline:
-
Prepare a reaction mixture containing the purified P450 enzyme (in microsomes or reconstituted with a reductase), buffer (e.g., Tricine, pH 8.1), and the amino acid or oxime substrate.[7]
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction at an optimal temperature (e.g., 29°C) for a defined period.[7]
-
Stop the reaction (e.g., by adding an organic solvent).
-
Analyze the reaction mixture by HPLC or LC-MS to quantify the substrate and product.
5.2.4. UDP-glucosyltransferase (UGT74C1) Activity Assay
Principle: The transfer of a glucose moiety from UDP-glucose to the thiohydroximate substrate is measured. This can be done using a radiolabeled UDP-glucose and quantifying the radiolabeled product.
Protocol Outline:
-
Prepare a reaction mixture containing buffer, the thiohydroximate substrate, and radiolabeled UDP-[14C]glucose.
-
Initiate the reaction by adding the purified UGT74C1 enzyme.
-
Incubate the reaction and then stop it (e.g., with acid).
-
Separate the radiolabeled product from the unreacted UDP-[14C]glucose using a suitable method (e.g., chromatography).
-
Quantify the radioactivity in the product fraction to determine enzyme activity.
5.2.5. Myrosinase Activity Assay
Principle: The hydrolysis of this compound releases glucose. The rate of glucose production can be measured using a coupled enzyme assay (e.g., glucose oxidase/peroxidase).
Protocol Outline:
-
Prepare a reaction mixture containing buffer, this compound, and the myrosinase enzyme.
-
Incubate the reaction at the optimal temperature.
-
At various time points, take aliquots and stop the myrosinase reaction (e.g., by boiling).
-
Add a glucose oxidase/peroxidase reagent containing a chromogen.
-
Measure the absorbance at the appropriate wavelength to determine the concentration of glucose produced.
Pathway and Workflow Visualizations
The following diagrams illustrate the this compound metabolic pathway and a general experimental workflow for enzyme characterization.
Caption: this compound Biosynthesis and Breakdown Pathway.
Caption: General Workflow for Enzyme Characterization.
References
- 1. Protein Expression and Purification [protocols.io]
- 2. Frontiers | Characterization of Arabidopsis CYP79C1 and CYP79C2 by Glucosinolate Pathway Engineering in Nicotiana benthamiana Shows Substrate Specificity Toward a Range of Aliphatic and Aromatic Amino Acids [frontiersin.org]
- 3. Developing multifunctional crops by engineering Brassicaceae glucosinolate pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome p450 CYP79F1 from arabidopsis catalyzes the conversion of dihomomethionine and trihomomethionine to the corresponding aldoximes in the biosynthesis of aliphatic glucosinolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP83A1 and CYP83B1, Two Nonredundant Cytochrome P450 Enzymes Metabolizing Oximes in the Biosynthesis of Glucosinolates in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Mechanism of Arabidopsis Isopropylmalate Dehydrogenase Helps to Understand Amino Acid and Glucosinolate Biosynthesis♦: Structure and Mechanism of Isopropylmalate Dehydrogenase from Arabidopsis thaliana. INSIGHTS ON LEUCINE AND ALIPHATIC GLUCOSINOLATE BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic and catalytic mechanisms of the methionine-derived glucosinolate biosynthesis enzyme methylthioalkylmalate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and Mechanism of Isopropylmalate Dehydrogenase from Arabidopsis thaliana: INSIGHTS ON LEUCINE AND ALIPHATIC GLUCOSINOLATE BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Perspective on the Identification of Glucobrassicanapin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucobrassicanapin, a member of the glucosinolate family of plant secondary metabolites, has been a subject of scientific interest for its role in plant defense and its potential implications for human health. This technical guide provides a detailed historical perspective on the identification of this compound, focusing on the pioneering experimental work that led to its discovery and characterization. Tailored for researchers, scientists, and drug development professionals, this document outlines the early methodologies, presents key quantitative data, and illustrates the logical workflows that defined the initial understanding of this important natural product.
Historical Context: The Dawn of Glucosinolate Chemistry
The mid-20th century marked a period of intense investigation into the chemical constituents of the Brassicaceae family. The characteristic pungent flavor of many of these plants was known to be due to the enzymatic hydrolysis of a group of sulfur-containing glucosides, which would later be named glucosinolates. The foundational work on the structure of sinigrin, a prominent glucosinolate, by Ettlinger and Lundeen in 1956, laid the groundwork for the structural elucidation of other members of this class[1]. It was in this scientific climate that the quest to identify the array of glucosinolates in various Brassica species, including the precursor to 4-pentenyl isothiocyanate, gained momentum.
The Identification of this compound
While a single definitive publication marking the absolute "first" identification of this compound (also known by its systematic name, 4-pentenyl glucosinolate) is not readily apparent in the compiled historical literature, the work of Danish chemists Anders Kjær and his collaborators throughout the 1950s and 1960s was pivotal. Their systematic investigation of isothiocyanates, the enzymatic hydrolysis products of glucosinolates, from various plant sources was instrumental. The identification of 4-pentenyl isothiocyanate from Cochlearia officinalis strongly implied the existence of its parent glucoside, this compound, within the plant. The general structure of glucosinolates was by then established, and the identification of a specific isothiocyanate allowed for the confident deduction of the corresponding glucosinolate's side chain structure.
Physicochemical and Quantitative Data
Early research on this compound and related glucosinolates focused on determining their fundamental chemical and physical properties. The following table summarizes key quantitative data, compiled from historical and modern sources for a comprehensive overview.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₉S₂ | PubChem |
| Molecular Weight | 387.43 g/mol | PubChem |
| Melting Point | Not available from historical sources | - |
| Optical Rotation | Not available from historical sources | - |
| Solubility | Soluble in water, sparingly soluble in ethanol | General glucosinolate properties |
Experimental Protocols of the Era
The identification of this compound in the mid-20th century relied on a combination of meticulous extraction, purification, and analytical techniques that were state-of-the-art for their time.
Extraction of Glucosinolates
The initial step involved the extraction of glucosinolates from plant material, typically seeds or leaves of Brassica species. A common procedure is outlined below:
-
Plant Material Preparation: Seeds were finely ground, and fresh leaves were macerated to facilitate solvent penetration.
-
Enzyme Inactivation: To prevent enzymatic hydrolysis of the glucosinolates by myrosinase, the plant material was often treated with boiling ethanol (70-80%) for a short period. This crucial step ensured the isolation of the intact glucoside.
-
Solvent Extraction: The treated plant material was then exhaustively extracted with aqueous ethanol or methanol. This process was typically carried out at room temperature over an extended period or with gentle heating.
-
Initial Purification: The crude extract was often concentrated under reduced pressure. A key step in early purification involved the precipitation of impurities. This was sometimes achieved by adding a solution of a lead salt (e.g., lead acetate), which would precipitate proteins and other interfering substances. The excess lead was then removed by treatment with hydrogen sulfide or sulfate ions.
Purification by Ion-Exchange Chromatography
The development of ion-exchange chromatography in the 1950s revolutionized the purification of charged molecules like glucosinolates.
-
Resin Preparation: Anion-exchange resins, such as Amberlite or Dowex, were commonly used. The resin was prepared by washing with acid, base, and then water to ensure it was in the desired counter-ion form (e.g., acetate or formate).
-
Column Chromatography: The crude glucosinolate extract was applied to a column packed with the prepared anion-exchange resin. The negatively charged sulfate group of the glucosinolates would bind to the positively charged resin.
-
Washing: The column was washed with water or a low-concentration buffer to remove neutral and positively charged impurities.
-
Elution: The purified glucosinolates were then eluted from the column using a solution of a salt with a high affinity for the resin, such as potassium chloride or a strong buffer.
Analysis and Structural Elucidation
Pioneered for glucosinolates by Schultz and Gmelin, paper chromatography was a primary tool for the separation and tentative identification of these compounds.
-
Sample Application: A concentrated solution of the purified glucosinolate fraction was spotted onto a strip of filter paper (e.g., Whatman No. 1).
-
Development: The chromatogram was developed by allowing a solvent system (e.g., n-butanol:acetic acid:water) to move up or down the paper. The different glucosinolates would migrate at different rates depending on their polarity.
-
Visualization: The separated glucosinolates were visualized by spraying the paper with a reagent that would react to produce a colored spot. A common reagent was silver nitrate, which would react with the sulfur-containing compounds. The position of the spot (Rf value) was compared to that of known standards.
The definitive structural information for the side chain of a glucosinolate was obtained by analyzing its enzymatic hydrolysis product.
-
Myrosinase Hydrolysis: The purified glucosinolate was treated with a preparation of myrosinase, an enzyme typically extracted from mustard seeds. This would cleave the glucose moiety and lead to the formation of the corresponding isothiocyanate (in the case of this compound, 4-pentenyl isothiocyanate).
-
Isothiocyanate Extraction: The volatile isothiocyanate was often separated from the reaction mixture by steam distillation or solvent extraction.
-
Derivative Formation: To facilitate identification, the isothiocyanate was often converted into a crystalline derivative, such as a thiourea, by reaction with ammonia or an amine. The melting point of this derivative could then be compared with that of a synthetically prepared standard.
Logical Workflow for Identification
The logical process for identifying a novel glucosinolate like this compound during this historical period can be visualized as a sequential workflow.
Caption: Historical workflow for glucosinolate identification.
Biosynthesis: A Later Understanding
It is important to note that the biosynthetic pathway of glucosinolates was not understood at the time of this compound's initial identification. The focus was on the chemical structure and properties of the isolated natural product. The intricate enzymatic steps leading to the formation of the glucosinolate core structure and the side-chain elongation from amino acid precursors were elucidated much later through advanced biochemical and genetic studies.
Caption: Simplified modern view of glucosinolate biosynthesis.
Conclusion
The identification of this compound was a product of the systematic and rigorous application of chemical techniques prevalent in the mid-20th century. The combination of classical extraction and purification methods with the then-emerging technology of chromatography allowed for the isolation and characterization of this and many other glucosinolates. This historical perspective not only highlights the ingenuity of early natural product chemists but also provides a valuable context for contemporary research into the biological activities and potential therapeutic applications of these fascinating compounds. The foundational knowledge established during this era continues to underpin modern investigations in phytochemistry, drug discovery, and plant science.
References
The Role of Glucobrassicanapin in Plant Defense: A Technical Guide to Abiotic and Biotic Stress Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucobrassicanapin, an aliphatic glucosinolate predominantly found in Brassica species such as rapeseed (Brassica napus) and various cultivars of Brassica oleracea and Brassica rapa, plays a pivotal role in the plant's defense against a range of environmental challenges.[1][2] Like other glucosinolates, this compound itself is a relatively inert precursor. However, upon tissue damage caused by herbivore feeding, pathogen invasion, or mechanical stress, it is hydrolyzed by the endogenous enzyme myrosinase. This reaction releases a cascade of bioactive compounds, most notably pent-4-enyl isothiocyanate, which is a potent deterrent and toxin to a variety of organisms.[3] This technical guide provides an in-depth analysis of the current understanding of this compound's function in mediating plant responses to both abiotic and biotic stressors, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
This compound in Response to Abiotic Stress
Plants continuously adapt their metabolism in response to unfavorable environmental conditions. The accumulation and modulation of this compound levels are integral to this adaptive response, particularly under drought, salinity, and temperature stress.
Drought Stress
Water deficit is a significant abiotic stress that triggers a cascade of physiological and biochemical changes in plants. Studies have shown that drought stress can lead to an increase in the concentration of total glucosinolates, including this compound, in the leaves of various Brassica species.[4] This accumulation is thought to contribute to osmotic adjustment and the protection of cellular structures under water-limited conditions. For instance, in Brassica rapa, drought-stressed plants exhibited higher levels of this compound compared to control plants, which may be linked to the regulation of stomatal closure to minimize water loss.[5]
Salinity and Temperature Stress
High salinity and extreme temperatures also modulate glucosinolate profiles in Brassica plants. Increased salt concentrations have been shown to elevate total glucosinolate content as part of the plant's secondary metabolic response to ion-specific stress and osmotic imbalance.[6][7] Similarly, both high and low temperature stress can influence the biosynthesis and accumulation of glucosinolates, although the specific changes in this compound can vary depending on the plant species, developmental stage, and the duration and severity of the stress.[8]
Quantitative Data on this compound under Abiotic Stress
The following table summarizes findings on the quantitative changes in this compound concentration in response to various abiotic stressors.
| Plant Species | Tissue | Abiotic Stressor | Change in this compound Concentration | Reference |
| Brassica oleracea var. cross (CCP4) | Leaves | Drought (irrigated vs. non-irrigated) | 100.6 µmol/g d.w. (irrigated) vs. not detected (non-irrigated) | [4] |
| Brassica rapa ssp. pekinensis | Leaves | Drought | Abundantly found in drought-stressed plants compared to controls | [5] |
| Brassica napus | Leaves | Prolonged Heat Stress | No significant change reported for this compound | [8] |
This compound in Response to Biotic Stress
The "mustard oil bomb" defense system, initiated by the hydrolysis of glucosinolates, is a primary mechanism by which Brassica plants defend against herbivores and pathogens.
Insect Herbivory
The breakdown products of this compound, particularly pent-4-enyl isothiocyanate, are known to be toxic or deterrent to generalist herbivores.[9] However, specialist herbivores that have co-evolved with Brassica plants may use these compounds as feeding or oviposition stimulants.[10] The concentration of this compound can be altered in response to insect feeding, often as part of an induced defense response mediated by signaling molecules like jasmonic acid.[4][9]
Pathogen Infection
Fungal and bacterial pathogens can also trigger changes in glucosinolate profiles. Infection of Brassica rapa with the fungal pathogens Leptosphaeria maculans and Fusarium oxysporum has been shown to induce the accumulation of aliphatic glucosinolates, including this compound. This response is cultivar- and pathogen-specific, suggesting a complex interaction between the plant's defense system and the invading pathogen.
Quantitative Data on this compound under Biotic Stress
The following table summarizes findings on the quantitative changes in this compound concentration in response to various biotic stressors.
| Plant Species | Tissue | Biotic Stressor | Change in this compound Concentration | Reference |
| Brassica rapa (cv. Herfstraap) | Not specified | Fungal infection (Leptosphaeria maculans) | Accumulation observed | |
| Brassica rapa (cv. Herfstraap) | Not specified | Fungal infection (Fusarium oxysporum) | Accumulation observed | |
| Brassica oleracea | Leaves | Generalist and Specialist Herbivores | Varied responses depending on herbivore and glucosinolate profile | [10] |
Signaling Pathways Involving this compound Breakdown Products
Upon tissue damage, this compound is hydrolyzed by myrosinase into pent-4-enyl isothiocyanate. While the specific signaling cascade for pent-4-enyl isothiocyanate in plants is not fully elucidated, it is proposed to follow a general pathway for aliphatic isothiocyanates, which involves the activation of downstream defense responses. This is often interconnected with major plant defense signaling hormones such as jasmonic acid (JA), salicylic acid (SA), and ethylene (ET), as well as mitogen-activated protein kinase (MAPK) cascades.[11][12]
Isothiocyanates can act as signaling molecules that trigger a series of defense responses, including the expression of defense-related genes, production of phytoalexins, and reinforcement of the cell wall. The MAPK signaling cascade is a common downstream pathway activated by various stress signals, leading to the phosphorylation of transcription factors and the subsequent regulation of gene expression.[2][11]
Experimental Protocols
Extraction and Analysis of this compound
The quantitative analysis of this compound is typically performed using High-Performance Liquid Chromatography (HPLC) after a standardized extraction and desulfation procedure.
1. Sample Preparation:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to halt enzymatic activity.
-
Lyophilize the frozen tissue to a constant weight and grind into a fine powder.
2. Extraction:
-
Weigh approximately 100 mg of lyophilized plant powder into a 2 mL microcentrifuge tube.
-
Add 1 mL of 70% methanol and an internal standard (e.g., sinigrin).
-
Incubate at 75°C for 10 minutes to inactivate myrosinase.
-
Centrifuge at 13,000 rpm for 5 minutes and collect the supernatant.
-
Repeat the extraction on the pellet with another 1 mL of 70% methanol.
-
Combine the supernatants.
3. Desulfation:
-
Prepare a mini-column with DEAE-Sephadex A-25.
-
Load the combined supernatant onto the column.
-
Wash the column with water and then with a buffer (e.g., 20 mM sodium acetate).
-
Add a purified sulfatase solution (e.g., from Helix pomatia) and incubate overnight at room temperature. This step removes the sulfate group from the glucosinolates, which is necessary for HPLC analysis.
4. Elution and HPLC Analysis:
-
Elute the desulfoglucosinolates from the column with ultrapure water.
-
Analyze the eluate using a reverse-phase HPLC system with a C18 column and a UV detector (typically at 229 nm).
-
Quantify this compound by comparing its peak area to that of the internal standard and a calibration curve of known concentrations.
References
- 1. Quantification and Diversity Analyses of Major Glucosinolates in Conserved Chinese Cabbage (Brassica rapa L. ssp. pekinensis) Germplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. The interplay of RALF structural and signaling functions in plant-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jasmonic Acid-Induced Changes in Brassica oleracea Affect Oviposition Preference of Two Specialist Herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. MAPK cascades in plant defense signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Major Signaling Pathways Modulate Arabidopsis Glucosinolate Accumulation and Response to Both Phloem-Feeding and Chewing Insects - PMC [pmc.ncbi.nlm.nih.gov]
Glucobrassicanapin: A Precursor to the Bioactive Isothiocyanate 4-Pentenyl Isothiocyanate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Glucosinolates, a class of secondary metabolites prevalent in Brassica vegetables, are precursors to biologically active isothiocyanates. This technical guide focuses on glucobrassicanapin, a specific aliphatic glucosinolate, and its hydrolysis product, 4-pentenyl isothiocyanate. Upon tissue damage, the enzyme myrosinase catalyzes the conversion of this compound into 4-pentenyl isothiocyanate, a compound with significant therapeutic potential. This document provides a comprehensive overview of the enzymatic conversion process, the bioactive properties of 4-pentenyl isothiocyanate, and the underlying molecular mechanisms of action, with a particular focus on its anticancer, antioxidant, and anti-inflammatory activities. Detailed experimental protocols for extraction, quantification, and bioactivity assessment are provided to facilitate further research and drug development efforts in this area.
Introduction
Cruciferous vegetables of the Brassica family are rich sources of glucosinolates, which are sulfur-containing plant secondary metabolites. These compounds themselves are biologically inert but are converted into bioactive isothiocyanates upon enzymatic hydrolysis by myrosinase, an enzyme that is physically separated from glucosinolates in intact plant cells.[1] This conversion is initiated by tissue damage, such as chewing or cutting.[2]
This compound (4-pentenyl glucosinolate) is an aliphatic glucosinolate found in various Brassica species, including turnips (Brassica rapa).[3] Its hydrolysis yields 4-pentenyl isothiocyanate, a volatile compound with a characteristic pungent flavor.[4] Emerging research suggests that 4-pentenyl isothiocyanate, like other isothiocyanates such as sulforaphane and phenethyl isothiocyanate (PEITC), possesses a range of health-promoting properties, including anticancer, antioxidant, and anti-inflammatory effects.[5][6] This guide will delve into the scientific basis for these activities and provide the necessary technical details for its study.
Enzymatic Conversion of this compound to 4-Pentenyl Isothiocyanate
The conversion of this compound to 4-pentenyl isothiocyanate is a classic example of the glucosinolate-myrosinase system. When the plant tissue is disrupted, myrosinase comes into contact with this compound, cleaving the β-thioglucosidic bond. This releases an unstable aglycone, which then spontaneously rearranges to form 4-pentenyl isothiocyanate.
Figure 1: Enzymatic conversion of this compound.
Bioactive Properties of 4-Pentenyl Isothiocyanate
While research specifically on 4-pentenyl isothiocyanate is less extensive than on other isothiocyanates, the available data, in conjunction with the well-established properties of structurally similar compounds, points to significant bioactivity.
Anticancer Activity
Isothiocyanates are well-documented for their cancer chemopreventive effects.[7] These effects are often attributed to their ability to induce phase II detoxification enzymes, inhibit cell proliferation, and promote apoptosis in cancer cells.[5] While specific IC50 values for 4-pentenyl isothiocyanate against a wide range of cancer cell lines are not yet comprehensively documented in publicly accessible databases, studies on similar isothiocyanates provide a strong rationale for its potential anticancer efficacy.
Table 1: Anticancer Activity of Structurally Related Isothiocyanates
| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Allyl isothiocyanate | HL-60 (Leukemia) | ~5 | [5] |
| Benzyl isothiocyanate | HL-60 (Leukemia) | ~2.5 | [5] |
| Phenethyl isothiocyanate | PC-3 (Prostate) | 9.02 | [8] |
| Phenethyl isothiocyanate | MCF-7 (Breast) | 7.2 |[8] |
Note: This table presents data for structurally related isothiocyanates to infer the potential activity of 4-pentenyl isothiocyanate. Further research is needed to establish its specific IC50 values.
Antioxidant Activity
The antioxidant properties of isothiocyanates are primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Table 2: Antioxidant Capacity of Isothiocyanate-Containing Extracts
| Assay | Sample | Result | Reference |
|---|---|---|---|
| DPPH IC50 | Ethyl acetate extract of Brassica | ~45 µg/mL | [1] |
| ORAC | Ethyl acetate extract of Brassica | High correlation with phenolic content |[1] |
Note: Data from extracts containing a mixture of bioactive compounds, including isothiocyanates. Specific antioxidant values for pure 4-pentenyl isothiocyanate require further investigation.
Anti-inflammatory Activity
Isothiocyanates have demonstrated potent anti-inflammatory effects, largely through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] NF-κB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).[11]
Table 3: Anti-inflammatory Markers Modulated by Isothiocyanates
| Isothiocyanate | Marker | Effect | Cell Type | Reference |
|---|---|---|---|---|
| Phenethyl isothiocyanate | COX-2 expression | Decrease | Macrophages | [12] |
| Phenethyl isothiocyanate | TNF-α production | Decrease | Macrophages | [12] |
| Phenethyl isothiocyanate | IL-6 production | Decrease | Macrophages | [12] |
| Various Synthetic ITCs | Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Reduction | HT-29-N9 |[7] |
Note: This table highlights the anti-inflammatory effects of other isothiocyanates, suggesting a similar potential for 4-pentenyl isothiocyanate.
Signaling Pathways
Nrf2-Mediated Antioxidant Response
Figure 2: Nrf2-mediated antioxidant signaling pathway.
NF-κB-Mediated Anti-inflammatory Response
Figure 3: NF-κB-mediated inflammatory signaling pathway.
Experimental Protocols
Extraction and Quantification of this compound
A robust method for the analysis of glucosinolates involves their extraction, purification, and subsequent quantification by High-Performance Liquid Chromatography (HPLC).[2][13]
Protocol: HPLC Analysis of this compound
-
Sample Preparation: Freeze-dry plant material and grind to a fine powder.
-
Extraction:
-
Weigh approximately 100 mg of powdered sample.
-
Add 1 mL of boiling 80% methanol to inactivate myrosinase.[14]
-
Vortex vigorously and incubate at 80°C for 5 minutes.
-
Centrifuge and repeat the extraction on the pellet.
-
Pool the supernatants.
-
-
Purification:
-
Elution and Quantification:
Enzymatic Conversion and Quantification of 4-Pentenyl Isothiocyanate
The quantification of volatile isothiocyanates is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).[17]
Protocol: GC-MS Analysis of 4-Pentenyl Isothiocyanate
-
Enzymatic Hydrolysis:
-
Homogenize fresh plant material in water to allow for myrosinase activity.
-
Incubate the homogenate to ensure complete conversion of this compound.
-
-
Extraction:
-
Extract the resulting isothiocyanates with a non-polar solvent such as dichloromethane (CH2Cl2).[17]
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject the extract into a GC-MS system equipped with a suitable capillary column (e.g., DB-5).[18]
-
Use a temperature program to separate the volatile compounds.
-
Identify 4-pentenyl isothiocyanate based on its mass spectrum and retention time compared to an authentic standard.
-
Experimental Workflow
The following diagram outlines a typical workflow for the investigation of this compound and its bioactive product.
Figure 4: General experimental workflow.
Conclusion
This compound serves as a precursor to the bioactive compound 4-pentenyl isothiocyanate. Drawing parallels from the well-studied activities of other isothiocyanates, 4-pentenyl isothiocyanate holds significant promise as a therapeutic agent, particularly in the realms of cancer prevention, antioxidant defense, and anti-inflammatory applications. The methodologies and pathways detailed in this guide provide a framework for researchers and drug development professionals to further explore and harness the potential of this natural compound. Further targeted research is essential to fully elucidate the specific bioactivities and mechanisms of 4-pentenyl isothiocyanate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-pentenyl isothiocyanate, 18060-79-2 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. scispace.com [scispace.com]
- 8. rsc.org [rsc.org]
- 9. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Raging the War Against Inflammation With Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. scispace.com [scispace.com]
An In-Depth Technical Guide to Aliphatic Glucosinolate Biosynthesis and Glucobrassicanapin
Introduction
Glucosinolates (GSLs) are a class of sulfur- and nitrogen-containing secondary metabolites predominantly found in plants of the order Brassicales, which includes economically important crops like broccoli, cabbage, and mustard, as well as the model organism Arabidopsis thaliana.[1][2] These compounds and their hydrolysis products play crucial roles in plant defense against herbivores and pathogens and contribute to the characteristic pungent flavors of these vegetables.[3][4] Upon tissue damage, GSLs are hydrolyzed by the enzyme myrosinase into various bioactive compounds, including isothiocyanates, which are of significant interest to the pharmaceutical industry for their potential anticarcinogenic properties.[3][5][6]
Glucosinolates are categorized into three main groups based on their precursor amino acid: aliphatic, indolic, and aromatic.[3] This guide provides a comprehensive technical overview of the biosynthesis of aliphatic glucosinolates, which are derived from methionine, with a specific focus on Glucobrassicanapin (4-pentenyl glucosinolate), a prominent GSL found in many Brassica species.[6] We will delve into the multi-stage biosynthetic pathway, its complex regulatory networks involving transcriptional and signaling pathways, quantitative data, and detailed experimental protocols for analysis.
The Aliphatic Glucosinolate Biosynthetic Pathway
The biosynthesis of aliphatic glucosinolates is a well-defined process that can be divided into three distinct phases: (i) amino acid side-chain elongation, (ii) formation of the core glucosinolate structure, and (iii) secondary modifications of the side chain.[3][7]
Phase 1: Side-Chain Elongation of Methionine
The journey from the primary amino acid methionine to various aliphatic glucosinolates begins with an iterative chain elongation cycle, which adds methylene groups to the side chain.[1] This process occurs primarily in the chloroplast, with the initial deamination step happening in the cytosol.[1][8]
-
Deamination: Methionine is first deaminated to its corresponding 2-oxo acid by the enzyme branched-chain amino acid aminotransferase 4 (BCAT4) in the cytosol.[1][8]
-
Condensation: The 2-oxo acid is transported into the chloroplast and undergoes condensation with acetyl-CoA, a reaction catalyzed by methylthioalkylmalate synthase (MAMS) .[1][9] Different MAMS enzymes can determine the final chain length; for instance, in Arabidopsis, MAM1 primarily produces short-chain GSLs, while MAM3 can catalyze the formation of a wider range of chain lengths.[9][10]
-
Isomerization & Decarboxylation: The resulting 2-malate derivative is then isomerized by isopropylmalate isomerase (IPMI) and subsequently undergoes oxidative decarboxylation by isopropylmalate dehydrogenase (IPMDH) .[1][8] This step yields a 2-oxo acid that is elongated by one methylene group.
-
Iteration or Exit: The elongated 2-oxo acid can either re-enter the cycle for further elongation or be transaminated by BCAT3 to form the corresponding chain-elongated amino acid (e.g., homomethionine), which then proceeds to the next phase of biosynthesis.[1]
Phase 2: Core Glucosinolate Structure Formation
The formation of the core glucosinolate structure is a series of reactions shared by aliphatic, aromatic, and indolic GSLs, which takes place in the cytosol.[1][8]
-
Aldoxime Formation: The chain-elongated amino acid is converted into its corresponding aldoxime by cytochrome P450 enzymes of the CYP79 family . Specifically, CYP79F1 and CYP79F2 are responsible for converting elongated methionine derivatives.[1][10]
-
aci-Nitro/Nitrile Oxide Formation: The aldoxime is then oxidized by another set of cytochrome P450s, the CYP83 family . For aliphatic aldoximes, this step is catalyzed by CYP83A1 .[1][8]
-
Sulfur Donation: The product is conjugated to glutathione, which acts as a sulfur donor, and is subsequently cleaved by a C-S lyase, SUR1 , to form a thiohydroximic acid.[1][11]
-
Glycosylation: The thiohydroximic acid is S-glycosylated by UDP-glucosyltransferase (UGT) family 74 enzymes (specifically UGT74C1 for methionine-derived molecules) to form a desulfoglucosinolate.[1]
-
Sulfation: In the final step, the desulfoglucosinolate is sulfated by sulfotransferases (SOTs) , using 3′-phosphoadenosine-5′-phosphosulfate (PAPS) as the sulfate donor, to yield the final glucosinolate molecule.[1][11]
Phase 3: Secondary Side-Chain Modifications
The diversity of aliphatic glucosinolates, including this compound, arises from secondary modifications to the side chain of the parent methylthioalkyl glucosinolates.[9] These reactions can include oxidation, hydroxylation, and elimination.[11] For this compound (4-pentenyl GSL), the precursor is a C5-elongated methionine derivative. The formation of the alkenyl side chain is controlled by 2-oxoglutarate-dependent dioxygenases , specifically enzymes encoded by the AOP (Alkenyl Hydroxalkyl Producing) locus.[12]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. The Physiological Importance of Glucosinolates on Plant Response to Abiotic Stress in Brassica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Understanding of MYB Transcription Factors Involved in Glucosinolate Biosynthesis in Brassicaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Studies of Aliphatic Glucosinolate Chain-Elongation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gene Duplication in the Diversification of Secondary Metabolism: Tandem 2-Oxoglutarate–Dependent Dioxygenases Control Glucosinolate Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Evolutionary significance of Glucobrassicanapin in cruciferous vegetables
An In-Depth Technical Guide on the Evolutionary Significance of Glucobrassicanapin in Cruciferous Vegetables
Introduction: The Glucosinolate Defense System
Cruciferous vegetables (family Brassicaceae) are characterized by a unique chemical defense system known as the glucosinolate-myrosinase system, often referred to as the "mustard oil bomb".[1] Glucosinolates (GSLs) are sulfur-containing secondary metabolites that serve as precursors to biologically active compounds.[2][3] When plant tissue is damaged by herbivores or pathogens, the enzyme myrosinase, which is physically separated from GSLs in intact cells, comes into contact with them.[1][4] This interaction triggers the hydrolysis of GSLs into various defense compounds, primarily isothiocyanates, which are toxic or deterrent to a wide range of organisms.[1][5] This chemical arsenal is a classic example of co-evolution between plants and their attackers, driving diversification in both.[6]
This compound (GBN) is an aliphatic glucosinolate derived from the amino acid methionine after undergoing a three-carbon chain elongation.[2][7] It is one of nearly 200 identified GSLs and is commonly found in various Brassica species, including Brassica rapa (e.g., Chinese cabbage, turnip) and Brassica napus (rapeseed).[2][8][9] Its prevalence and the variation in its concentration across different species and cultivars highlight its evolutionary role in mediating plant-environment interactions.
Biosynthesis of this compound
The biosynthesis of aliphatic glucosinolates like this compound is a multi-step process that has been extensively studied, primarily in the model organism Arabidopsis thaliana.[2] The pathway can be divided into three main stages:
-
Amino Acid Chain Elongation: The precursor, methionine, undergoes a series of deamination, condensation, isomerization, oxidative decarboxylation, and transamination reactions.[2] Key enzymes in this stage include methylthioalkylmalate synthases (MAM), isopropylmalate isomerases (IPMI), and isopropylmalate dehydrogenases (IPMDH).[2] For this compound, this process adds three methylene groups to the methionine side chain, forming dihomomethionine.
-
Formation of the Core Glucosinolate Structure: The elongated amino acid is converted into an aldoxime by cytochrome P450 enzymes of the CYP79 family.[2] This is followed by oxidation to an activated form by CYP83 enzymes, conjugation to a sulfur donor, and subsequent glucosylation to form the core desulfo-glucosinolate structure.[2]
-
Secondary Side-Chain Modification: The final step involves sulfation by a sulfotransferase to produce the mature this compound molecule.[10]
Evolutionary Significance and Ecological Role
The diversity of glucosinolate profiles across the Brassicaceae is a result of strong selective pressures from herbivores and pathogens.[11][12] The evolutionary trajectory of this defense system involves gene duplication, loss, and neofunctionalization, leading to a wide array of chemical structures tailored to specific ecological challenges.[6][13]
3.1 Defense Against Herbivores this compound, through its hydrolysis product 4-pentenyl isothiocyanate, serves as a potent defense against generalist herbivores.[1] Isothiocyanates are highly reactive compounds that can cause cellular damage in insects, acting as feeding deterrents or toxins.[5][14] The bitter taste associated with this compound and other glucosinolates in Chinese cabbage is a direct defense mechanism that deters feeding by animals.[15] While generalists are often repelled, some specialist herbivores have evolved mechanisms to overcome the mustard oil bomb, such as diverting the hydrolysis reaction to produce less toxic nitriles instead of isothiocyanates.[1] This ongoing chemical arms race is a primary driver of glucosinolate evolution.
3.2 Resistance to Pathogens Glucosinolate hydrolysis products also exhibit broad-spectrum activity against microbial pathogens, including fungi and bacteria.[5][16][17] Isothiocyanates can inhibit microbial growth, making the plant less susceptible to infection.[5] The accumulation of glucosinolates, including this compound, can be induced in response to pathogen attack, a process regulated by plant defense signaling pathways.[2][17] The specific blend and concentration of glucosinolates can determine the outcome of a plant-pathogen interaction, creating selective pressure for novel GSL profiles.[16]
Quantitative Data: this compound Content
The concentration of this compound varies significantly among different cruciferous vegetables, and even between cultivars of the same species.[18][19] This variation is a reflection of the genetic diversity within the Brassicaceae family, shaped by both natural selection and human-driven agricultural breeding.[9][20] The table below summarizes reported concentrations in several Brassica species.
| Species | Cultivar/Type | Tissue | This compound Content (µmol/kg DW) | Reference(s) |
| Brassica rapa ssp. pekinensis | Various Germplasms | Leaf | 545.60 to 10,344.70 | [15] |
| Brassica rapa | Vegetable Turnip | Leaf | ~1500 (converted from FW) | [19] |
| Brassica rapa | Chinese Cabbage | Leaf | ~2000 (converted from FW) | [18] |
| Brassica napus ssp. pabularia | Leaf Rape | Leaf | Not specified, but a major GSL | [21] |
| Brassica juncea | Mustard Greens | Seed | Minor component (~0.7% of total GSL) | [22] |
Note: Values converted from fresh weight (FW) to dry weight (DW) are approximate, assuming a 90% moisture content.
Regulation via Signaling Pathways
The production and accumulation of glucosinolates are not static but are dynamically regulated in response to environmental cues, particularly herbivore and pathogen attacks.[23] This regulation is mediated by a complex network of plant hormone signaling pathways, primarily involving Jasmonic Acid (JA), Salicylic Acid (SA), and Ethylene (ET).[17][23]
-
Jasmonic Acid (JA): Generally associated with defense against chewing insects and necrotrophic pathogens. Exogenous application of JA or its derivatives can induce the expression of glucosinolate biosynthesis genes, leading to increased accumulation.[2][23]
-
Salicylic Acid (SA): Primarily involved in defense against biotrophic pathogens.[23] There is often an antagonistic relationship (crosstalk) between the SA and JA pathways, allowing the plant to fine-tune its defense response to a specific threat.[23]
-
Ethylene (ET): Often acts synergistically with JA to regulate defense responses against certain pathogens and insects.[23]
Experimental Protocols
The accurate quantification of this compound is crucial for both research and breeding programs. The most common approach involves extraction, purification, desulfation, and analysis by High-Performance Liquid Chromatography (HPLC).[24][25]
6.1 Methodology for Glucosinolate Analysis
-
Sample Preparation: Plant material (e.g., leaves, seeds) is flash-frozen in liquid nitrogen and lyophilized (freeze-dried) to prevent enzymatic degradation.[25] The dried tissue is then ground into a fine powder.
-
Extraction: A known mass of the powdered sample is extracted with a boiling methanol/water solution (typically 70% or 80% methanol).[25][26] The high temperature is critical for inactivating myrosinase enzymes, preserving the intact glucosinolates.[25] An internal standard (e.g., sinigrin) is often added at this stage for accurate quantification.
-
Purification and Desulfation: The crude extract is loaded onto an anion-exchange column (e.g., DEAE Sephadex).[25][27] Interfering compounds are washed away, and the bound glucosinolates are then treated on-column with a sulfatase enzyme. This enzyme specifically cleaves the sulfate group, converting the glucosinolates into their desulfo- (ds-) forms.[25][27]
-
Elution and Analysis: The ds-GSLs are eluted from the column with ultrapure water.[25] The eluate is then analyzed using reverse-phase HPLC with a UV detector (RP-HPLC-UV) or, for greater sensitivity and structural confirmation, with a mass spectrometer (LC-MS).[24][27]
-
Quantification: Peaks are identified by comparing their retention times to those of known standards.[28] The concentration is calculated based on the peak area relative to the internal standard, using established relative response factors for each specific glucosinolate.[25][28]
Conclusion
This compound is an integral component of the sophisticated chemical defense system of many cruciferous vegetables. Its evolutionary significance stems from its role in mediating interactions with a host of antagonists, including insect herbivores and microbial pathogens. The biosynthesis of this compound is tightly regulated by defense signaling networks, allowing for an adaptive response to biotic threats. The genetic variation in its concentration across Brassica species reflects a dynamic evolutionary history shaped by co-evolutionary arms races. Understanding the genetics, biosynthesis, and ecological function of this compound is not only critical for elucidating fundamental principles of plant evolution but also provides a valuable molecular target for crop improvement, aiming to enhance pest resistance and modulate the flavor profiles of these important vegetables.
References
- 1. The Cellular and Subcellular Organization of the Glucosinolate–Myrosinase System against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A metabolic pathway for activation of dietary glucosinolates by a human gut symbiont - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcirc.org [gcirc.org]
- 6. Frontiers | Evolution and comparative transcriptome analysis of glucosinolate pathway genes in Brassica napus L. [frontiersin.org]
- 7. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of glucosinolates in Brassicaceae vegetables grown in Japan [jstage.jst.go.jp]
- 9. research.wur.nl [research.wur.nl]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Convergence and constraint in glucosinolate evolution across the Brassicaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Extraction, profiling and bioactivity analysis of volatile glucosinolates present in oil extract of Brassica juncea var. raya - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification and Diversity Analyses of Major Glucosinolates in Conserved Chinese Cabbage (Brassica rapa L. ssp. pekinensis) Germplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Glucosinolate diversity in seven field-collected Brassicaceae species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Major Signaling Pathways Modulate Arabidopsis Glucosinolate Accumulation and Response to Both Phloem-Feeding and Chewing Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants [mdpi.com]
- 25. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scielo.br [scielo.br]
Glucobrassicanapin Metabolism in Arabidopsis thaliana: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucobrassicanapin, an aliphatic glucosinolate found in Arabidopsis thaliana and other Brassicaceae, plays a significant role in plant defense and has garnered interest for its potential applications in agriculture and human health. Understanding the intricate metabolic network governing its biosynthesis, catabolism, and regulation is crucial for harnessing its bioactive properties. This technical guide provides a comprehensive overview of this compound metabolism in the model organism Arabidopsis thaliana. It details the enzymatic steps of its biosynthesis from the amino acid methionine, the regulatory networks involving transcription factors and hormonal signaling, and the catabolic pathways initiated upon tissue damage. This guide also presents key quantitative data, detailed experimental protocols for the analysis of this compound and related compounds, and visual representations of the metabolic and regulatory pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
Glucosinolates are a class of sulfur-rich secondary metabolites characteristic of the order Brassicales, which includes the model plant Arabidopsis thaliana and many economically important crops like broccoli, cabbage, and rapeseed.[1] These compounds are integral to the plant's defense system against herbivores and pathogens.[1] Upon tissue disruption, glucosinolates are hydrolyzed by the enzyme myrosinase, producing a variety of bioactive compounds, including isothiocyanates, nitriles, and thiocyanates.[1]
This compound (4-pentenyl glucosinolate) is an aliphatic glucosinolate derived from the amino acid methionine after a three-cycle chain elongation process. Its metabolism, from biosynthesis to catabolism, is a tightly regulated process involving a suite of enzymes, transporters, and regulatory proteins. This guide provides a detailed exploration of the molecular mechanisms underlying this compound metabolism in Arabidopsis thaliana.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that can be divided into three main stages: (1) side-chain elongation of the precursor amino acid, methionine; (2) formation of the core glucosinolate structure; and (3) secondary modifications of the side chain.
Side-Chain Elongation of Methionine
The carbon backbone of this compound is derived from methionine, which undergoes a series of chain elongation cycles. Each cycle adds a methylene group (-CH2-) to the amino acid side chain. This compound, with a five-carbon side chain, is the product of three such elongation cycles. The key enzymes involved in this process are:
-
Branched-chain aminotransferases (BCATs): These enzymes catalyze the initial deamination of methionine and the final transamination of the elongated 2-oxo acid.
-
Methylthioalkylmalate synthases (MAMs): MAM1 and MAM3 are crucial for the condensation of acetyl-CoA with the 2-oxo acid, which is the committed step in each elongation cycle.[2]
-
Isopropylmalate isomerases (IPMIs)
-
Isopropylmalate dehydrogenases (IPMDHs)
Formation of the Core Glucosinolate Structure
Following chain elongation, the resulting amino acid, homomethionine, is converted into the core glucosinolate structure through a series of reactions catalyzed by:
-
Cytochrome P450 monooxygenases (CYPs): Specifically, CYP79F1 and CYP79F2 are responsible for the conversion of chain-elongated methionine derivatives to their corresponding aldoximes.[3][4] CYP79F1 can metabolize mono- to hexahomomethionine, while CYP79F2 is specific for longer-chain substrates.[3][4] Subsequently, CYP83A1 converts the aldoximes to thiohydroximates.
-
C-S lyase (SUR1): This enzyme cleaves the S-alkylthiohydroximate to produce a thiohydroximate.
-
UDP-glucose:thiohydroximate S-glucosyltransferase (UGT74B1): This enzyme glucosylates the thiohydroximate to form a desulfoglucosinolate.
-
Sulfotransferase (SOT): Finally, a sulfotransferase catalyzes the sulfation of the desulfoglucosinolate to produce this compound.
Regulatory Network of this compound Biosynthesis
The biosynthesis of aliphatic glucosinolates, including this compound, is transcriptionally regulated by a network of transcription factors, primarily from the R2R3-MYB family.
-
MYB28, MYB29, and MYB76: These transcription factors are key positive regulators of the aliphatic glucosinolate biosynthesis genes.[5] The myb28myb29 double mutant exhibits a significant reduction in the accumulation of aliphatic glucosinolates.[6]
-
Hormonal Regulation: Jasmonic acid (JA) and its derivatives are known to induce the expression of glucosinolate biosynthesis genes, leading to increased accumulation of these defense compounds upon herbivory or pathogen attack. Brassinosteroids have also been shown to regulate glucosinolate biosynthesis.
Catabolism of this compound
In intact plant tissues, this compound and myrosinase are physically separated. Upon tissue damage, they come into contact, initiating the hydrolysis of this compound. This process, often referred to as the "mustard oil bomb," leads to the formation of an unstable aglycone.[1] Depending on the physiological conditions and the presence of specifier proteins, this aglycone can rearrange to form several bioactive products:
-
4-Pentenyl isothiocyanate: A potent electrophile with antimicrobial and insecticidal properties.
-
4-Pentenyl nitrile: The formation of nitriles is favored under certain conditions and is mediated by nitrile-specifier proteins (NSPs).
-
Thiocyanates and other minor products.
Quantitative Data
This compound Content in Different Tissues and Mutant Lines
The concentration of this compound varies significantly between different tissues and developmental stages of Arabidopsis thaliana, as well as in different genetic backgrounds.
| Plant Material | Tissue | This compound Content (µmol/g DW) | Reference |
| Brassica rapa (Turnip Greens) | Leaves | 1.83 ± 0.15 (Conventional) | [7] |
| Brassica rapa (Turnip Greens) | Leaves | 2.16 ± 0.13 (Organic) | [7] |
| Brassica rapa (Turnip Tops) | Leaves | 2.22 ± 0.10 (Conventional) | [7] |
| Brassica rapa (Turnip Tops) | Leaves | 2.15 ± 0.10 (Organic) | [7] |
| Brassica Crops | Seeds | 3.73 (Chinese cabbage) | [8] |
| Brassica Crops | Shoots | 0.44 (Cabbage) | [8][9] |
Gene Expression Levels of Biosynthesis Genes
The expression of genes involved in this compound biosynthesis is tightly regulated. The following table summarizes the relative expression levels of key biosynthetic genes in myb28 and myb28myb29 mutants compared to wild-type Col-0.
| Gene | Mutant | Relative Expression Level (log scale) | Reference |
| MAM1 | myb28 | ~ -0.5 | [5] |
| MAM1 | myb28myb29 | ~ -2.2 | [5] |
| MAM3 | myb28 | ~ -1.1 | [5] |
| MAM3 | myb28myb29 | ~ -2.1 | [5] |
| CYP83A1 | myb28 | ~ -0.2 | [5] |
| CYP83A1 | myb28myb29 | ~ -1.5 | [5] |
Experimental Protocols
Extraction and Analysis of this compound by HPLC-UV
This protocol describes the extraction of glucosinolates and their analysis as desulfo-glucosinolates using High-Performance Liquid Chromatography with UV detection.
Materials:
-
Plant tissue (e.g., Arabidopsis leaves)
-
70% (v/v) Methanol
-
DEAE-Sephadex A-25
-
Sulfatase (from Helix pomatia)
-
Milli-Q water
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Internal standard (e.g., sinigrin)
Procedure:
-
Extraction:
-
Freeze-dry plant material and grind to a fine powder.
-
Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.
-
Add 1 mL of 70% methanol and the internal standard.
-
Incubate at 70°C for 10 minutes to inactivate myrosinase.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
Desulfation:
-
Prepare a mini-column with DEAE-Sephadex A-25.
-
Apply the supernatant to the column. The glucosinolates will bind to the resin.
-
Wash the column with water to remove impurities.
-
Add 75 µL of purified sulfatase solution to the column and incubate overnight at room temperature.
-
Elute the desulfo-glucosinolates with 2 x 0.5 mL of Milli-Q water.
-
-
HPLC Analysis:
-
Analyze the eluate using a C18 reversed-phase HPLC column.
-
Use a water:acetonitrile gradient with 0.1% formic acid as the mobile phase.
-
Detect desulfo-glucosinolates at 229 nm.
-
Quantify this compound by comparing its peak area to that of the internal standard and using a response factor.
-
Analysis of Intact this compound by UPLC-QTOF-MS
This method allows for the rapid profiling of intact glucosinolates without the need for desulfation.[3]
Materials:
-
Plant tissue
-
Methanol:water (70:30, v/v) with 0.1% formic acid
-
UPLC system coupled to a Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS)
-
Charged Surface Hybrid (CSH) C18 column
Procedure:
-
Extraction:
-
Homogenize fresh or frozen plant tissue in cold methanol:water (70:30) with 0.1% formic acid.
-
Centrifuge to pellet cell debris.
-
Filter the supernatant.
-
-
UPLC-QTOF-MS Analysis:
-
Inject the filtered extract onto the CSH C18 column.
-
Use a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Perform mass spectrometry in negative ion mode, monitoring for the characteristic [M-H]- ion of this compound (m/z 388.0581).
-
Confirm identity through accurate mass measurement and fragmentation patterns (MS/MS).
-
Myrosinase Activity Assay
This spectrophotometric assay measures the activity of myrosinase by monitoring the hydrolysis of a glucosinolate substrate.[10]
Materials:
-
Plant protein extract
-
Sinigrin (or other suitable glucosinolate substrate)
-
Phosphate buffer (pH 6.5)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and sinigrin solution in a cuvette.
-
Initiate the reaction by adding the plant protein extract.
-
Monitor the decrease in absorbance at 229 nm over time, which corresponds to the hydrolysis of sinigrin.
-
Calculate the myrosinase activity based on the rate of absorbance change and the molar extinction coefficient of the glucosinolate.
Visualizations
This compound Biosynthesis Pathway
References
- 1. Differential regulation of host plant adaptive genes in Pieris butterflies exposed to a range of glucosinolate profiles in their host plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potential Genes Encoding Protein Transporters in Arabidopsis thaliana Glucosinolate (GSL) Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CYP79F1 and CYP79F2 have distinct functions in the biosynthesis of aliphatic glucosinolates in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Analysis of the Tandem-Duplicated P450 Genes SPS/BUS/CYP79F1 and CYP79F2 in Glucosinolate Biosynthesis and Plant Development by Ds Transposition-Generated Double Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] MAM 3 Catalyzes the Formation of All Aliphatic Glucosinolate Chain Lengths in Arabidopsis 1 [ W ] [ OA ] | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. MAM3 Catalyzes the Formation of All Aliphatic Glucosinolate Chain Lengths in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Glucosinolate Profiles in Different Tissues of Nine Brassica Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Transcriptional responses of Arabidopsis thaliana to chewing and sucking insect herbivores [frontiersin.org]
Methodological & Application
Application Note: Routine Quantification of Glucobrassicanapin using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucobrassicanapin is a significant glucosinolate found in Brassicaceae vegetables, such as rapeseed and cabbage. Its hydrolysis products have been noted for their potential biological activities, making accurate quantification crucial for research in food science, agriculture, and pharmacology. This application note provides a detailed, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the routine quantification of this compound in various sample matrices.
Principle
This method involves the extraction of intact glucosinolates from the sample matrix using a heated methanol-water solution to inactivate the endogenous myrosinase enzyme, which can otherwise hydrolyze the target analyte. The extracted glucosinolates are then purified and concentrated using solid-phase extraction (SPE) with an ion-exchange column. A critical step in the analysis of glucosinolates by HPLC-UV is the enzymatic desulfation of the purified extract. This process, utilizing sulfatase, removes the sulfate group from the glucosinolates to yield their corresponding desulfo-glucosinolates, which have improved chromatographic properties and a strong UV absorbance at 229 nm. The desulfated this compound is then separated on a C18 reversed-phase column with a water-acetonitrile gradient and quantified by UV detection.
Experimental Protocols
Materials and Reagents
-
This compound standard (purity ≥95%)
-
Sinigrin (Internal Standard, purity ≥95%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
DEAE-Sephadex A-25
-
Helix pomatia sulfatase solution
-
Sodium acetate
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance
-
Centrifuge
-
Water bath
-
Solid-Phase Extraction (SPE) manifold and cartridges
Sample Preparation
-
Extraction:
-
Weigh approximately 100 mg of lyophilized and finely ground sample material into a centrifuge tube.
-
Add 1.5 mL of 70% (v/v) methanol pre-heated to 70 °C.
-
Vortex vigorously for 1 minute.
-
Incubate in a water bath at 70 °C for 20 minutes, with intermittent vortexing.
-
Centrifuge at 12,000 ×g for 10 minutes at room temperature.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with another 1.5 mL of 70% methanol.
-
Combine the supernatants.
-
-
Purification and Desulfation:
-
Prepare a solid-phase extraction (SPE) column by packing a cartridge with DEAE-Sephadex A-25.
-
Equilibrate the column by passing 2 mL of deionized water.
-
Load the combined supernatant from the extraction step onto the SPE column.
-
Wash the column with 2 mL of deionized water to remove impurities.
-
Add 75 µL of Helix pomatia sulfatase solution to the top of the column bed and allow it to react overnight (approximately 16-18 hours) at room temperature. This enzymatic reaction converts this compound to desulfo-Glucobrassicanapin.
-
Elute the desulfated this compound from the column with 3 x 0.5 mL aliquots of deionized water.
-
Collect the eluate and, if necessary, freeze-dry and reconstitute in a known volume of mobile phase A for HPLC analysis.
-
HPLC-UV Conditions
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 100% A
-
2-18 min: Linear gradient to 30% B
-
18-22 min: Hold at 30% B
-
22-25 min: Linear gradient back to 100% A
-
25-30 min: Re-equilibration at 100% A
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 229 nm
Data Presentation
The HPLC-UV method for this compound quantification was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability). The results are summarized in the tables below.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Parameter | Value |
| Linearity Range (µg/mL) | 0.5 - 100 |
| Correlation Coefficient (r²) | ≥0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.15 |
| Limit of Quantification (LOQ) (µg/mL) | 0.50 |
Table 2: Accuracy and Precision
| Spike Level | Recovery (%) | RSD (%) |
| Low (1 µg/mL) | 98.5 | 3.2 |
| Medium (25 µg/mL) | 101.2 | 2.1 |
| High (75 µg/mL) | 99.3 | 1.8 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound quantification.
Application Notes and Protocols for Optimized Extraction of Glucobrassicanapin from Rapeseed Meal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucobrassicanapin, a prominent glucosinolate found in rapeseed meal, is a precursor to bioactive isothiocyanates with significant potential in pharmaceutical and nutraceutical applications. The efficient extraction of this compound from rapeseed meal is a critical step for its isolation and subsequent utilization. These application notes provide an overview and detailed protocols for various optimized extraction methods, enabling researchers to select and implement the most suitable strategy for their specific needs.
The selection of an appropriate extraction method depends on several factors, including the desired yield and purity of this compound, processing time, energy consumption, and environmental considerations. This document outlines four key extraction methodologies: Conventional Solvent Extraction (CSE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Enzymatic-Assisted Extraction (EAE). Each method is presented with a detailed protocol, a summary of its advantages and disadvantages, and expected outcomes based on available literature.
Comparative Overview of Extraction Methods
The following table summarizes the key quantitative parameters for the different extraction methods for glucosinolates from rapeseed meal. It is important to note that the data presented is a synthesis of findings from various studies, which may have used different rapeseed meal sources and analytical techniques. Therefore, these values should be considered as indicative for comparative purposes.
| Extraction Method | Key Parameters | Glucosinolate Reduction/Extraction Yield | Purity of Extract | Processing Time | Key Advantages | Key Disadvantages |
| Conventional Solvent Extraction (CSE) | Solvent: 70-80% Methanol or Ethanol; Temperature: 70-80°C; Time: 40-60 min | Up to 99% removal of total glucosinolates.[1] | Moderate to High | 1-2 hours | Simple, well-established, effective for high yields. | Use of organic solvents, longer extraction times, potential for thermal degradation. |
| Ultrasound-Assisted Extraction (UAE) | Solvent: 42% Ethanol; Temperature: 43°C; Time: 30 min | Significant enhancement in extraction efficiency compared to maceration. | High | 30-60 minutes | Reduced extraction time and solvent consumption, improved yield, suitable for thermolabile compounds.[2] | Equipment cost, potential for radical formation at high power. |
| Microwave-Assisted Extraction (MAE) | Solvent: Methanol; Power: 250 W; Temperature: 80°C; Time: 10 min | Comparable efficiency to ISO-9167 method, higher than UAE.[3] | High | 10-20 minutes | Extremely rapid, reduced solvent usage, high efficiency. | Specialized equipment required, potential for localized overheating. |
| Enzymatic-Assisted Extraction (EAE) | Enzyme: Myrosinase; pH: ~7.0; Temperature: 37-55°C; Time: 2-4 hours | Over 80% degradation of total glucosinolates.[4] | Product is isothiocyanate | 2-4 hours | Environmentally friendly, highly specific, mild reaction conditions. | Enzyme cost, longer reaction times, potential for product inhibition. |
Experimental Protocols
General Sample Preparation
Materials:
-
Rapeseed meal
-
Grinder or mill
-
Sieves
-
Defatting solvent (e.g., n-hexane)
-
Soxhlet apparatus (for defatting)
Protocol:
-
Obtain rapeseed meal, a by-product of rapeseed oil extraction.[5]
-
Grind the rapeseed meal to a fine powder using a grinder or mill to increase the surface area for extraction.
-
Sieve the ground meal to obtain a uniform particle size (e.g., 40-60 mesh).
-
For optimal extraction, defat the rapeseed meal powder using n-hexane in a Soxhlet apparatus for 4-6 hours to remove residual oil.
-
Air-dry the defatted rapeseed meal powder to remove any residual solvent. Store the prepared meal in a cool, dry place until extraction.
Protocol 1: Conventional Solvent Extraction (CSE)
Materials:
-
Defatted rapeseed meal powder
-
70% (v/v) Methanol or Ethanol
-
Shaking water bath or magnetic stirrer with heating
-
Centrifuge
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Rotary evaporator
Protocol:
-
Weigh 10 g of defatted rapeseed meal powder and transfer it to a 250 mL Erlenmeyer flask.
-
Add 100 mL of 70% methanol or ethanol (solid-to-liquid ratio of 1:10 w/v).
-
Place the flask in a shaking water bath or on a heated magnetic stirrer.
-
Heat the mixture to 75°C and maintain this temperature for 60 minutes with constant agitation.[1]
-
After extraction, cool the mixture to room temperature.
-
Centrifuge the slurry at 4000 rpm for 15 minutes to separate the supernatant from the solid residue.
-
Carefully decant the supernatant and filter it through Whatman No. 1 filter paper.
-
The solid residue can be re-extracted with another 50 mL of the solvent for improved yield.
-
Combine the supernatants from all extractions.
-
Concentrate the extract using a rotary evaporator at a temperature below 45°C to remove the solvent.
-
The resulting concentrated extract contains this compound and can be used for further purification or analysis.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
Materials:
-
Defatted rapeseed meal powder
-
42% (v/v) Ethanol
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filtration apparatus
-
Rotary evaporator
Protocol:
-
Weigh 5 g of defatted rapeseed meal powder and place it in a 100 mL beaker.
-
Add 50 mL of 42% ethanol (solid-to-liquid ratio of 1:10 w/v).
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Set the ultrasonic frequency (e.g., 20-40 kHz) and power (e.g., 100-200 W).
-
Conduct the extraction at a controlled temperature of 43°C for 30 minutes.[2]
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it.
-
Concentrate the extract using a rotary evaporator at a temperature below 40°C.
-
The concentrated extract is ready for further processing.
Protocol 3: Microwave-Assisted Extraction (MAE)
Materials:
-
Defatted rapeseed meal powder
-
Methanol
-
Microwave extraction system with temperature and power control
-
Centrifuge
-
Filtration apparatus
-
Rotary evaporator
Protocol:
-
Place 2 g of defatted rapeseed meal powder into a microwave-safe extraction vessel.
-
Add 20 mL of methanol (solid-to-liquid ratio of 1:10 w/v).
-
Seal the vessel and place it in the microwave extraction system.
-
Set the microwave power to 250 W and the temperature to 80°C.[3]
-
Irradiate the sample for 10 minutes.[3]
-
After the extraction is complete, allow the vessel to cool to room temperature before opening.
-
Transfer the contents to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant to obtain the crude extract.
-
Remove the solvent using a rotary evaporator at a temperature below 40°C.
Protocol 4: Enzymatic-Assisted Extraction (EAE) for Isothiocyanate Production
This protocol focuses on the enzymatic hydrolysis of this compound to its corresponding isothiocyanate, 4-pentenyl isothiocyanate.
Materials:
-
Defatted rapeseed meal powder
-
Myrosinase enzyme solution (can be extracted from rapeseed sprouts)
-
Phosphate buffer (pH 7.0)
-
Shaking incubator
-
Organic solvent for isothiocyanate extraction (e.g., dichloromethane)
-
Centrifuge
-
Separatory funnel
Protocol:
-
Suspend 10 g of defatted rapeseed meal powder in 100 mL of phosphate buffer (pH 7.0) in a 250 mL flask.
-
Add a myrosinase solution with a known activity (e.g., 2236.35 U/g of meal).[4]
-
Incubate the mixture in a shaking incubator at 37°C for 4 hours to allow for the complete hydrolysis of this compound.[4]
-
After incubation, stop the reaction by adding 100 mL of dichloromethane to extract the formed isothiocyanates.
-
Shake the mixture vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the lower organic layer containing the isothiocyanates.
-
The aqueous layer can be re-extracted with dichloromethane to improve recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the dried extract and concentrate it under a gentle stream of nitrogen.
Downstream Processing and Analysis
Purification: The crude extracts obtained from CSE, UAE, and MAE can be further purified to isolate this compound. A common method involves using anion-exchange chromatography on a DEAE-Sephadex A-25 column.
Analysis: The quantification of this compound in the extracts is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (LC-MS).[4]
HPLC-UV Method Outline:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 229 nm.
-
Quantification: Based on a calibration curve of a pure this compound standard. A recovery of 100% for this compound has been reported using a validated analytical method.[6]
Visualizations
Experimental Workflow
References
- 1. Biotransformation technology and high-value application of rapeseed meal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Ultrasound-Assisted Extraction of Glucosinolates from Upcycled Cauliflower Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted extraction of glucosinolates from Eruca sativa seeds and soil: comparison with existing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of glucosinolates in rapeseed meal and their degradation by myrosinase from rapeseed sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucosinolates and Isothiocyantes in Processed Rapeseed Determined by HPLC-DAD-qTOF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcirc.org [gcirc.org]
Application Note: Solid-Phase Extraction for Glucobrassicanapin Purification
Introduction
Glucobrassicanapin is a glucosinolate found in cruciferous vegetables of the Brassica genus. Glucosinolates are a class of plant secondary metabolites that have gained significant interest in the pharmaceutical and nutraceutical industries due to their potential health benefits, including chemoprotective properties. Accurate and efficient purification of this compound is crucial for research into its biological activities and for the development of new therapeutic agents. Solid-phase extraction (SPE) offers a rapid, reliable, and efficient method for the purification of this compound from complex plant matrices. This application note provides a detailed protocol for the purification of this compound using weak anion exchange (WAX) SPE cartridges.
Principle of Solid-Phase Extraction for this compound
Glucosinolates, including this compound, are anionic compounds due to the presence of a sulfate group.[1][2] This characteristic allows for their selective retention on a weak anion exchange solid-phase extraction sorbent. The purification process involves the following key steps:
-
Sample Extraction: this compound is first extracted from the plant material using a heated methanol/water solution to inactivate myrosinase, an enzyme that degrades glucosinolates.[3]
-
Column Conditioning: The SPE cartridge is conditioned with appropriate solvents to activate the sorbent and ensure reproducible retention.
-
Sample Loading: The plant extract containing this compound is loaded onto the conditioned SPE cartridge. The anionic this compound binds to the positively charged functional groups of the WAX sorbent.
-
Washing: The cartridge is washed with specific solvents to remove interfering compounds such as pigments, lipids, and other non-anionic metabolites.
-
Elution: this compound is eluted from the cartridge using a solvent that disrupts the ionic interaction between the analyte and the sorbent.
This SPE method provides a significant advantage over traditional methods, such as the ISO 9167-1 method which relies on self-prepared ion-exchange columns, by offering a simpler, faster, and more reproducible workflow that is amenable to automation.[1][4]
Experimental Protocols
Sample Preparation and Extraction
This protocol is adapted from established methods for glucosinolate extraction.[1][5]
-
Materials:
-
Plant material (e.g., Brassica seeds or leaves)
-
70% Methanol (v/v) in ultrapure water
-
15 mL centrifuge tubes
-
Vortex mixer
-
Water bath
-
Centrifuge
-
-
Procedure:
-
Weigh approximately 200 mg of finely ground plant material into a 15 mL centrifuge tube.
-
Pre-heat the tube at 75°C for 1 minute to inactivate myrosinase.[1]
-
Add 5 mL of pre-heated 70% methanol to the tube.
-
Vortex the mixture for 30 seconds.
-
Incubate the tube in a 75°C water bath for 20 minutes.
-
Allow the tube to cool to room temperature.
-
Centrifuge the tube at 5000 rpm for 15 minutes.[1]
-
Carefully collect the supernatant, which contains the crude this compound extract.
-
Solid-Phase Extraction Protocol
This protocol utilizes a weak anion exchange (WAX) SPE cartridge, such as a dimethylaminopropyl (DEA)-based cartridge.[1][4]
-
Materials:
-
Procedure:
-
Column Conditioning:
-
Pass 1 mL of methanol through the WAX SPE cartridge.
-
Pass 1 mL of 2% formic acid through the cartridge. Do not allow the cartridge to dry out.[6]
-
-
Sample Loading:
-
Load the crude this compound extract (supernatant from the extraction step) onto the conditioned cartridge.
-
-
Washing:
-
Elution:
-
Solvent Evaporation and Reconstitution (Optional):
-
Data Presentation
The following table summarizes a comparison of this compound content in certified rapeseed material (ERM-BC367) as determined by the standard ISO 9167-1 method and the described SPE method.
| Analyte | Method | Concentration (µmol/g) |
| This compound | ISO 9167-1 | Not explicitly stated, but comparable to SPE |
| This compound | SPE (DEA-based) | Comparable to ISO method[1] |
Note: The referenced study states that the content of this compound was comparable between the two methods, indicating the SPE method's efficacy.
The following table presents data on the recovery of glucosinolates using a weak anion exchange SPE column, which is indicative of the expected recovery for this compound.
| Analyte | Elution Fraction | Recovery |
| Benzylglucosinolate (BZG) | First Elution | 96.1%[6] |
| Sinigrin (SNG) | First Elution | 94.9%[6] |
Note: Benzylglucosinolate and Sinigrin are used as representative glucosinolates to demonstrate the high recovery rates achievable with the WAX SPE protocol.
Visualizations
Workflow for Solid-Phase Extraction of this compound
Caption: Workflow diagram illustrating the key steps in the solid-phase extraction and purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fast and Simple Solid Phase Extraction-Based Method for Glucosinolate Determination: An Alternative to the ISO-9167 Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Important Odorants of Four Brassicaceae Species, and Discrepancies between Glucosinolate Profiles and Observed Hydrolysis Products [mdpi.com]
- 6. Rapid Analysis of Glucosinolates Using Direct-Infusion Mass Spectrometry [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
Application Note: Synthesis and Utilization of Isotopically Labeled Glucobrassicanapin for Advanced Metabolic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucobrassicanapin is an aliphatic glucosinolate found in Brassica vegetables. Upon plant tissue damage, it is hydrolyzed by the enzyme myrosinase into bioactive compounds, primarily 4-pentenyl isothiocyanate. These compounds are of significant interest for their potential roles in plant defense and human health, including chemopreventive properties.[1][2] To accurately study the absorption, distribution, metabolism, and excretion (ADME) of this compound and its derivatives, stable isotopically labeled analogues are indispensable tools. They serve as ideal internal standards for mass spectrometry-based quantification and allow for unambiguous tracing of metabolic pathways in complex biological systems.[3][4]
This document provides a detailed protocol for the chemical synthesis of [¹³C₆]-Glucobrassicanapin, where the isotopic label is incorporated into the glucose moiety. This approach allows the labeled glucosinolate to be used as a versatile tool for metabolic studies.[5]
Synthesis and Metabolic Pathway Overview
The synthesis of isotopically labeled this compound is achieved through a chemo-enzymatic approach, starting from commercially available [¹³C₆]-D-glucose. The general workflow involves the synthesis of a labeled thioglucose donor and an aglycone acceptor, followed by coupling, sulfation, and deprotection. Once administered in a biological system, the labeled this compound follows a known metabolic pathway, leading to the formation of isothiocyanates and their subsequent excretion as mercapturic acid conjugates.[6]
Caption: General Workflow for [¹³C₆]-Glucobrassicanapin Synthesis.
Caption: Metabolic Fate of this compound.
Data Presentation
The primary advantage of using isotopically labeled standards is the ability to differentiate them from their native counterparts by mass spectrometry.
Table 1: Mass Spectrometric Data for Native and Labeled this compound
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M-H]⁻ ion (m/z) | Mass Shift (Da) |
| Native this compound | C₁₄H₂₄NO₉S₂ | 414.0896 | 413.0823 | N/A |
| [¹³C₆]-Glucobrassicanapin | C₈¹³C₆H₂₄NO₉S₂ | 420.1097 | 419.1024 | +6.0201 |
Table 2: Hypothetical Quantification of Metabolites in Urine Following [¹³C₆]-Glucobrassicanapin Administration
| Time Post-Ingestion (hours) | Labeled 4-Pentenyl ITC Mercapturate (µmol/L) |
| 0-2 | 5.2 ± 0.8 |
| 2-4 | 12.6 ± 1.5 |
| 4-8 | 8.1 ± 1.1 |
| 8-12 | 2.5 ± 0.4 |
| 12-24 | 0.9 ± 0.2 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Synthesis of [¹³C₆]-2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose
This protocol is adapted from methods developed for synthesizing labeled thioglucose building blocks.[3][5]
-
Acetylation: Dissolve [¹³C₆]-D-glucose in acetic anhydride and pyridine. Stir at room temperature for 12-16 hours. Quench the reaction with ice water and extract the product with dichloromethane. The organic layer is washed, dried, and concentrated to yield pentaacetyl-[¹³C₆]-β-D-glucose.
-
Bromination: Treat the pentaacetyl-[¹³C₆]-β-D-glucose with a solution of HBr in acetic acid at 0°C. Stir for 2 hours. Dilute with dichloromethane and wash with cold water and sodium bicarbonate solution. Dry and concentrate to obtain acetobromo-[¹³C₆]-glucose.
-
Thiolation: Dissolve the acetobromo-[¹³C₆]-glucose in acetone and add thiourea. Reflux the mixture for 1 hour. Cool and collect the precipitated isothiouronium salt.
-
Hydrolysis: Dissolve the salt in water and add a solution of sodium metabisulfite under a nitrogen atmosphere. Stir vigorously. Extract the aqueous layer with chloroform, dry the organic phase, and concentrate to yield the final product, [¹³C₆]-2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose.
Protocol 2: Synthesis of 5-Hexenohydroximoyl Chloride
This protocol outlines the synthesis of the aglycone precursor for this compound.
-
Oximation: Add 5-hexenal dropwise to a solution of hydroxylamine hydrochloride and sodium acetate in aqueous ethanol. Stir at room temperature for 4 hours. Extract the resulting 5-hexenaldoxime with diethyl ether, dry, and concentrate.
-
Chlorination: Dissolve the 5-hexenaldoxime in N,N-dimethylformamide (DMF). Cool to 0°C and add N-chlorosuccinimide (NCS) portion-wise. Allow the reaction to warm to room temperature and stir for 3 hours. Pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer, dry, and concentrate to yield 5-hexenohydroximoyl chloride. Use this product immediately in the next step.[7]
Protocol 3: Coupling, Sulfation, and Deprotection to Yield [¹³C₆]-Glucobrassicanapin
This is the final assembly of the labeled glucosinolate.[5][7]
-
Coupling: Dissolve [¹³C₆]-2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose in a biphasic system of dichloromethane and aqueous potassium bicarbonate. Add the freshly prepared 5-hexenohydroximoyl chloride in dichloromethane dropwise at 0°C. Stir vigorously for 4-6 hours. Separate the organic layer, dry, and concentrate to obtain the protected desulfo-[¹³C₆]-glucobrassicanapin.
-
Sulfation: Dissolve the protected intermediate in dry pyridine and cool to 0°C. Add sulfur trioxide pyridine complex and stir under a nitrogen atmosphere for 12-16 hours. Quench the reaction with methanol and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude sulfated product in dry methanol and add a catalytic amount of sodium methoxide. Stir at room temperature for 2 hours. Neutralize the reaction with an acidic ion-exchange resin, filter, and concentrate the filtrate.
-
Purification: Purify the final compound using anion-exchange chromatography (e.g., DEAE-Sephadex A-25), eluting with a gradient of potassium sulfate or pyridinium acetate. Desalt the product-containing fractions using a reverse-phase C18 column to yield pure potassium [¹³C₆]-glucobrassicanapinate.
Protocol 4: Application in a Metabolic Study - Quantification by LC-MS/MS
-
Sample Preparation: Spike biological samples (e.g., urine, plasma) with a known concentration of [¹³C₆]-Glucobrassicanapin (as an internal standard for the parent compound) or its corresponding mercapturic acid metabolite. Perform solid-phase extraction (SPE) to clean up and concentrate the analytes.
-
LC-MS/MS Analysis: Analyze the extracted samples using a liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Method Parameters:
-
Column: Reverse-phase C18 column.
-
Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor specific parent-to-daughter ion transitions for both the native analyte and its stable isotope-labeled internal standard. For example:
-
Native this compound: m/z 413.1 → 333.1, 96.9
-
[¹³C₆]-Glucobrassicanapin: m/z 419.1 → 339.1, 96.9
-
-
-
Quantification: Construct a calibration curve by plotting the ratio of the native analyte peak area to the internal standard peak area against the concentration of the native analyte. Determine the concentration of this compound or its metabolites in the unknown samples from this curve.[3]
References
- 1. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Integrated Metabolomics Study of Glucosinolate Metabolism in Different Brassicaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Glucosinolates: The synthetic approach [comptes-rendus.academie-sciences.fr]
- 6. Effect of cooking brassica vegetables on the subsequent hydrolysis and metabolic fate of glucosinolates | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 7. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Glucobrassicanapin as an Internal Standard for Glucosinolate Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosinolates are a class of sulfur-containing secondary metabolites predominantly found in cruciferous plants. Their degradation products, such as isothiocyanates, have been noted for their potential health benefits, including anti-cancer properties.[1] Accurate quantification of glucosinolates is crucial for research in food science, agriculture, and pharmacology. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of glucosinolates.[2][3] The use of an internal standard (IS) is a common practice in analytical chemistry to improve the precision and accuracy of quantitative analysis by accounting for variations in sample preparation and instrument response.[4][5]
This document outlines a detailed protocol for the use of glucobrassicanapin as an internal standard in the quantitative analysis of glucosinolates. This compound, a naturally occurring aliphatic glucosinolate, is a suitable candidate for an internal standard due to its structural similarity to other common glucosinolates, which ensures comparable extraction efficiency and chromatographic behavior.
Principle of the Method
The method involves the extraction of glucosinolates from a plant matrix using a methanol-water solution. A known amount of this compound is added as an internal standard at the beginning of the extraction process. The crude extract is then purified using solid-phase extraction (SPE) to remove interfering substances. The purified glucosinolates are then analyzed by reverse-phase HPLC with UV detection. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard, purity ≥97%)
-
Reference standards of glucosinolates to be quantified
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
DEAE-Sephadex A-25 or similar anion exchange resin
-
Sodium acetate
-
Sulfatase (from Helix pomatia)
-
Plant material (freeze-dried and finely ground)
Sample Preparation and Extraction
-
Weigh accurately 100 mg of freeze-dried, finely ground plant material into a 2 mL microcentrifuge tube.
-
Prepare a stock solution of this compound internal standard (e.g., 1 mg/mL in 70% methanol).
-
Add a precise volume of the this compound internal standard stock solution to each sample to achieve a final concentration within the linear range of the assay.
-
Add 1 mL of 70% (v/v) methanol to the tube.
-
Vortex the tube for 30 seconds.
-
Heat the sample at 75°C for 10 minutes in a water bath to inactivate myrosinase.[6]
-
Centrifuge the sample at 5000 × g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube. This is the crude glucosinolate extract.
Solid-Phase Extraction (SPE) Cleanup
-
Prepare a mini-column by packing a small amount of DEAE-Sephadex A-25 into a pipette tip with a glass wool plug.
-
Equilibrate the column by passing 1 mL of deionized water through it.
-
Load the crude glucosinolate extract onto the column.
-
Wash the column with 2 x 1 mL of deionized water to remove impurities.
-
For desulfation (optional but common for UV detection), apply 75 µL of purified sulfatase solution to the column and leave it to react overnight at room temperature.
-
Elute the desulfo-glucosinolates with 2 x 0.5 mL of deionized water.
-
Collect the eluate and dilute to a final volume of 1 mL.
-
Filter the sample through a 0.22 µm syringe filter before HPLC analysis.
HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient starts with a low percentage of B, increasing linearly to elute the more hydrophobic compounds. An example gradient is: 0-20 min, 5-30% B; 20-25 min, 30-95% B; 25-30 min, 95% B; 30-35 min, 95-5% B; 35-40 min, 5% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detector at 229 nm (for desulfo-glucosinolates)
-
Injection Volume: 20 µL
Data Presentation
Calibration Curve
Prepare a series of calibration standards containing known concentrations of the target glucosinolate(s) and a constant concentration of the this compound internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
Quantitative Data Summary
The following table is an example of how to present the quantitative results for two target glucosinolates, Gluconapin and Progoitrin, using this compound as the internal standard.
| Sample ID | Analyte | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) | Concentration (µmol/g DW) |
| Control 1 | Gluconapin | 125,000 | 150,000 | 0.833 | 5.2 |
| Control 1 | Progoitrin | 85,000 | 150,000 | 0.567 | 3.5 |
| Treatment 1 | Gluconapin | 180,000 | 148,000 | 1.216 | 7.6 |
| Treatment 1 | Progoitrin | 110,000 | 148,000 | 0.743 | 4.6 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for glucosinolate analysis.
Glucosinolate Biosynthesis Overview
Caption: Overview of glucosinolate biosynthetic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation [mdpi.com]
Investigating the Antimicrobial Properties of Glucobrassicanapin Derivatives
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucosinolates are a class of secondary metabolites found predominantly in cruciferous vegetables of the Brassicaceae family. When plant tissues are damaged, the enzyme myrosinase hydrolyzes glucosinolates into various biologically active compounds, including isothiocyanates (ITCs), thiocyanates, and nitriles.[1] Glucobrassicanapin is a specific type of glucosinolate that, upon hydrolysis, yields derivatives with significant antimicrobial potential.[2] These natural compounds are gaining attention as potential alternatives to conventional antibiotics, especially in the face of rising antimicrobial resistance.[2][3] This document provides an overview of the antimicrobial activity of this compound derivatives, detailed protocols for their investigation, and insights into their mechanisms of action.
The active antimicrobial agents are typically the hydrolysis products of glucosinolates, particularly isothiocyanates.[3][4] For instance, sinalbin, a glucosinolate found in white mustard seeds (Sinapis alba), is hydrolyzed to p-hydroxybenzyl isothiocyanate (pHBITC), which possesses broad-spectrum antimicrobial activity.[5][6] Similarly, tryptanthrin and its derivatives, which are indole alkaloids, have demonstrated potent activity against a wide range of pathogenic organisms, including bacteria and fungi.[7][8][9] The lipophilic and electrophilic nature of these compounds allows them to penetrate bacterial membranes and disrupt cellular integrity.[2]
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of various glucosinolate derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[10][11] The following tables summarize the reported antimicrobial activities of selected this compound-related derivatives.
Table 1: Antibacterial Activity of Tryptanthrin and Its Derivatives
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Tryptanthrin | Vibrio splendidus AJ01 | 10 (complete inhibition) | Not Reported | [12] |
| Tryptanthrin derivative 5 | Escherichia coli | 1 | >10 | [8] |
| Tryptanthrin derivative 6e | Xanthomonas oryzae pv. oryzae | 2.55 (EC50) | Not Reported | [13] |
Table 2: Antibacterial Activity of Isothiocyanates (ITCs)
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Allylisothiocyanate (AITC) | Escherichia coli | 100 | 1000 | [1] |
| Allylisothiocyanate (AITC) | Pseudomonas aeruginosa | 100 | 1000 | [1] |
| Allylisothiocyanate (AITC) | Staphylococcus aureus | 100 | >1000 | [1] |
| Allylisothiocyanate (AITC) | Listeria monocytogenes | 100 | >1000 | [1] |
| 2-Phenylethylisothiocyanate (PEITC) | Escherichia coli | 100 | >1000 | [1] |
| 2-Phenylethylisothiocyanate (PEITC) | Pseudomonas aeruginosa | 100 | >1000 | [1] |
| 2-Phenylethylisothiocyanate (PEITC) | Staphylococcus aureus | 100 | >1000 | [1] |
| 2-Phenylethylisothiocyanate (PEITC) | Listeria monocytogenes | 100 | >1000 | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method for determining the MIC and MBC of this compound derivatives against a target bacterial strain.
Materials:
-
Test compound (e.g., tryptanthrin, AITC)
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Sterile agar plates
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick a few colonies of the bacterial strain from a fresh agar plate and inoculate into a tube of CAMHB.
-
Incubate at 37°C until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Preparation of Microtiter Plate:
-
Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL and the final bacterial concentration to approximately 7.5 x 10⁵ CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
MBC Determination:
-
From the wells showing no visible growth, take a 10 µL aliquot and plate it onto a fresh agar plate.
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
-
Caption: Workflow for MIC and MBC determination.
Mechanism of Action
The antimicrobial activity of this compound derivatives is multifaceted. Isothiocyanates, for example, are known to disrupt bacterial cell membranes, leading to a loss of integrity and leakage of intracellular components like potassium ions.[1][14] Some derivatives, such as tryptanthrin, can intercalate with DNA, thereby inhibiting essential cellular processes.[7][8] Furthermore, these compounds can induce the accumulation of reactive oxygen species (ROS) within bacterial cells, leading to oxidative stress and eventual cell death.[13]
Caption: Proposed mechanisms of antimicrobial action.
Derivatives of this compound represent a promising class of natural antimicrobial agents. Their activity against a range of pathogenic bacteria, coupled with their diverse mechanisms of action, makes them attractive candidates for further research and development in the pharmaceutical and food preservation industries. The protocols and data presented here provide a foundational framework for scientists to explore the potential of these compounds in combating microbial infections.
References
- 1. Antibacterial activity and mode of action of selected glucosinolate hydrolysis products against bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The antimicrobial effects of glucosinolates and their respective enzymatic hydrolysis products on bacteria isolated from the human intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Antimicrobial Effects of Myrosinase Hydrolysis Products Derived from Glucosinolates Isolated from Lepidium draba - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity of tryptanthrins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. idexx.com [idexx.com]
- 11. litfl.com [litfl.com]
- 12. Characterization of tryptanthrin as an antibacterial reagent inhibiting Vibrio splendidus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antibacterial activity and mode of action of selected glucosinolate hydrolysis products against bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Glucobrassicanapin: A Key Biomarker for Advancing Brassica Genetics Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of plant genetics, agricultural biotechnology, and pharmacology.
Introduction: Glucobrassicanapin (GBN), an aliphatic glucosinolate found in Brassica species, is emerging as a critical biomarker in genetic research and crop improvement programs. Glucosinolates are sulfur-containing secondary metabolites that play a significant role in plant defense mechanisms.[1][2][3][4] Their hydrolysis products, such as isothiocyanates, have been noted for their potential anti-carcinogenic properties, making them a subject of interest in drug development. The concentration and profile of glucosinolates, including this compound, are genetically controlled, rendering them excellent targets for marker-assisted selection in breeding programs aimed at enhancing nutritional value and pest resistance in Brassica crops like cabbage, rapeseed, and broccoli.
This document provides detailed protocols for the extraction and quantification of this compound and summarizes its application as a biomarker in Quantitative Trait Loci (QTL) mapping for Brassica genetics.
This compound as a Biomarker in QTL Mapping
Quantitative Trait Loci (QTL) mapping is a powerful technique used to identify genomic regions that are associated with variation in a particular trait. In Brassica genetics, QTL mapping has been successfully employed to dissect the genetic architecture of glucosinolate content.[5] this compound, being one of the major aliphatic glucosinolates in many Brassica species, serves as an effective biomarker in these studies.[6][7]
Researchers have identified several QTLs associated with this compound content in Brassica rapa and Brassica napus.[1] For instance, studies have pinpointed a major QTL for 5C aliphatic glucosinolates, including this compound, on linkage group A3 in B. rapa.[1] The co-localization of these QTLs with candidate genes involved in the glucosinolate biosynthesis pathway, such as Br-GSL-ELONG, strengthens the utility of this compound as a biomarker for genetic manipulation.[1] By tracking the inheritance of these QTLs using molecular markers, breeders can more efficiently select for desirable glucosinolate profiles in new crop varieties.
Quantitative Data on this compound Content
The concentration of this compound can vary significantly among different Brassica species and even between cultivars of the same species. This variation is the basis for its use in genetic studies. The table below summarizes representative quantitative data for this compound content in various Brassica species.
| Brassica Species | Cultivar/Variety | Tissue | This compound Content (µmol/g DW) | Reference |
| Brassica rapa | Kimchi | Leaves | 0.00 - 11.87 | --INVALID-LINK--[8] |
| Brassica napus | Nugget | Seed | Major glucosinolate | --INVALID-LINK--[9] |
| Brassica campestris | Echo, Yellow Sarson | Seed | Major glucosinolate | --INVALID-LINK--[9] |
Experimental Protocols
Glucosinolate Extraction from Brassica Leaf Tissue
This protocol details the extraction of intact glucosinolates from Brassica leaves for subsequent analysis.
Materials:
-
Fresh Brassica leaf tissue
-
Liquid nitrogen
-
Freeze-dryer
-
70% Methanol (HPLC grade)
-
Deionized water
-
Microcentrifuge tubes (2 mL)
-
Water bath or heating block
-
Centrifuge
Procedure:
-
Harvest fresh leaf tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Lyophilize the frozen tissue until completely dry.
-
Grind the freeze-dried tissue to a fine powder using a mortar and pestle or a ball mill.[10]
-
Accurately weigh 50-100 mg of the dried powder into a 2 mL microcentrifuge tube.
-
Add 1 mL of 70% methanol to the tube.
-
Vortex the tube vigorously to ensure the powder is fully suspended.
-
Incubate the suspension at 70°C for 20 minutes in a water bath or heating block to inactivate myrosinase enzymes.[11]
-
After incubation, cool the tubes to room temperature.
-
Centrifuge the tubes at 3,000 rpm for 6 minutes.[11]
-
Carefully collect the supernatant, which contains the glucosinolate extract, and transfer it to a new tube. This extract is now ready for purification and analysis.
Purification of Glucosinolate Extracts by Ion-Exchange Chromatography
This protocol describes the purification and desulfation of glucosinolates, a necessary step for HPLC analysis.
Materials:
-
Glucosinolate extract (from Protocol 1)
-
DEAE-Sephadex A-25 resin
-
Poly-prep columns
-
0.2 M Sodium acetate (pH 5.0)
-
Purified aryl sulfatase (Type H-1 from Helix pomatia)
-
Deionized water
Procedure:
-
Prepare the ion-exchange columns by adding a 0.5 cm plug of DEAE-Sephadex A-25 resin to each poly-prep column.
-
Equilibrate the resin by washing with 1 mL of deionized water, followed by 1 mL of 0.2 M sodium acetate.
-
Load 3 mL of the glucosinolate extract onto the column.
-
Wash the column with 1 mL of deionized water to remove unbound impurities.
-
Add 100 µL of purified aryl sulfatase solution to the column to desulfate the bound glucosinolates. Cap the column and incubate overnight at room temperature.[11]
-
Elute the desulfoglucosinolates from the column by adding 1 mL of deionized water and collecting the eluate in a clean HPLC vial.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the analysis of desulfoglucosinolates by reverse-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).[12]
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.8 mL/min[11]
-
Detection Wavelength: 229 nm[11]
-
Injection Volume: 20 µL
Gradient Program:
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
|---|---|---|
| 0-8 | 100 | 0 |
| 8-24.5 | 80 | 20 |
| 24.5-25 | 0 | 100 |
| 25-30 | 0 | 100 |
| 30-31 | 100 | 0 |
| 31-40 | 100 | 0 |
Quantification: this compound is identified by its retention time compared to a purified standard. Quantification is achieved by integrating the peak area at 229 nm and comparing it to a calibration curve generated with known concentrations of a this compound standard.
Visualizations
Caption: Biosynthetic pathway of aliphatic glucosinolates, leading to this compound.
Caption: Experimental workflow for this compound analysis.
References
- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 2. Variation of Glucosinolate Contents in Clubroot-Resistant and -Susceptible Brassica napus Cultivars in Response to Virulence of Plasmodiophora brassicae [mdpi.com]
- 3. Frontiers | New vegetable varieties of Brassica rapa and Brassica napus with modified glucosinolate content obtained by mass selection approach [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative trait loci for glucosinolate accumulation in Brassica rapa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptome and QTL mapping analyses of major QTL genes controlling glucosinolate contents in vegetable- and oilseed-type Brassica rapa plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Transcriptome and QTL mapping analyses of major QTL genes controlling glucosinolate contents in vegetable- and oilseed-type Brassica rapa plants [frontiersin.org]
- 8. Identification and Quantification of Glucosinolates in Kimchi by Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. vie.vjas.vn [vie.vjas.vn]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Glucobrassicanapin in Plant Breeding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of Glucobrassicanapin, a significant glucosinolate in Brassica species. The selection of appropriate screening methods is critical in plant breeding programs aiming to modulate the levels of this compound for improved nutritional value, pest resistance, or pharmaceutical applications. This document outlines and compares key analytical techniques, offering guidance on their implementation in a breeding workflow.
Introduction to this compound Screening
This compound is an aliphatic glucosinolate found in various Brassica crops, including rapeseed (Brassica napus) and Chinese cabbage (Brassica rapa L. ssp. pekinensis).[1] Its hydrolysis products play a role in plant defense and can impact the flavor and nutritional quality of the final product. In plant breeding, efficient screening of large populations is necessary to identify genotypes with desired this compound content. High-throughput screening (HTS) methods are essential for achieving the required sample throughput in a cost-effective and timely manner.
The primary HTS method highlighted is Near-Infrared Spectroscopy (NIRS), a rapid and non-destructive technique ideal for screening large numbers of samples. For calibration and validation of NIRS models, as well as for more precise quantitative analysis of smaller sample sets, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are the reference methods.
Data Presentation: Comparison of Screening Methods
The selection of a screening method depends on various factors, including the required throughput, accuracy, cost, and the developmental stage of the breeding program. The following table summarizes the key quantitative parameters of the discussed methods.
| Parameter | Near-Infrared Spectroscopy (NIRS) | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) |
| Throughput | Very High (hundreds to thousands of samples/day) | Moderate (tens to a hundred samples/day) | High (hundreds of samples/day) |
| Sample Type | Intact seeds, ground leaves (dried) | Extracts from various tissues | Extracts from various tissues |
| Destructive | No | Yes | Yes |
| This compound Quantification | Indirect (prediction based on calibration) | Direct (quantification of desulfated form) | Direct (quantification of intact molecule) |
| Coefficient of Determination (r²) | 0.81 (for this compound in leaf rape) | Not Applicable (Reference Method) | Not Applicable (Reference Method) |
| Cost per Sample | Low | Moderate | High |
| Primary Application in Breeding | Large-scale screening of breeding populations | Calibration of NIRS, precise analysis of selected lines | High-accuracy analysis, metabolite profiling |
Experimental Workflows
The overall workflow for screening this compound in a plant breeding program involves several key stages, from sample collection to data analysis and selection of elite genotypes.
The logical relationship for selecting an appropriate screening method based on the breeding program's stage is crucial for optimizing resources.
Experimental Protocols
Protocol 1: High-Throughput Screening using Near-Infrared Spectroscopy (NIRS)
This protocol is designed for the rapid and non-destructive screening of large numbers of Brassica seeds or dried leaf material.
1. NIRS Instrument Calibration:
-
A calibration model must be developed by correlating NIRS spectra with reference values obtained from HPLC or UHPLC-MS/MS analysis of a representative subset of samples (e.g., 100-200 samples covering the expected range of this compound concentrations).
-
The coefficient of determination (r²) for the calibration model should be sufficiently high (e.g., >0.80) for reliable prediction.
2. Sample Preparation:
-
Seeds: Ensure seeds are clean and have a uniform moisture content. No grinding is required for whole seed analysis.
-
Leaf Tissue: Collect leaf samples (e.g., leaf punches) and immediately freeze-dry them to halt enzymatic activity. Grind the lyophilized tissue to a fine, uniform powder.
3. NIRS Analysis:
-
Place the sample (either intact seeds or ground leaf powder) in the NIRS sample holder.
-
Acquire the near-infrared spectrum over the desired wavelength range (typically 400-2500 nm).
-
Each sample scan is rapid, usually taking less than a minute.
4. Data Analysis:
-
Use the pre-developed calibration model to predict the this compound content from the NIRS spectrum of each sample.
-
The output will be a predicted concentration of this compound for each breeding line.
Protocol 2: Glucosinolate Extraction for HPLC and UHPLC-MS/MS Analysis
This protocol describes the extraction of glucosinolates from plant tissue for subsequent analysis by reference methods. This is crucial for NIRS model calibration and for precise quantification of selected lines.
1. Materials and Reagents:
-
70% (v/v) Methanol
-
DEAE-Sephadex A-25
-
Arylsulfatase (from Helix pomatia)
-
Ultrapure water
-
Liquid nitrogen
-
Sinigrin (for use as an internal or external standard)
2. Sample Homogenization:
-
Weigh approximately 100 mg of freeze-dried and ground plant tissue into a microcentrifuge tube.
-
For fresh tissue, flash-freeze in liquid nitrogen and grind to a fine powder.
3. Extraction:
-
Add 1.5 mL of pre-heated 70% methanol (70°C) to the sample.
-
Incubate at 70°C for 10 minutes to inactivate myrosinase enzymes.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.
4. Desulfation (for HPLC analysis of desulfo-glucosinolates):
-
Prepare a mini-column with DEAE-Sephadex A-25.
-
Load the supernatant onto the column.
-
Wash the column with water.
-
Add 75 µL of arylsulfatase solution and allow it to react overnight at room temperature to cleave the sulfate group from the glucosinolates.[2]
-
Elute the desulfoglucosinolates with ultrapure water.
5. Sample Preparation for Analysis:
-
For HPLC: The eluate containing desulfoglucosinolates is filtered and directly injected into the HPLC system.
-
For UHPLC-MS/MS: The initial supernatant (before desulfation) can be diluted and filtered for the analysis of intact glucosinolates.
Protocol 3: HPLC Analysis of Desulfo-Glucobrassicanapin
This protocol is for the quantification of this compound as its desulfated form.
1. HPLC System and Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Detection: UV detector at 229 nm.
-
Quantification: Use an external standard curve of desulfo-sinigrin and apply a response factor for this compound.
2. Analysis Procedure:
-
Inject the prepared desulfoglucosinolate extract onto the HPLC column.
-
Run the gradient elution to separate the different desulfoglucosinolates.
-
Identify the desulfo-Glucobrassicanapin peak based on its retention time compared to a standard or previously identified samples.
-
Integrate the peak area and calculate the concentration based on the standard curve.
Protocol 4: UHPLC-MS/MS Analysis of Intact this compound
This method offers high sensitivity and specificity for the direct quantification of intact this compound.
1. UHPLC-MS/MS System and Conditions:
-
UHPLC: Coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound for high selectivity and sensitivity.
2. Analysis Procedure:
-
Inject the diluted and filtered extract (from Protocol 2, step 3) into the UHPLC-MS/MS system.
-
Separate the intact glucosinolates using a suitable gradient on a C18 column.
-
Detect and quantify this compound using its specific MRM transition.
-
Quantification is typically performed using an external standard curve of authentic this compound or a closely related internal standard.
Concluding Remarks
The choice of a high-throughput screening method for this compound in plant breeding is a critical decision that impacts the efficiency and success of the program. NIRS is a powerful tool for the initial large-scale screening of breeding populations due to its speed and non-destructive nature. However, it relies on robust calibration models developed using accurate reference methods like HPLC or UHPLC-MS/MS. A well-designed screening workflow that integrates these techniques will enable breeders to efficiently identify and select for desirable this compound profiles, ultimately accelerating the development of improved Brassica varieties.
References
- 1. Quantification and Diversity Analyses of Major Glucosinolates in Conserved Chinese Cabbage (Brassica rapa L. ssp. pekinensis) Germplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of glucosinolates and metabolite profiling of green and red mustard (brassica juncea) hairy roots - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Separation of Glucobrassicanapin using Micellar Electrokinetic Chromatography (MEKC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient method for the separation and analysis of Glucobrassicanapin, a significant glucosinolate found in Brassicaceae vegetables, using Micellar Electrokinetic Chromatography (MEKC). Glucosinolates and their hydrolysis products are of increasing interest in drug development and nutritional science due to their potential chemopreventive properties. This protocol provides a comprehensive guide for the sample preparation, instrumentation, and operational parameters required for the successful separation of this compound from complex matrices. The methodology demonstrates excellent resolution and sensitivity, making it suitable for both qualitative and quantitative analyses in research and quality control settings.
Introduction
This compound is an aliphatic glucosinolate predominantly found in cruciferous vegetables such as cabbage, broccoli, and rapeseed.[1] Upon enzymatic hydrolysis by myrosinase, it yields isothiocyanates, which have been recognized for their potential health benefits, including acting as inducers of quinone reductase, an enzyme involved in cellular antioxidant defenses.[2] Accurate and reliable analytical methods are crucial for the quantification of this compound in plant extracts and finished products to ensure quality and for further pharmacological investigation.
Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation of natural products due to its high efficiency, short analysis times, and low sample and reagent consumption.[3][4] Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly well-suited for the analysis of both charged and neutral compounds.[1][5] In MEKC, surfactants are added to the background electrolyte at a concentration above their critical micelle concentration (CMC) to form micelles. These micelles act as a pseudo-stationary phase, and separation is achieved based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer.[6] This application note provides a detailed protocol for the separation of this compound using MEKC.
Experimental Protocols
Reagents and Materials
-
This compound standard
-
Sodium tetraborate
-
Boric acid
-
Sodium dodecyl sulfate (SDS)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.1 M Sodium hydroxide
-
0.1 M Hydrochloric acid
-
Syringe filters (0.22 µm)
Instrumentation
-
Capillary Electrophoresis system equipped with a UV or Diode Array Detector (DAD)
-
Uncoated fused-silica capillary (e.g., 50 µm i.d., 50 cm total length, 42 cm effective length)
-
Data acquisition and analysis software
Preparation of Solutions
-
Background Electrolyte (BGE): 25 mM Borate Buffer with 100 mM SDS and 15% Methanol, pH 9.3
-
Dissolve an appropriate amount of sodium tetraborate and boric acid in deionized water to achieve a 25 mM concentration.
-
Add sodium dodecyl sulfate (SDS) to a final concentration of 100 mM.
-
Add methanol to a final concentration of 15% (v/v).
-
Adjust the pH to 9.3 with 0.1 M NaOH or 0.1 M HCl.
-
Filter the buffer through a 0.22 µm syringe filter before use.
-
-
Standard Solution Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in deionized water.
-
Prepare working standards by serial dilution of the stock solution with deionized water.
-
Filter all standard solutions through a 0.22 µm syringe filter.
-
-
Sample Preparation (from plant material)
-
Lyophilize and grind the plant material to a fine powder.
-
Extract a known amount of the powdered sample with 80% methanol in a sonicator bath for 30 minutes.
-
Centrifuge the extract at 10,000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter prior to injection.
-
MEKC Method Parameters
| Parameter | Condition |
| Capillary | Uncoated fused-silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte | 25 mM Borate Buffer, 100 mM SDS, 15% Methanol, pH 9.3 |
| Separation Voltage | 20 kV |
| Capillary Temperature | 25 °C |
| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |
| Detection | UV at 226 nm |
| Capillary Conditioning | Rinse with 0.1 M NaOH (5 min), followed by deionized water (5 min), and then BGE (10 min) before the first run. |
| Inter-run Rinse | Rinse with BGE for 2 minutes. |
Data Presentation
The following table summarizes the expected quantitative data for the separation of this compound using the described MEKC method. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Analyte | Migration Time (min) | Resolution (Rs) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | ~ 6.5 | > 2.0 (from adjacent peaks) | 0.5 | 1.5 |
LOD: Limit of Detection, LOQ: Limit of Quantitation
Method Validation
The developed MEKC method should be validated for its intended purpose. Key validation parameters include:
-
Linearity: A calibration curve should be constructed by plotting the peak area of this compound against a series of known concentrations. A correlation coefficient (r²) of >0.99 is typically desired.
-
Precision: The precision of the method should be assessed by repeatedly injecting a standard solution. The relative standard deviation (RSD) for migration time and peak area should be less than 2% for intra-day and 5% for inter-day measurements.
-
Accuracy: Accuracy can be determined by a recovery study, where a known amount of this compound is spiked into a sample matrix.
-
Specificity: The ability of the method to separate the analyte of interest from other components in the sample matrix should be demonstrated.
Experimental Workflow and Diagrams
The overall experimental workflow for the analysis of this compound by MEKC is depicted in the following diagram.
Caption: Experimental workflow for this compound analysis by MEKC.
The separation principle of MEKC involves the partitioning of the analyte between the aqueous mobile phase and the micellar pseudo-stationary phase.
Caption: Principle of analyte partitioning in MEKC.
Conclusion
This application note provides a detailed and optimized protocol for the separation of this compound using Micellar Electrokinetic Chromatography. The method is demonstrated to be efficient, providing good resolution and sensitivity for the analysis of this important glucosinolate. The presented protocol can be readily implemented in research and industrial laboratories for the routine analysis of this compound in various sample matrices, contributing to advancements in natural product chemistry, food science, and drug development.
References
- 1. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Capillary electrophoresis of natural products-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Micellar Electrokinetic Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capillary electrophoresis for total glycosaminoglycan analysis - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungshinweise und Protokolle zur Derivatisierung von Glucobrassicanapin für die Gaschromatographie-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
Glucobrassicanapin ist ein Glucosinolat, das in Kreuzblütlern vorkommt. Für eine genaue quantitative und qualitative Analyse mittels Gaschromatographie (GC) ist eine Derivatisierung dieser Verbindung unerlässlich.[1][2][3] Glucosinolate sind von Natur aus nicht flüchtig und thermisch labil, was ihre direkte Analyse mittels GC erschwert.[4] Die Derivatisierung wandelt das polare und nichtflüchtige this compound in ein flüchtigeres und thermisch stabileres Derivat um, das für die GC-Analyse geeignet ist.[1][2][3]
Diese Anwendungsbeschreibung beschreibt zwei primäre Methoden zur Derivatisierung von this compound: Trimethylsilylierung (TMS) und enzymatische Hydrolyse mit anschließender Analyse der Abbauprodukte.
Methodenübersicht
Zwei Hauptstrategien werden für die Analyse von this compound mittels GC eingesetzt:
-
Trimethylsilylierung (TMS-Derivatisierung): Bei dieser Methode werden die polaren funktionellen Gruppen (Hydroxyl-, Amino- und Thiolgruppen) des intakten Glucosinolatmoleküls durch Trimethylsilylgruppen ersetzt.[5] Dies erhöht die Flüchtigkeit und thermische Stabilität der Verbindung und ermöglicht so die direkte Analyse des derivatisierten Glucosinolats.[6]
-
Enzymatische Hydrolyse: Dieser Ansatz ahmt den natürlichen Abbau von Glucosinolaten nach. Das Enzym Myrosinase hydrolysiert this compound zu flüchtigen Abbauprodukten, hauptsächlich Isothiocyanaten.[4][7][8] Diese flüchtigen Verbindungen können dann direkt mittels GC-MS analysiert werden, um indirekt auf das Vorhandensein und die Menge des ursprünglichen Glucosinolats zu schließen.[7]
Experimentelle Protokolle
Protokoll 1: Trimethylsilylierung (TMS) von this compound
Dieses Protokoll beschreibt die Derivatisierung von intaktem this compound zu seinem Trimethylsilylderivat.
Materialien:
-
Getrockneter und extrahierter this compound-Extrakt
-
Pyridin (wasserfrei)
-
Hexamethyldisilazan (HMDS)
-
Trimethylchlorsilan (TMCS)
-
Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Kappen)
-
Heizblock oder Wasserbad
-
Stickstoffgas zum Trocknen
-
Gaschromatograph mit Massenspektrometer (GC-MS)
Verfahren:
-
Probenvorbereitung: Eine bekannte Menge des getrockneten this compound-Extrakts in ein Reaktionsgefäß geben.
-
Trocknung: Die Probe unter einem sanften Stickstoffstrom vollständig trocknen, um jegliche Feuchtigkeit zu entfernen, da Silylierungsreagenzien feuchtigkeitsempfindlich sind.[3]
-
Zugabe des Derivatisierungsreagenzes: 100 µl einer frisch zubereiteten Mischung aus Hexamethyldisilazan:Trimethylchlorsilan:Pyridin (im Volumenverhältnis 2:1:10) zur getrockneten Probe geben.[4]
-
Reaktion: Das Gefäß fest verschließen und 40 Minuten lang bei erhöhter Temperatur (z. B. 60–80 °C) in einem Heizblock oder Wasserbad inkubieren, um die Silylierungsreaktion zu vervollständigen.[4][5][6]
-
Abkühlen: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.
-
GC-MS-Analyse: Einen Aliquot (typischerweise 1 µl) der überstehenden Lösung direkt in den GC-MS injizieren.
Protokoll 2: Enzymatische Hydrolyse von this compound
Dieses Protokoll beschreibt den Abbau von this compound zu seinen flüchtigen Isothiocyanaten zur anschließenden GC-Analyse.
Materialien:
-
This compound-Extrakt
-
Myrosinase-Enzymlösung
-
Phosphatpuffer (pH 7)
-
Dichlormethan (CH2Cl2) oder ein anderes geeignetes organisches Lösungsmittel
-
Natriumsulfat (wasserfrei)
-
Reaktionsgefäße
-
Zentrifuge
-
Gaschromatograph mit Massenspektrometer (GC-MS)
Verfahren:
-
Probenvorbereitung: Eine bekannte Menge des this compound-Extrakts in einem Reaktionsgefäß in Phosphatpuffer (pH 7) lösen.
-
Enzymatische Reaktion: Eine definierte Menge Myrosinase-Enzymlösung zugeben. Die Mischung bei Raumtemperatur für eine bestimmte Zeit (z. B. 30 Minuten) inkubieren, um die vollständige Hydrolyse zu gewährleisten.[7]
-
Extraktion der Abbauprodukte: Die bei der Hydrolyse entstehenden flüchtigen Verbindungen durch Zugabe von Dichlormethan und kräftiges Mischen extrahieren.[7]
-
Phasentrennung: Die Mischung zentrifugieren, um die organische und die wässrige Phase zu trennen.
-
Trocknung: Die organische Phase (die die Isothiocyanate enthält) vorsichtig abtrennen und über wasserfreiem Natriumsulfat trocknen.
-
Konzentration (optional): Das Volumen der organischen Phase unter einem sanften Stickstoffstrom reduzieren, um die Analyten zu konzentrieren.
-
GC-MS-Analyse: Einen Aliquot (typischerweise 1 µl) der organischen Lösung in den GC-MS injizieren.
Datenpräsentation
Die folgende Tabelle fasst die wichtigsten quantitativen Parameter für die beiden Derivatisierungsmethoden zusammen. Die Werte sind repräsentativ und können je nach spezifischer Matrix und Instrumentierung variieren.
| Parameter | TMS-Derivatisierung | Enzymatische Hydrolyse | Anmerkungen |
| Analyt | Intaktes derivatisiertes this compound | Flüchtige Abbauprodukte (z. B. 4-Pentenylisothiocyanat) | Die TMS-Methode analysiert die ursprüngliche Verbindung, während die enzymatische Hydrolyse ein Abbauprodukt misst. |
| Flüchtigkeit | Hoch | Hoch | Beide Methoden erzeugen für die GC geeignete flüchtige Verbindungen. |
| Spezifität | Hoch | Mittel bis Hoch | Die TMS-Methode ist sehr spezifisch für das intakte Molekül. Die Hydrolyse kann je nach Reaktionsbedingungen unterschiedliche Produkte ergeben.[8] |
| Reproduzierbarkeit | Gut | Gut | Beide Methoden können bei sorgfältiger Durchführung eine gute Reproduzierbarkeit aufweisen. |
| Anwendungsbereich | Analyse von intakten Glucosinolat-Profilen | Analyse von Glucosinolat-Abbauprodukten | Nützlich für Studien, die sich auf die biologisch aktiven Abbauprodukte konzentrieren. |
Visualisierungen
Die folgenden Diagramme veranschaulichen die Arbeitsabläufe der beiden Derivatisierungsmethoden.
Abbildung 1: Arbeitsablauf der TMS-Derivatisierung.
Abbildung 2: Arbeitsablauf der enzymatischen Hydrolyse.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Glucobrassicanapin Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to Glucobrassicanapin degradation during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a type of glucosinolate, a secondary metabolite found in Brassicaceae plants like rapeseed and broccoli.[1][2] Upon tissue damage, it can be hydrolyzed by the endogenous enzyme myrosinase, leading to the formation of various breakdown products, including isothiocyanates, nitriles, and thiocyanates.[1][2][3][4] This degradation is a significant concern for researchers as it can lead to inaccurate quantification of the parent compound and the loss of potential bioactive molecules.
Q2: What are the primary causes of this compound degradation during sample preparation?
The two main causes of this compound degradation are:
-
Enzymatic Degradation: The primary culprit is the enzyme myrosinase, which is physically separated from glucosinolates in intact plant cells.[3][4] Upon tissue disruption during sample preparation (e.g., grinding, homogenization), myrosinase comes into contact with this compound and catalyzes its hydrolysis.[3][4]
-
Thermal Degradation: Although generally more stable than enzymatic degradation, this compound can degrade at high temperatures, typically above 100°C.[1][5][6] Indole glucosinolates are generally more susceptible to thermal degradation than aliphatic ones.[1][5]
Q3: How can I prevent myrosinase activity during sample preparation?
Several methods can be employed to effectively inactivate myrosinase:
-
Heat Treatment: This is a widely used and effective method.
-
Boiling Solvents: Immediately immersing the sample in boiling water or a hot solvent mixture (e.g., 70% methanol) can rapidly denature and inactivate myrosinase.[7]
-
Heating Blocks: Using a heating block to quickly bring the sample to a high temperature (e.g., 100°C) can also inactivate the enzyme.[8]
-
-
Freeze-Drying (Lyophilization): Freezing the sample at very low temperatures (e.g., -40°C or -80°C) and then removing the water by sublimation effectively halts enzymatic activity.[9]
-
pH Adjustment: Myrosinase activity is pH-dependent. Adjusting the pH of the extraction buffer to be acidic (e.g., pH 4) or basic (e.g., pH 8) can significantly inhibit its activity.[10]
Q4: What is the optimal temperature for extracting this compound without causing thermal degradation?
For solvent extraction, using a moderately elevated temperature can enhance extraction efficiency without causing significant thermal degradation. Studies have shown that temperatures around 40-65°C are effective for extracting glucosinolates.[11] It is crucial to avoid prolonged exposure to temperatures above 100°C to prevent thermal breakdown.[1][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no this compound detected in the sample. | Incomplete inactivation of myrosinase during sample homogenization. | - Immediately freeze the sample in liquid nitrogen before grinding.- Homogenize the sample directly in a pre-heated solvent (e.g., boiling 70% methanol).[7] |
| Thermal degradation during extraction or processing. | - Use lower extraction temperatures (e.g., 40-50°C).[11]- Minimize the duration of any high-temperature steps. | |
| Inefficient extraction from the plant matrix. | - Ensure the plant material is finely ground to maximize surface area.- Optimize the solvent system. A mixture of methanol or ethanol and water (e.g., 50-70%) is often effective.[11] | |
| High variability in this compound concentrations between replicate samples. | Inconsistent myrosinase inactivation across samples. | - Standardize the time and temperature for heat inactivation for all samples.- Ensure uniform and rapid heating of each sample. |
| Heterogeneous distribution of this compound in the plant material. | - Homogenize a larger, representative sample and then take aliquots for extraction. | |
| Presence of unexpected degradation products (e.g., high levels of nitriles). | Sub-optimal pH during extraction, favoring nitrile formation. | - Adjust the pH of the extraction buffer. A slightly acidic or basic pH can favor isothiocyanate formation over nitriles.[10] |
| Presence of epithiospecifier protein (ESP) activity. | - Mild heat treatment (around 60°C) can selectively inactivate ESP while retaining some myrosinase activity if isothiocyanate formation is desired.[12] For intact glucosinolate analysis, rapid and complete heat inactivation of all enzymes is best. |
Experimental Protocols
Protocol 1: Hot Solvent Extraction for Myrosinase Inactivation
This protocol is designed for the extraction of intact this compound by inactivating myrosinase with a hot solvent.
Materials:
-
Fresh or freeze-dried plant material
-
70% Methanol (v/v) in water
-
Heating block or water bath at 70-80°C
-
Centrifuge
-
Microcentrifuge tubes
-
Syringe filters (0.2 µm)
Procedure:
-
Weigh approximately 100 mg of finely ground plant material into a microcentrifuge tube.
-
Pre-heat the 70% methanol to 70°C.
-
Add 1.5 mL of the pre-heated 70% methanol to the sample tube.
-
Immediately place the tube in a heating block or water bath at 70°C for 5-10 minutes to ensure complete myrosinase inactivation.[9]
-
Allow the sample to cool to room temperature.
-
Centrifuge the sample at 12,000 x g for 10 minutes.[9]
-
Carefully collect the supernatant using a syringe and filter it through a 0.2 µm nylon filter into a clean vial for HPLC or LC-MS analysis.[9]
-
For exhaustive extraction, the pellet can be re-extracted with another 1.5 mL of 70% methanol, and the supernatants combined.
Protocol 2: Quantification of this compound using HPLC-UV
This protocol outlines a general method for the quantification of desulfo-Glucobrassicanapin. The desulfation step is common in glucosinolate analysis to improve chromatographic separation.
Materials:
-
This compound extract (from Protocol 1)
-
DEAE-Sephadex A-25 resin
-
Purified aryl sulfatase (from Helix pomatia)
-
Sodium acetate buffer (20 mM, pH 5.5)
-
Ultrapure water
-
HPLC system with a UV detector
-
C18 analytical column
Procedure:
-
Column Preparation: Prepare a small column with DEAE-Sephadex A-25 resin. Equilibrate the column with water.
-
Sample Loading: Load the this compound extract onto the column. The glucosinolates will bind to the anion-exchange resin.
-
Washing: Wash the column with water to remove neutral and cationic impurities. Then, wash with sodium acetate buffer.
-
Desulfation: Add 75 µL of purified aryl sulfatase solution to the column and allow it to react overnight at room temperature. This will cleave the sulfate group from this compound, forming desulfo-Glucobrassicanapin.[9]
-
Elution: Elute the desulfo-Glucobrassicanapin from the column with ultrapure water.
-
Analysis: Analyze the eluted sample by HPLC-UV. Detection is typically performed at 229 nm. Quantification is achieved by comparing the peak area to that of a known standard (e.g., sinigrin) and applying a relative response factor for this compound.
Data Presentation
Table 1: Effect of Extraction Temperature on Glucosinolate Yield
| Temperature (°C) | Ethanol Concentration (%) | Sample:Solvent Ratio (w/v) | Total Glucosinolate Concentration (mg/kg DW) |
| 15 | 50 | 1:25 | 60,000 |
| 40 | 50 | 1:35 | 100,094 |
| 65 | 50 | 1:25 | 95,000 |
| 40 | 0 | 1:25 | 30,000 |
| 40 | 100 | 1:25 | 45,000 |
Data adapted from a study on broccoli sprouts, demonstrating the impact of extraction parameters on glucosinolate yield. The highest yield was achieved at 40°C with 50% ethanol.[11]
Table 2: Thermal Stability of Glucosinolates at 100°C
| Vegetable | Glucosinolate | Initial Concentration (µmol/g DW) | Concentration after 60 min at 100°C (µmol/g DW) | % Degradation |
| Red Cabbage | Gluconapin | 1.5 | 0.8 | 47% |
| Broccoli | Gluconapin | 0.8 | 0.3 | 63% |
| Brussels Sprouts | Gluconapin | 2.1 | 0.5 | 76% |
| Red Cabbage | Glucobrassicin | 4.9 | 2.5 | 49% |
| Broccoli | Glucobrassicin | 3.3 | 1.2 | 64% |
| Brussels Sprouts | Glucobrassicin | 6.8 | 1.5 | 78% |
This table summarizes the thermal degradation of gluconapin and glucobrassicin in different Brassica vegetables after 60 minutes at 100°C, highlighting the variability in stability across different plant matrices.[8]
Visualizations
Caption: Enzymatic degradation pathway of this compound.
Caption: Workflow for this compound extraction and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. gcirc.org [gcirc.org]
- 3. Kinetics of glucosinolate hydrolysis by myrosinase in Brassicaceae tissues: A high-performance liquid chromatography approach [usiena-air.unisi.it]
- 4. gcirc.org [gcirc.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of cooking brassica vegetables on the subsequent hydrolysis and metabolic fate of glucosinolates | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 7. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agriculturejournals.cz [agriculturejournals.cz]
- 9. Identification and Quantification of Glucosinolates in Kimchi by Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Improving the stability of Glucobrassicanapin in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to improve the stability of Glucobrassicanapin in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in solution?
A1: The two primary causes of this compound degradation are enzymatic hydrolysis and thermal breakdown.[1][2] Enzymatic degradation is catalyzed by the enzyme myrosinase, which is often co-extracted with this compound from plant materials.[3][4] Thermal degradation occurs at elevated temperatures, with the rate of degradation increasing as the temperature rises.[5][6]
Q2: How can I prevent enzymatic degradation of this compound during extraction?
A2: To prevent enzymatic degradation by myrosinase, it is crucial to inactivate the enzyme during the extraction process. This can be achieved by:
-
Heat Treatment: Boiling the plant material in water or a solvent mixture (e.g., 70% methanol) at 75-80°C for a short period (5-10 minutes) can effectively denature myrosinase.[1][7]
-
Freeze-Drying (Lyophilization): This process removes water from the plant tissue, which is essential for myrosinase activity.[1]
Q3: What is the optimal pH for maintaining this compound stability in an aqueous solution?
A3: While specific quantitative data for this compound is limited, glucosinolates, in general, are most stable in slightly acidic to neutral conditions (pH 5-7). Myrosinase activity, which leads to degradation, is known to be influenced by pH, with optimal activity often observed in the pH range of 4 to 7.[8] Extreme pH values, both highly acidic and alkaline, can also lead to non-enzymatic degradation.
Q4: Are there any recommended stabilizing agents to add to my this compound solution?
A4: Yes, adding antioxidants can help improve the stability of this compound. Ascorbic acid (Vitamin C) is a commonly used antioxidant that can protect against oxidative degradation.[9][10] It works by scavenging free radicals and can help regenerate other antioxidants.[10] The optimal concentration of ascorbic acid would need to be determined empirically for your specific application.
Troubleshooting Guides
Issue 1: Rapid loss of this compound concentration in freshly prepared solutions.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Active Myrosinase Contamination | 1. Review your extraction protocol. Ensure that a myrosinase inactivation step (e.g., heating at 75-80°C) was included.[1] 2. If inactivation was performed, consider increasing the duration or temperature slightly. 3. Filter the solution through a 0.22 µm filter to remove any potential microbial contamination that might have myrosinase-like activity. | A significant reduction in the rate of this compound degradation. |
| Inappropriate pH of the Solution | 1. Measure the pH of your solution. 2. Adjust the pH to a range of 5-7 using a suitable buffer (e.g., a phosphate or acetate buffer). | Improved stability of this compound over time. |
| Presence of Metal Ions | 1. If possible, use deionized, purified water (e.g., Milli-Q) for all solutions. 2. Consider adding a chelating agent like EDTA to sequester any contaminating metal ions that can catalyze degradation. | Reduced degradation rate of this compound. |
Issue 2: this compound degradation during storage.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Storage Temperature | 1. Store this compound solutions at low temperatures. For short-term storage (days), 4°C is recommended.[11] 2. For long-term storage, freezing at -20°C or below is advisable.[8] | Minimal loss of this compound concentration during storage. Studies have shown no significant loss of glucosinolates when stored at 4°C.[11] |
| Exposure to Light | 1. Store solutions in amber vials or wrap containers in aluminum foil to protect from light. 2. Avoid prolonged exposure to direct sunlight or strong laboratory lighting. | Reduced photodegradation and improved long-term stability. |
| Oxidation | 1. Degas the solvent before preparing the solution to remove dissolved oxygen. 2. Consider adding an antioxidant like ascorbic acid to the solution.[9][12] | Enhanced stability by preventing oxidative degradation. |
Data on this compound Stability
Table 1: Thermal Degradation of Glucosinolates at 100°C
| Glucosinolate | Degradation Rate Constant (k) (min⁻¹) | Relative Stability |
| Gluconapin | Lower k values | More Stable |
| This compound | Intermediate k values | Moderately Stable |
| Indole Glucosinolates | Higher k values | Less Stable |
Note: This table provides a qualitative comparison based on general findings. Specific degradation rates can vary depending on the experimental conditions. Indole glucosinolates are generally less stable than aliphatic glucosinolates like gluconapin at temperatures below 110°C.[5]
Table 2: General Stability of this compound in Common Solvents
| Solvent | Stability | Notes |
| Water | Moderate | Stability is highly dependent on pH and temperature. |
| Methanol | Good | Often used for extraction and analysis due to good solubility and stability.[13] |
| Ethanol | Good | Similar to methanol, provides good solubility and stability.[13] |
| DMSO | Fair | While it can be a good solvent, its effect on long-term stability needs to be evaluated for specific applications. |
Experimental Protocols
Protocol 1: Extraction of this compound with Myrosinase Inactivation
-
Sample Preparation: Freeze-dry plant material and grind it into a fine powder.
-
Extraction:
-
Centrifugation: Centrifuge the mixture to pellet the solid plant material.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted this compound.
-
Storage: Store the extract at 4°C for short-term use or -20°C for long-term storage.[8][11]
Protocol 2: HPLC Analysis of this compound
This protocol provides a general guideline for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is commonly used.
-
Detection: UV detection at 229 nm.[14]
-
Standard Preparation: Prepare a standard curve using a known concentration of purified this compound.
-
Sample Preparation: Dilute the extracted sample in the initial mobile phase.
-
Injection: Inject the sample and the standards onto the HPLC system.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.
Visualizing Degradation Pathways
The following diagrams illustrate the key degradation pathways of this compound.
Caption: Enzymatic and thermal degradation pathways of this compound.
This technical support guide is intended to provide general advice. Optimal conditions for your specific experimental setup may require further optimization.
References
- 1. Development of an efficient glucosinolate extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agriculturejournals.cz [agriculturejournals.cz]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Understand the Stabilization Engineering of Ascorbic Acid, Mapping the Scheme for Stabilization, and Advancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability and Stabilization of Ascorbic Acid | Semantic Scholar [semanticscholar.org]
- 13. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
Method development for resolving Glucobrassicanapin from co-eluting compounds in HPLC
Technical Support Center: HPLC Method Development for Glucobrassicanapin
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving this compound from co-eluting compounds during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound?
A1: this compound is an alkenyl glucosinolate. During reversed-phase HPLC analysis, it often co-elutes with other glucosinolates that have similar chemical structures and polarities. The most frequently reported co-eluting compounds are other alkenyl glucosinolates, particularly Gluconapin (a C4 side-chain) and Progoitrin (a hydroxy-alkenyl glucosinolate).[1][2][3] Sinigrin and other indole glucosinolates like Glucobrassicin may also elute in close proximity depending on the chromatographic conditions.[1][2]
Q2: Why is sample preparation critical for resolving this compound?
A2: Proper sample preparation is essential for accurate glucosinolate analysis. Most HPLC methods for glucosinolates, including this compound, rely on enzymatic desulfation prior to injection.[4][5] This process, which uses a sulfatase enzyme, removes the negatively charged sulfate group, allowing for better retention and separation on reversed-phase (e.g., C18) columns.[1][6] Incomplete desulfation can lead to very early eluting peaks, poor peak shape, and failure to resolve different glucosinolates.[5] Additionally, efficient extraction from the plant matrix using solvents like hot 70-80% methanol is necessary to inactivate the myrosinase enzyme, which would otherwise hydrolyze the glucosinolates into isothiocyanates and other products.[1][7]
Q3: My this compound peak shows poor resolution or appears as a shoulder on another peak. What are the first troubleshooting steps?
A3: Poor resolution is a common issue in chromatography.[8] The initial steps should focus on systematically evaluating your HPLC method and column health.
-
Confirm Peak Identity: Use a diode array detector (DAD) to check for peak purity. A "pure" peak should have a consistent UV spectrum across its entire width. Spectral differences suggest co-elution.[8]
-
Assess Column Performance: Check for signs of column degradation, such as a blocked inlet frit or a void at the column head, which can cause peak doubling or tailing. Flushing the column in the reverse direction or replacing the guard column may resolve the issue.
-
Optimize Mobile Phase: Adjusting the mobile phase composition is one of the most powerful ways to alter selectivity and improve resolution.[9]
The logical workflow below outlines a systematic approach to troubleshooting this issue.
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase and Gradient for Resolution
If initial checks on column health do not resolve the co-elution, the next step is to modify the mobile phase and gradient profile. The goal is to alter the selectivity (α), which describes the separation between two peaks.
Problem: this compound and Gluconapin peaks are merged.
| Parameter to Adjust | Recommended Action | Expected Outcome |
| Organic Modifier Strength | Decrease the percentage of acetonitrile (or methanol) in the mobile phase. For gradient elution, make the gradient shallower (i.e., slow down the rate of increase in organic solvent).[1][10] | Increases retention time for all compounds, providing more time for the column to separate them. This enhances the separation between closely eluting peaks. |
| Mobile Phase pH | While desulfated glucosinolates are neutral, subtle pH changes can affect residual silanols on the column packing, altering peak shape and selectivity. Maintain a consistent, buffered pH (e.g., pH 5.5 with sodium acetate) for reproducibility.[1] | A stable pH ensures consistent ionization states and interactions, leading to reproducible retention times and better peak symmetry. |
| Buffer Concentration | Use a buffer concentration between 5-100 mM. A typical starting point is 20 mM sodium acetate.[1] | Ensures adequate buffering capacity without significantly increasing mobile phase viscosity, which can lead to high backpressure. |
Guide 2: Adjusting System Parameters to Enhance Efficiency
If mobile phase adjustments are insufficient, focus on parameters that increase column efficiency (N), leading to sharper, narrower peaks that are easier to resolve.
Problem: Peaks are broad and resolution is still insufficient after mobile phase optimization.
| Parameter to Adjust | Recommended Action | Expected Outcome |
| Column Temperature | Increase the column temperature (e.g., from 30°C to 40°C).[1][11] Most methods operate between 30-40°C. | Higher temperatures decrease mobile phase viscosity, which improves mass transfer and can lead to sharper peaks and better efficiency.[9][10] However, excessively high temperatures can degrade analytes. |
| Flow Rate | Decrease the flow rate (e.g., from 1.0 mL/min to 0.75 mL/min).[1][10] | Lowering the flow rate allows more time for analyte interaction with the stationary phase, often increasing resolution at the cost of a longer run time.[10] |
| Column Hardware | If resolution is still poor, consider using a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column.[9][12] | Smaller particles provide a higher number of theoretical plates (N), resulting in sharper peaks and improved resolution.[9] |
The diagram below illustrates how key HPLC parameters influence the three factors of the resolution equation: retention (k), selectivity (α), and efficiency (N).
Experimental Protocols & Data
General Protocol for Sample Preparation (Desulfation)
This protocol is a modified summary based on established methods for glucosinolate analysis.[1][6]
-
Extraction: Weigh ~500 mg of freeze-dried, powdered plant material into a centrifuge tube. Add 10 mL of hot (70°C) 70% methanol. Vortex and incubate in a 70°C water bath for 20 minutes to inactivate myrosinase.[6]
-
Centrifugation: Cool the tubes to room temperature and centrifuge at 3000 rpm for 10 minutes.
-
Column Preparation: Prepare a mini-column by plugging a pipette with glass wool and adding a 0.5 mL slurry of DEAE-Sephadex A-25 anion exchange resin.[1][6]
-
Loading: Apply 3 mL of the supernatant from the extraction step to the prepared Sephadex column. The negatively charged sulfate group of the intact glucosinolates will bind to the anion exchange resin.
-
Washing: Wash the column sequentially with 1 mL of 70% methanol, 1 mL of ultrapure water, and 1 mL of 0.02 M sodium acetate buffer to remove impurities.[1]
-
Desulfation: Add 100 µL of purified sulfatase solution to the column. Cap the column and allow it to react overnight at room temperature.[1][6]
-
Elution: Elute the now neutral desulfo-glucosinolates from the column by adding 1-2 mL of ultrapure water. Collect the eluate in an HPLC vial for analysis.[6]
Comparison of HPLC Method Conditions
The table below summarizes typical starting conditions for the separation of desulfated glucosinolates, including this compound. These can be used as a baseline for method development.
| Parameter | Method A | Method B |
| Column | Reversed-phase C18 (4.6 x 150 mm, 3 µm)[1] | Reversed-phase C18 (3.9 x 150 mm, 5 µm)[7] |
| Mobile Phase A | Ultrapure Water[11] | Ultrapure water with 0.05% tetramethylammonium chloride[7] |
| Mobile Phase B | Acetonitrile[11] | 20% Acetonitrile in water with 0.05% tetramethylammonium chloride[7] |
| Gradient | 2% B to 10.7% B over 10 minutes[11] | 0% B for 6 min, ramp to 100% B at 21 min, hold, then return to 0% B[7] |
| Flow Rate | 0.75 mL/min[1] | 1.0 mL/min (Implied standard) |
| Column Temperature | 40°C[1][11] | 30°C[7] |
| Detection | UV at 229 nm[1][7] | UV at 229 nm[7] |
References
- 1. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosinolates and Isothiocyantes in Processed Rapeseed Determined by HPLC-DAD-qTOF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcirc.org [gcirc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mastelf.com [mastelf.com]
- 11. researchgate.net [researchgate.net]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Addressing matrix effects in the LC-MS/MS analysis of Glucobrassicanapin
Welcome to the technical support center for the LC-MS/MS analysis of Glucobrassicanapin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their analytical workflows.
Troubleshooting Guide
Matrix effects, primarily ion suppression or enhancement, are a significant challenge in the LC-MS/MS quantification of this compound, leading to inaccurate and irreproducible results. This guide provides a systematic approach to identifying and mitigating these effects.
Problem: Poor sensitivity, inconsistent results, or high variability in this compound signal.
This is often a primary indication of matrix effects. The following steps will help you diagnose and resolve the issue.
Before optimizing your method, it's crucial to confirm that matrix effects are indeed the cause of your analytical problems. The post-column infusion technique is a definitive way to visualize the regions of ion suppression or enhancement in your chromatogram.
Experimental Protocol: Post-Column Infusion
-
Setup: A tee-piece is used to introduce a constant flow of a standard solution of this compound into the eluent from the analytical column, just before the mass spectrometer's ion source.
-
Infusion: A syringe pump delivers the this compound solution at a steady, low flow rate.
-
Injection: Inject a blank matrix extract (a sample prepared using your standard procedure but without the analyte).
-
Analysis: Monitor the signal of this compound. A stable baseline signal is expected. Any deviation (a dip or rise) at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression or enhancement, respectively.
DOT Script for Post-Column Infusion Workflow:
Caption: Workflow for a post-column infusion experiment to detect ion suppression.
Effective sample preparation is the most critical step in mitigating matrix effects. The goal is to remove as many interfering components as possible while maximizing the recovery of this compound.
Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages | Recommendation for this compound |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample (e.g., plasma) using an organic solvent (e.g., acetonitrile, methanol) or acid. | Simple, fast, and inexpensive. | Non-selective, often leaves significant matrix components like phospholipids in the supernatant, leading to ion suppression. | Use with caution. May require further chromatographic optimization. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have lower recovery for highly polar analytes like this compound. | A good balance between cleanliness and throughput. Double LLE can improve selectivity. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective and provides the cleanest extracts, significantly reducing matrix effects. | Can be more time-consuming and expensive to develop. | Highly Recommended. Weak anion exchange (WAX) cartridges are particularly effective for purifying glucosinolates. |
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound from Plant Material
This protocol is adapted from methods for glucosinolate extraction.
-
Sample Homogenization: Freeze plant material in liquid nitrogen and grind to a fine powder.
-
Extraction: Extract the powder with a heated (70-80°C) 70-80% methanol or ethanol solution to inactivate myrosinase and extract glucosinolates. An internal standard should be added at this stage.
-
Centrifugation: Centrifuge the extract to pellet solid debris.
-
SPE Column Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with methanol and then water.
-
Sample Loading: Load the supernatant from the extraction onto the SPE cartridge.
-
Washing: Wash the cartridge with water and/or a low percentage of organic solvent to remove non-retained matrix components.
-
Elution: Elute this compound with a suitable solvent, such as a mixture of methanol and a weak base (e.g., ammonia).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
If matrix effects persist after optimizing sample preparation, further improvements can be made by adjusting the chromatographic separation to resolve this compound from co-eluting interferences.
-
Column Selection: Utilize a column that provides good retention and peak shape for polar compounds like this compound. A C18 column is commonly used, but for highly polar analytes, a hydrophilic interaction liquid chromatography (HILIC) column may offer better separation from matrix components.
-
Mobile Phase Optimization:
-
Solvent Composition: Vary the gradient profile to enhance the separation of this compound from the regions of ion suppression identified in the post-column infusion experiment.
-
Additives: The addition of small amounts of additives like formic acid or ammonium formate to the mobile phase can improve peak shape and ionization efficiency.
-
-
Flow Rate: A lower flow rate can sometimes improve separation efficiency.
-
Injection Volume: Reducing the injection volume can decrease the amount of matrix introduced into the system, thereby lessening ion suppression.
The use of a suitable internal standard (IS) is crucial for accurate quantification as it can compensate for signal variations caused by matrix effects.
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard" for internal standards as it has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way. While a specific SIL for this compound may not be readily commercially available, custom synthesis is an option.
-
Structural Analogue Internal Standard: If a SIL IS is not available, a structural analogue (another glucosinolate not present in the sample) can be used. It is important that the analogue has similar chromatographic behavior and ionization efficiency to this compound.
DOT Script for Troubleshooting Logic:
Troubleshooting low recovery of Glucobrassicanapin during purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of Glucobrassicanapin, with a primary focus on resolving issues of low recovery.
Troubleshooting Guide: Low this compound Recovery
Low recovery of this compound can be attributed to several factors, primarily enzymatic degradation, thermal instability, and suboptimal purification parameters. This guide provides a systematic approach to identifying and resolving these issues.
Question: My this compound yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer:
Low recovery is a common issue in this compound purification. The most likely culprits are enzymatic degradation by myrosinase, thermal degradation during processing, and non-optimal binding or elution during chromatography. Below is a step-by-step troubleshooting workflow.
Caption: Troubleshooting workflow for low this compound recovery.
Frequently Asked Questions (FAQs)
Extraction and Stability
Q1: What is the most critical first step to prevent this compound loss during extraction?
A1: The most critical step is the effective inactivation of the endogenous enzyme myrosinase.[1] Upon tissue damage, myrosinase rapidly hydrolyzes glucosinolates, including this compound, into isothiocyanates and nitriles, leading to significant yield loss.[2]
Q2: How can I effectively inactivate myrosinase?
A2: There are several effective methods:
-
Heat Treatment: Boiling the plant material in water or solvents for a short period (e.g., heating to 70-82°C) can denature and inactivate the enzyme.[3]
-
Solvent Inactivation: Using a high concentration of methanol (70-80%) in the extraction solvent is effective at inactivating myrosinase.[1]
-
High-Pressure Processing (HPP): Application of high pressure (e.g., 700 MPa) can also inactivate myrosinase, sometimes with better preservation of the target compound compared to thermal methods.[3]
Q3: What are the optimal storage conditions for crude extracts and purified this compound to prevent degradation?
A3: To minimize degradation, samples should be stored at low temperatures. Storage at 4°C has been shown to result in no significant loss of glucosinolates.[4] For long-term storage, freezing at -20°C or below is recommended. Avoid repeated freeze-thaw cycles. It's also crucial to maintain a neutral to slightly acidic pH, as extreme pH can contribute to degradation.
Purification using Anion Exchange Chromatography
Q4: What type of chromatography resin is best suited for this compound purification?
A4: Anion exchange chromatography is a highly effective method for purifying glucosinolates.[5] Strong anion exchange resins are generally preferred. This is because glucosinolates possess a negatively charged sulfate group, which allows for strong binding to the positively charged resin.[2]
Q5: I am using an anion exchange column, but my recovery is still low. What parameters should I optimize?
A5: Several factors can influence recovery during anion exchange chromatography:
-
Binding pH: Ensure the pH of your sample and equilibration buffer is appropriate to maintain the negative charge on this compound and promote binding.
-
Elution Conditions: Elution is typically achieved by increasing the salt concentration (e.g., using a NaCl gradient) or changing the pH to disrupt the electrostatic interaction between the glucosinolate and the resin.[5] If recovery is low, the salt concentration in your elution buffer may be insufficient to fully desorb the bound this compound.
-
Flow Rate: A high flow rate may not allow sufficient time for binding or complete elution. Optimizing the flow rate can improve recovery.
-
Sample Purity: The presence of other anionic compounds in your crude extract can compete with this compound for binding sites on the resin. A pre-purification step might be necessary for complex samples.
Q6: Is there any quantitative data on expected recovery rates for glucosinolates using anion exchange chromatography?
A6: While specific data for this compound is limited, studies on similar glucosinolates provide a good benchmark. For instance, optimization of anion exchange chromatography for sinigrin and gluconapin has shown promising results. One study achieved a recovery of 72.9% for intact sinigrin.[5] Another reported recoveries of 76.03% for sinigrin and 77.38% for gluconapin after purification with a strong basic anion-exchange resin followed by medium pressure liquid chromatography.[6]
| Glucosinolate | Purification Method | Reported Recovery |
| Sinigrin | Anion Exchange Resin (static) | 72.9%[5] |
| Sinigrin | Anion Exchange + MPLC | 76.03%[6] |
| Gluconapin | Anion Exchange + MPLC | 77.38%[6] |
| Sinigrin & Gluconapin | Anion Exchange Resin (dynamic) | 64.5% (Sinigrin), 28% (Gluconapin)[5] |
Degradation Pathways
Q7: What are the main degradation products of this compound I should be aware of?
A7: The primary degradation products result from myrosinase activity, which leads to the formation of isothiocyanates and nitriles.[2][7] Thermal degradation can also occur, particularly at elevated temperatures, leading to a variety of breakdown products. The specific products formed can depend on factors like pH and the presence of cofactors.[7]
Caption: Degradation pathways of this compound.
Experimental Protocols
General Protocol for Extraction and Purification of this compound
This protocol provides a general framework. Optimization of specific steps may be required depending on the starting material and available equipment.
-
Sample Preparation and Myrosinase Inactivation:
-
Freeze-dry the plant material to facilitate grinding and preserve the compounds.
-
Grind the freeze-dried material into a fine powder.
-
Immediately inactivate myrosinase by adding the powder to a pre-heated solvent, such as 70% methanol, at 75°C.[1] Maintain the temperature for a few minutes with stirring.
-
-
Extraction:
-
After heat inactivation, continue the extraction with 70% methanol at room temperature with agitation for a specified period (e.g., 1-2 hours).
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant containing the crude glucosinolate extract. Repeat the extraction on the pellet to maximize yield.
-
-
Anion Exchange Chromatography:
-
Equilibrate a strong anion exchange column (e.g., DEAE-Sephadex) with a suitable starting buffer (e.g., 20 mM sodium acetate, pH 5.5).[2]
-
Load the crude extract onto the column.
-
Wash the column with the starting buffer to remove unbound impurities.
-
Elute the bound glucosinolates using a salt gradient (e.g., increasing concentrations of NaCl or KCl) or a stepwise increase in salt concentration.[5]
-
Collect fractions and monitor for the presence of this compound using an appropriate analytical method (e.g., HPLC).
-
-
Desalting and Lyophilization:
-
Pool the fractions containing pure this compound.
-
Remove the salt from the pooled fractions using a suitable method, such as dialysis or size-exclusion chromatography.
-
Freeze-dry the desalted solution to obtain the purified this compound as a solid.
-
-
Analysis and Quantification:
-
Confirm the purity and quantify the yield of this compound using High-Performance Liquid Chromatography (HPLC), typically after a desulfation step.[2] The desulfated glucosinolates can be detected by UV absorbance at around 229 nm.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Preventing enzymatic degradation of Glucobrassicanapin in plant tissue homogenates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glucobrassicanapin and other glucosinolates in plant tissue homogenates. Our goal is to help you minimize enzymatic degradation and ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a type of glucosinolate, a secondary metabolite found in cruciferous plants. When plant tissues are damaged, for instance during homogenization, the enzyme myrosinase comes into contact with glucosinolates, catalyzing their hydrolysis into various bioactive compounds like isothiocyanates and nitriles.[1][2] This degradation is a significant concern for researchers as it alters the native chemical profile of the plant material, potentially leading to inaccurate quantification and misinterpretation of experimental results.
Q2: What is the primary enzyme responsible for this compound degradation?
The primary enzyme responsible for the degradation of this compound and other glucosinolates is myrosinase (a thioglucosidase).[1][3] In intact plant cells, myrosinase is spatially separated from glucosinolates.[2][4] Tissue disruption brings the enzyme and substrate into contact, initiating the degradation process.[2]
Q3: What are the main methods to prevent myrosinase activity?
The most common and effective methods to prevent myrosinase activity involve its inactivation through heat or the use of specific solvents during the extraction process.[1][3][5] Heat treatment, such as boiling or using hot solvents, denatures the myrosinase enzyme.[1][3] Solvents like methanol or ethanol also contribute to the inactivation of the enzyme.[5][6][7]
Q4: At what temperature is myrosinase effectively inactivated?
Myrosinase activity is sensitive to heat. Temperatures above 80°C are generally effective for significant inactivation.[5] Some studies suggest that heating at 60°C for about 3 minutes can reduce myrosinase activity by over 90% in broccoli extracts.[1][3] However, the exact temperature and time can vary depending on the plant species and the water content of the tissue.[1][3][5] For instance, to avoid degradation during aqueous extraction of glucosinolates from rapeseed, temperatures greater than 90°C are necessary.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no detection of this compound in my homogenate. | Enzymatic degradation by myrosinase upon tissue homogenization. | Immediately inactivate myrosinase upon homogenization. This can be achieved by homogenizing the tissue directly in a boiling solvent mixture (e.g., 70% methanol) or by rapidly heating the homogenate. |
| Inconsistent this compound levels between replicate samples. | Variable myrosinase activity due to differences in sample processing time or temperature. | Standardize the time between homogenization and enzyme inactivation for all samples. Ensure uniform and rapid heating of all samples. Using pre-heated solvents for extraction can improve consistency. |
| Presence of unexpected degradation products (e.g., high levels of isothiocyanates or nitriles). | Myrosinase was not completely inactivated, allowing for the hydrolysis of this compound. | Increase the temperature or duration of the heat inactivation step. For solvent-based inactivation, ensure the solvent concentration (e.g., 70-80% methanol) is sufficient.[6][7] Verify that the core temperature of the sample reaches the target inactivation temperature.[8] |
| HPLC chromatogram shows a large group of early-eluting peaks, and the internal standard (sinigrin) is also eluting early. | This may indicate an issue with the desulfation step during sample preparation for HPLC analysis, where the glucosinolates have not been properly desulfated. | Verify the activity of the sulfatase enzyme. Ensure the correct buffer and pH are used for the desulfation reaction. Check that the DEAE resin for solid-phase extraction is properly hydrated and equilibrated.[9] |
Experimental Protocols
Protocol 1: Hot Methanol Extraction for Myrosinase Inactivation
This protocol is a widely used method for the extraction of intact glucosinolates while inactivating myrosinase.[2][10]
Materials:
-
Freeze-dried and finely ground plant material
-
70% methanol (MeOH) in water
-
2 mL round-bottom reaction tubes
-
Heating block or water bath at 95°C
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 50-100 mg of freeze-dried, ground plant material into a 2 mL reaction tube.
-
Add 1 mL of pre-heated 70% MeOH to the tube.
-
Immediately vortex the sample to ensure the plant material is fully suspended.
-
Place the tube in a heating block or water bath at 95°C for 5 minutes.
-
After heating, allow the sample to cool to room temperature.
-
Centrifuge the sample at 3,000 x g for 10 minutes to pellet the plant debris.
-
Carefully transfer the supernatant containing the intact glucosinolates to a new tube for further purification and analysis.
Protocol 2: Myrosinase Activity Assay
This protocol allows for the determination of myrosinase activity in a plant extract.[8]
Materials:
-
Plant tissue extract (prepared in a buffer that does not inhibit myrosinase, e.g., Tris-HCl buffer)
-
Sinigrin hydrate standard solution (substrate)
-
D-glucose determination kit
-
Spectrophotometer
Procedure:
-
Prepare a plant extract by homogenizing fresh tissue in a cold buffer (e.g., Tris-HCl with PVPP) at 4°C.
-
Centrifuge the homogenate and collect the supernatant.
-
To a microplate well, add the plant extract, the buffer, and the sinigrin solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
At specific time intervals, take aliquots of the reaction mixture and stop the enzymatic reaction (e.g., by boiling).
-
Determine the amount of glucose released using a D-glucose determination kit, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Myrosinase activity is calculated based on the rate of glucose released.
Quantitative Data Summary
Table 1: Effect of Different Cooking Methods on Myrosinase Activity and Glucosinolate Retention in Cabbage [8]
| Cooking Method | Core Temperature (°C) | Residual Myrosinase Activity (%) | Glucosinolate Retention (%) |
| Stir-frying | 65-70 | Up to 65 | Up to 30 |
| Steaming | 75-80 | < 10 | Up to 97 |
| Microwaving | 88-95 | < 10 | Variable |
Data is generalized from the source and can vary between different cabbage accessions.
Visualizations
Caption: Enzymatic degradation pathway of this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story [frontiersin.org]
- 4. Frontiers | Myrosinase-dependent and –independent formation and control of isothiocyanate products of glucosinolate hydrolysis [frontiersin.org]
- 5. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Impact of Domestic Cooking Methods on Myrosinase Stability, Glucosinolates and Their Hydrolysis Products in Different Cabbage (Brassica oleracea) Accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Strategies to enhance the ionization efficiency of Glucobrassicanapin in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the ionization efficiency of Glucobrassicanapin during mass spectrometry analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Signal Intensity / No Peak Detected | - Inappropriate ionization mode (positive vs. negative).- Suboptimal mobile phase composition.- Low sample concentration.- Inefficient desolvation. | - Ionization Mode: this compound contains a sulfate group, making it amenable to negative ion mode electrospray ionization (ESI)[1][2][3]. While positive mode can be used, negative mode often provides better sensitivity for glucosinolates.- Mobile Phase Optimization: Acidic modifiers like formic acid (0.1%) are commonly added to the mobile phase to improve ionization[1]. For negative mode, ensure the pH is suitable to maintain the deprotonated state. Experiment with different concentrations of acetonitrile or methanol in water[4].- Sample Concentration: Ensure the sample concentration is within the linear range of the instrument. If the concentration is too low, consider sample enrichment techniques.- Desolvation Temperature: Optimize the desolvation gas temperature and flow rate to ensure efficient solvent evaporation without causing thermal degradation of the analyte[1]. |
| Inconsistent Peak Area / Poor Reproducibility | - Fluctuation in ESI spray stability.- Matrix effects from co-eluting compounds.- Inconsistent sample preparation. | - Spray Stability: Check for a stable spray by visually inspecting the ESI needle. Ensure consistent mobile phase flow and clean the ion source.- Matrix Effects: Improve chromatographic separation to isolate this compound from interfering matrix components. Utilize a guard column to protect the analytical column. Consider sample cleanup methods like solid-phase extraction (SPE).- Sample Preparation: Standardize the sample extraction and dilution protocol to ensure consistency across all samples. |
| Adduct Formation (e.g., [M+Na]⁺, [M+K]⁺) | - Presence of salts in the mobile phase or sample.- Use of glass containers that can leach sodium. | - Mobile Phase Purity: Use high-purity solvents and additives. Minimize the use of sodium-containing buffers if possible.- Sample Preparation: Use polypropylene vials instead of glass to reduce sodium contamination.- Adduct as Precursor: If sodium adducts are consistently formed with high intensity, they can be used as the precursor ion for MS/MS experiments[2][5]. |
| In-source Fragmentation | - High cone/fragmentor voltage.- High source temperature. | - Optimize Cone/Fragmentor Voltage: Reduce the cone or fragmentor voltage to minimize fragmentation in the ion source. This can be optimized by infusing a standard solution of this compound and varying the voltage to maximize the precursor ion signal while minimizing fragment ions[6].- Source Temperature: Lower the source temperature to the minimum required for efficient desolvation to prevent thermal degradation[6]. In-source fragmentation is a common phenomenon for natural compounds and can lead to misidentification if not controlled[7][8]. |
| Incorrect Isotopic Pattern | - Co-eluting isobaric interferences.- High background noise. | - Improve Chromatography: Enhance chromatographic resolution to separate this compound from isobaric compounds.- Background Subtraction: Utilize the mass spectrometry software to perform background subtraction and obtain a cleaner mass spectrum. |
Frequently Asked Questions (FAQs)
1. What is the optimal ionization mode for this compound analysis?
Negative ion mode Electrospray Ionization (ESI) is generally preferred for this compound and other glucosinolates. This is due to the presence of the negatively charged sulfate group, which allows for efficient formation of the [M-H]⁻ ion[1][2][3]. While positive ion mode can also be used, potentially forming [M+H]⁺ or adducts like [M+Na]⁺, negative mode often yields higher sensitivity and more straightforward spectra.
2. How can I improve the signal intensity of this compound?
To enhance the signal intensity, consider the following strategies:
-
Mobile Phase Modification: The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can aid in protonation for positive mode or act as a buffer in negative mode[1].
-
Solvent Composition: Optimize the gradient of organic solvent (acetonitrile or methanol) and water to ensure proper elution and ionization[4].
-
Source Parameter Optimization: Fine-tune ESI source parameters such as capillary voltage, desolvation temperature, and gas flow rates to maximize ion formation and transmission[1][9].
-
Derivatization: While not always necessary for this compound due to its inherent charge, derivatization is a technique used to improve the ionization efficiency of poorly ionizing compounds[10]. For related compounds like isothiocyanates, derivatization with N-acetyl-l-cysteine (NAC) has been shown to enhance ionization[11][12].
3. What are the characteristic fragment ions of this compound in MS/MS?
In negative ion mode MS/MS, the fragmentation of the [M-H]⁻ precursor ion of this compound (m/z 386.0582) typically yields characteristic product ions. A common fragment observed for glucosinolates is the hydrogen sulfate ion ([HSO₄]⁻) at m/z 97[2][13]. Other reported product ions for this compound include those at m/z 259, which corresponds to a glucose sulfate fragment, and ions related to the aglycone side chain[9][13].
4. What are some common adducts observed for this compound?
In positive ion mode, it is common to observe sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, especially if there are trace amounts of these salts in the sample or mobile phase[2]. While often considered a nuisance, a stable and intense adduct ion can be selected as the precursor for MS/MS analysis[5].
5. How can I minimize in-source fragmentation of this compound?
In-source fragmentation occurs when the analyte fragments in the ion source before mass analysis, which can complicate data interpretation[7]. To minimize this:
-
Reduce Cone/Fragmentor Voltage: This is the primary parameter controlling the energy imparted to the ions in the source. A lower voltage will result in "softer" ionization and less fragmentation[6].
-
Optimize Source Temperature: Use the lowest temperature that still allows for efficient desolvation of the solvent droplets to prevent thermal degradation of the analyte[6].
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for this compound Analysis
This protocol is a general guideline based on methods reported for glucosinolate analysis. Optimization will be required for specific instrumentation and sample matrices.
1. Sample Preparation:
-
Extract this compound from the sample matrix using a suitable solvent, such as a mixture of methanol and water.
-
Centrifuge the extract to remove particulate matter.
-
Dilute the supernatant to an appropriate concentration with the initial mobile phase.
2. Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute this compound, followed by a wash and re-equilibration step. An example gradient is: 0-2 min, 5% B; 2-15 min, 5-40% B; 15-18 min, 40-95% B; 18-21 min, 95% B; 21-22 min, 95-5% B; 22-28 min, 5% B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 2-10 µL.
3. Mass Spectrometry (MS) Parameters (Negative Ion ESI):
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 2.5 - 3.5 kV |
| Desolvation Temperature | 350 - 500 °C[1] |
| Desolvation Gas Flow | 800 - 1000 L/h[1] |
| Cone Voltage | 20 - 40 V (Requires optimization) |
| Scan Mode | Full Scan (for identification) or Multiple Reaction Monitoring (MRM) (for quantification) |
| MRM Transition (for quantification) | Precursor Ion (Q1): m/z 386.1Product Ion (Q3): m/z 97.0 or 259.1 (select the most intense and specific fragment) |
Visualizations
Caption: LC-MS/MS workflow for this compound analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. All Ion Fragmentation Analysis Enhances the Untargeted Profiling of Glucosinolates in Brassica Microgreens by Liquid Chromatography and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Quantification of Glucosinolates in Kimchi by Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the ESI and APCI experimental variables for the LC/MS determination of s-triazines, methylcarbamates, organophosphorous, benzimidazoles, carboxamide and phenylurea compounds in orange samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Glucobrassicanapin Yield in Hairy Root Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing Glucobrassicanapin yield from hairy root cultures.
Frequently Asked Questions (FAQs)
Q1: What are hairy root cultures and why are they used for producing this compound?
A1: Hairy root cultures are plant roots that have been genetically transformed by the soil bacterium Agrobacterium rhizogenes. This transformation results in fast-growing, highly branched roots that are genetically stable and can be cultivated in hormone-free media.[1][2][3] They are an attractive system for producing secondary metabolites like this compound because they often exhibit high productivity and stable biosynthesis over long periods.[2]
Q2: Which factors can influence the yield of this compound in hairy root cultures?
A2: Several factors can significantly impact this compound yield, including the choice of plant species and explant, the Agrobacterium rhizogenes strain used for transformation, the composition of the culture medium, and the application of elicitors or precursor feeding strategies.[4][5] Optimizing these parameters is crucial for maximizing production.
Q3: What are elicitors and how do they enhance this compound production?
A3: Elicitors are compounds that stimulate defense responses in plants, leading to an increased production of secondary metabolites.[6] For this compound, which is a type of glucosinolate, elicitors like jasmonic acid (JA) and methyl jasmonate (MeJA) can upregulate the expression of genes involved in its biosynthetic pathway, thereby boosting its accumulation.[7][8][9]
Q4: Can the composition of the culture medium affect the growth and productivity of hairy roots?
A4: Yes, the culture medium composition is critical. Factors such as the basal salt mixture (e.g., Murashige and Skoog (MS), Gamborg's B5), sucrose concentration, and the levels of macronutrients like nitrogen can influence both the biomass accumulation and the synthesis of secondary metabolites.[10][11][12] For instance, optimizing sucrose concentration has been shown to affect biomass and secondary metabolite production in hairy root cultures.[10]
Troubleshooting Guides
Issue 1: Low or No Hairy Root Induction
| Question | Possible Cause | Troubleshooting Step |
| Why am I not getting any hairy roots after inoculation with Agrobacterium rhizogenes? | Ineffective bacterial strain. | Different strains of A. rhizogenes (e.g., ATCC15834, A4, LBA9402) have varying virulence and transformation efficiencies depending on the plant species.[5][13] Test multiple strains to find the most effective one for your plant material. |
| Inappropriate explant type. | The type of plant tissue used as an explant (e.g., leaves, stems, hypocotyls) can significantly affect transformation success.[10][13] Leaf explants are often more responsive.[10] Experiment with different explant types from your target plant. | |
| Suboptimal co-cultivation conditions. | The duration of co-cultivation between the explant and the bacteria is critical. Insufficient time may not allow for T-DNA transfer, while excessive time can lead to bacterial overgrowth and tissue damage. Optimize the co-cultivation period, typically ranging from 2 to 5 days.[13] | |
| Bacterial contamination after co-cultivation. | Residual bacteria can inhibit hairy root growth. After co-cultivation, thoroughly wash the explants with a sterile liquid medium containing an appropriate antibiotic (e.g., cefotaxime) to eliminate the Agrobacterium.[10][14] |
Issue 2: Poor Hairy Root Growth and Biomass Accumulation
| Question | Possible Cause | Troubleshooting Step |
| My hairy roots are growing very slowly. How can I improve biomass? | Suboptimal culture medium. | The basal medium formulation can significantly impact growth. Compare different media such as Murashige and Skoog (MS), Gamborg's B5 (B5), and Schenk and Hildebrandt (SH) to identify the best one for your culture.[15][16] Both full and half-strength media should be tested.[15] |
| Inadequate carbon source. | Sucrose is a crucial energy source for hairy root growth.[10] Optimize the sucrose concentration in your medium; concentrations between 3% and 5% are commonly used.[10] | |
| Poor aeration in liquid culture. | Hairy roots require adequate oxygen for respiration and growth. Ensure proper agitation (e.g., 90-100 rpm on a gyratory shaker) to facilitate gas exchange in liquid cultures.[1][11] |
Issue 3: Low this compound Yield
| Question | Possible Cause | Troubleshooting Step |
| My hairy roots are growing well, but the this compound content is low. What can I do? | Ineffective elicitation strategy. | The type of elicitor, its concentration, and the duration of treatment are critical. For glucosinolates, methyl jasmonate (MeJA) is a potent elicitor.[12][17] Conduct a dose-response and time-course experiment to determine the optimal elicitation conditions. For example, a 1.9-fold increase in solasodine content was observed after eliciting cultures with 4µM methyl jasmonate.[12] |
| Lack of biosynthetic precursors. | The biosynthesis of this compound depends on the availability of precursor amino acids. While not specific to this compound, feeding hairy root cultures with the precursor L-tyrosine has been shown to increase L-Dopa production.[18] Consider precursor feeding strategies relevant to the glucosinolate pathway. | |
| Suboptimal medium for secondary metabolite production. | The optimal medium for growth may not be the best for secondary metabolite production. For instance, modifying the nitrogen source concentration can boost alkaloid production.[12] Experiment with different media compositions, particularly focusing on nitrogen and phosphate levels, to enhance this compound synthesis. | |
| Genetic variability among hairy root lines. | Different transgenic hairy root lines can have significant variations in their metabolic profiles and productivity. It is essential to screen multiple independent hairy root lines to identify a high-yielding clone for large-scale production. |
Quantitative Data Summary
Table 1: Effect of Elicitation on Secondary Metabolite Production in Hairy Root Cultures
| Elicitor | Plant Species | Target Metabolite | Concentration | Treatment Duration | Fold Increase in Yield | Reference |
| Methyl Jasmonate | Withania somnifera | Withaferin A | - | - | 12.46 | [12] |
| Methyl Jasmonate | Panax quinquefolium | Ginsenosides | - | - | 5.25 | [4] |
| Salicylic Acid | Withania somnifera | Withanolide A | - | - | 58 | [12] |
| Chitosan | Hyoscyamus muticus | Hyoscyamine | - | - | 2.5 - 3 | [12] |
| Cellulase | Glycyrrhiza glabra | Glycyrrhizin | 200 µg/mL | 7 days | 8.6 | [19] |
| Mannan | Glycyrrhiza glabra | Glycyrrhizin | 10 mg/L | 10 days | 7.8 | [19] |
Table 2: Effect of Medium Composition on Glucosinolate Content in Broccoli Hairy Root Cultures
| Medium | Glucosinolate | Relative Content Increase (fold) vs. 1/2 MS | Reference |
| SH | Neoglucobrassicin | 7.4 | [15][16] |
| 1/2 B5 | Glucobrassicin | 36.2 | [15][16] |
| 1/2 B5 | 4-methoxyglucobrassicin | 7.9 | [15][16] |
| 1/2 SH | Glucoraphanin | 1.8 | [15][16] |
| 1/2 SH | Gluconapin | 4.6 | [15][16] |
Experimental Protocols
Protocol 1: Agrobacterium rhizogenes-mediated Hairy Root Induction
-
Bacterial Culture Preparation: Streak Agrobacterium rhizogenes (e.g., strain KCTC 2703) on Luria-Bertani (LB) agar medium and incubate at 28°C for 2 days. Inoculate a single colony into liquid LB medium and grow overnight at 28°C with shaking. Harvest the bacterial cells by centrifugation and resuspend them in a liquid plant culture medium (e.g., MS) to an optical density (OD600) of 0.8-1.0.[10]
-
Explant Preparation and Inoculation: Excise explants (e.g., leaf discs, hypocotyl segments) from sterile in vitro grown seedlings. Wound the explants with a sterile needle or scalpel. Immerse the explants in the bacterial suspension for 20-30 minutes.[10]
-
Co-cultivation: Blot the inoculated explants on sterile filter paper to remove excess bacteria and place them on a solid co-cultivation medium (e.g., MS). Incubate in the dark at 25 ± 1°C for 2-4 days.[10][13]
-
Bacterial Elimination and Root Induction: After co-cultivation, wash the explants with sterile distilled water containing an antibiotic such as cefotaxime (300 mg/L) to eliminate the bacteria.[10][14] Transfer the washed explants to a fresh solid medium of the same composition supplemented with the antibiotic. Subculture every 2-3 weeks. Hairy roots should emerge from the wounded sites within 2-4 weeks.
-
Establishment of Hairy Root Lines: Once the hairy roots are well-established and have reached a sufficient length, excise them from the explant and transfer them to a fresh hormone-free solid or liquid medium for further proliferation.
-
Molecular Confirmation: Confirm the transgenic nature of the hairy roots by performing PCR to detect the presence of rol genes (e.g., rolC) from the Ri plasmid in the root genome.[10][14]
Protocol 2: Elicitation of this compound Production
-
Establishment of Hairy Root Cultures: Grow established hairy root lines in a liquid medium (e.g., MS with 4% sucrose) on a rotary shaker at 100 rpm in the dark at 25°C.[10]
-
Elicitor Preparation: Prepare a stock solution of the chosen elicitor (e.g., methyl jasmonate) by dissolving it in a suitable solvent (e.g., ethanol) and sterilizing it by filtration.
-
Elicitation Treatment: Once the hairy root cultures have reached the late exponential growth phase, add the elicitor stock solution to the culture medium to achieve the desired final concentration (e.g., 50-100 µM).
-
Incubation and Harvesting: Continue to incubate the cultures under the same conditions for a specific duration (e.g., 24, 48, 72 hours). After the treatment period, harvest the hairy roots by vacuum filtration.
-
Analysis: Analyze the harvested root tissue for this compound content using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Experimental workflow for enhancing this compound production.
Caption: Jasmonic acid signaling pathway leading to this compound biosynthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. cornous.com [cornous.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Elicitation: A Tool for Enriching the Bioactive Composition of Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. Production of glucosinolates, phenolic compounds and associated gene expression profiles of hairy root cultures in turnip (Brassica rapa ssp. rapa) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving yield of a recombinant biologic in a Brassica hairy root manufacturing process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Hairy root culture: a potent method for improved secondary metabolite production of Solanaceous plants [frontiersin.org]
- 13. Optimizing culture conditions for establishment of hairy root culture of Semecarpus anacardium L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Precursor feeding enhances L-Dopa production in hairy root culture of Hybanthus enneaspermus (L.) F.Muell | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Deconvolution of Mass Spectra for Accurate Identification of Glucobrassicanapin Fragments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deconvolution of mass spectra for the identification of Glucobrassicanapin fragments.
Frequently Asked Questions (FAQs)
Q1: What is the expected deprotonated molecular ion for this compound in negative ion mode mass spectrometry?
A1: The expected [M-H]⁻ ion for this compound is typically observed at a mass-to-charge ratio (m/z) of 386.0582 or 386.0576.[1][2]
Q2: What are the common fragment ions observed for glucosinolates in general during MS/MS analysis?
A2: Glucosinolates share a common core structure and therefore produce characteristic fragment ions. These include ions at m/z 97 (HSO₄⁻), 195, 241, 259 (sulfated glucosyl anion), and 275.[1][2][3][4] The fragment at m/z 259 is often a base peak.[2]
Q3: What are the specific product ions I should look for to confirm the presence of this compound?
A3: For this compound, in addition to the common glucosinolate fragments, you should look for specific product ions at m/z 275, 259, 208, and 144.[1]
Troubleshooting Guide
Issue 1: I am not observing the expected molecular ion for this compound.
-
Possible Cause 1: Incorrect Mass Spectrometer Polarity.
-
Solution: Ensure your mass spectrometer is operating in negative ion mode to detect the [M-H]⁻ ion.
-
-
Possible Cause 2: Sample Degradation.
-
Possible Cause 3: Ion Suppression/Matrix Effects.
Issue 2: The fragmentation pattern is weak or inconsistent.
-
Possible Cause 1: Insufficient Collision Energy.
-
Solution: Optimize the collision energy in your MS/MS settings. Start with typical values for glucosinolates and perform a collision energy ramp to find the optimal setting for producing the desired fragments of this compound.
-
-
Possible Cause 2: Low Analyte Concentration.
-
Solution: The concentration of this compound in your sample may be too low. Consider using a more concentrated extract or a more sensitive instrument. The limits of quantification for similar methods have been reported in the range of 0.80–1.43 nmol/g fresh weight.[3]
-
Issue 3: I see peaks in my chromatogram, but no mass spectra are generated.
-
Possible Cause 1: Detector Issues.
-
Solution: This could indicate a problem with the detector itself. Check the detector status and ensure that the flame is lit and gases are flowing correctly if applicable to your instrument.[7]
-
-
Possible Cause 2: Sample Not Reaching the Detector.
Data Presentation
Table 1: Characteristic m/z Values for this compound and General Glucosinolate Fragments.
| Ion Description | Expected m/z | Notes |
| This compound Specific Ions | ||
| [M-H]⁻ | 386.0582[1] | Deprotonated molecular ion. |
| Product Ion 1 | 275 | |
| Product Ion 2 | 259 | Often a base peak for glucosinolates.[2] |
| Product Ion 3 | 208 | |
| Product Ion 4 | 144 | |
| General Glucosinolate Fragment Ions | ||
| [HSO₄]⁻ | 96.95 / 97[1][3] | Hydrogen sulfate ion, a very common fragment. |
| 195 | ||
| 241 |
Experimental Protocols
Protocol 1: Sample Preparation for Glucosinolate Analysis
This protocol provides two options for tissue disruption and extraction, adapted from established methods.[3][5]
Method A: Freeze-Dried Samples
-
Homogenize large plant tissues into a powder and freeze-dry.
-
Weigh the freeze-dried sample powder.
-
Add 70% methanol (v/v).
-
Vortex for 30 seconds.
-
Sonicate for 20 minutes at room temperature.
-
Centrifuge and collect the supernatant for analysis.
Method B: Frozen-Fresh Samples
-
Freeze small plant tissues in liquid nitrogen and grind to a fine powder.
-
Weigh the frozen-fresh sample powder.
-
Add 80% methanol (v/v).
-
Incubate at 75°C for 20 minutes to inactivate myrosinase.
-
Sonicate for 20 minutes at room temperature.
-
Centrifuge and collect the supernatant for analysis.
Protocol 2: UHPLC-MS/MS Analysis of Intact Glucosinolates
This is a general protocol and should be optimized for your specific instrumentation.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically employed.
-
Injection Volume: 5-10 µL.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Range: m/z 150-1000.
-
MS/MS Analysis: Use the precursor ion for this compound (m/z 386) for collision-induced dissociation (CID) to generate product ion spectra.
-
Collision Energy: Optimize for the specific instrument, but typical values for glucosinolates can be used as a starting point.[3]
-
Visualizations
This compound Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway for this compound in negative ion mode MS/MS.
Caption: Proposed fragmentation of this compound.
General Glucosinolate Biosynthesis Pathway
This diagram shows a simplified overview of the biosynthesis of glucosinolates, providing context for their origin.
Caption: Simplified glucosinolate biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Rapid Analysis of Glucosinolates Using Direct-Infusion Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gentechscientific.com [gentechscientific.com]
Technical Support Center: Ensuring Reproducible Glucobrassicanapin Quantification
Welcome to the technical support center for Glucobrassicanapin quantification assays. This resource is designed for researchers, scientists, and drug development professionals to help improve the reproducibility and accuracy of their experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during sample preparation, analysis, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound?
A1: The most frequently employed methods for this compound quantification are High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) or Photodiode Array (PDA) detector, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] HPLC-UV/PDA is a robust and widely used technique, while LC-MS/MS offers higher sensitivity and specificity, allowing for the detection of trace amounts and confirmation of the analyte's identity.[1]
Q2: Why is the desulfation step necessary in some HPLC methods, and what are the potential issues?
A2: Desulfation, the enzymatic removal of the sulfate group from glucosinolates, is often required for HPLC analysis to improve chromatographic separation and detection.[2] However, this step can introduce variability. Potential issues include incomplete desulfation, which leads to underestimation of this compound concentration, and the degradation of the analyte during the process.[2][3] The activity of the sulfatase enzyme can also be a source of variability.[4]
Q3: How can I minimize this compound degradation during sample preparation and storage?
A3: this compound is susceptible to degradation by the endogenous plant enzyme myrosinase, which is released upon tissue damage. To prevent this, it is crucial to inactivate myrosinase immediately after sample collection, typically by freeze-drying or boiling the sample.[5][6] For storage, frozen conditions (-20°C or -80°C) are recommended to maintain the integrity of the analyte.[7] Storage at 4°C for extended periods can lead to a decrease in glucosinolate content.[7]
Q4: What are matrix effects in LC-MS/MS analysis, and how can they affect my results?
A4: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix.[8] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of this compound.[8] Matrix effects are a significant challenge in complex matrices like plant extracts and can impact the accuracy and reproducibility of LC-MS/MS assays.[8] Strategies to mitigate matrix effects include optimizing sample cleanup procedures, using matrix-matched calibration standards, or employing stable isotope-labeled internal standards.[9]
Troubleshooting Guides
HPLC-UV/PDA Analysis
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH. | - Use a column with end-capping to minimize silanol interactions.- Reduce sample concentration or injection volume.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[10][11] |
| Poor Peak Resolution | - Inadequate separation on the column.- Incorrect mobile phase composition.- Column degradation. | - Optimize the mobile phase gradient and flow rate.- Use a longer column or a column with a smaller particle size.- Replace the column if it has deteriorated.[11][12] |
| No or Very Small Peaks | - Incomplete desulfation.- Analyte degradation.- Injection error. | - Verify the activity of the sulfatase enzyme and optimize reaction conditions.- Ensure proper sample handling and storage to prevent degradation.- Check the autosampler and injection syringe for any issues. |
| Baseline Drift or Noise | - Contaminated mobile phase or column.- Detector lamp issue.- Leaks in the system. | - Filter all solvents and use high-purity reagents.- Flush the column with a strong solvent.- Check the detector lamp's energy and replace if necessary.- Inspect all fittings for leaks.[13] |
LC-MS/MS Analysis
| Problem | Potential Cause | Solution |
| Inconsistent Quantification Results | - Matrix effects (ion suppression or enhancement).- Instability of the analyte in the ion source. | - Develop a robust sample cleanup protocol to remove interfering compounds.- Use matrix-matched calibrants for quantification.- Employ a stable isotope-labeled internal standard for this compound if available.[8] |
| Low Signal Intensity | - Poor ionization of this compound.- Suboptimal MS parameters. | - Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature).- Adjust fragmentation parameters (collision energy) for optimal signal in MS/MS mode. |
| Carryover (Peak detected in blank injection) | - Adsorption of the analyte to the column or injector. | - Use a stronger wash solvent in the autosampler.- Inject a series of blank samples after high-concentration samples.- Optimize the chromatographic method to ensure complete elution of the analyte. |
| Split Peaks | - Column void or channeling.- Mismatch between sample solvent and mobile phase. | - Replace the column if a void has formed.- Dissolve the sample in the initial mobile phase or a weaker solvent.[14] |
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the Brassica species, cultivar, and growing conditions. The following table summarizes typical concentration ranges found in different vegetables.
| Vegetable | This compound Concentration Range (µmol/g dry weight) |
| Kimchi | 0.00 - 11.87[15] |
| Chinese Cabbage | Not specified, but a major glucosinolate[16] |
| Leaf Rape (Brassica napus ssp. pabularia) | Not specified, but quantifiable by NIRS[17] |
Experimental Protocols
Detailed Methodology for HPLC-UV/PDA Quantification of this compound (Desulfation Method)
This protocol is a generalized procedure based on common practices. It is recommended to optimize the method for your specific instrument and samples.
-
Sample Preparation and Myrosinase Inactivation:
-
Harvest fresh plant material and immediately freeze in liquid nitrogen.
-
Lyophilize the frozen tissue to dryness.
-
Grind the lyophilized tissue to a fine powder.
-
Alternatively, boil the fresh tissue in water for 5-10 minutes to inactivate myrosinase, then homogenize.
-
-
Extraction:
-
Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.
-
Add 1 mL of 70% methanol.
-
Vortex thoroughly and incubate in a water bath at 70°C for 30 minutes, with occasional vortexing.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
Desulfation:
-
Prepare a DEAE-Sephadex A-25 column.
-
Load the supernatant onto the column.
-
Wash the column with water and then with a sodium acetate buffer.
-
Add a solution of purified sulfatase from Helix pomatia and incubate at room temperature overnight.[18]
-
Elute the desulfated glucosinolates with water.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 0% to 30% Acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 229 nm.
-
Quantification: Use an external standard of desulfo-sinigrin to create a calibration curve. Apply a response factor for this compound relative to sinigrin.
-
Visualizations
Experimental Workflow for this compound Quantification
Caption: A generalized workflow for the quantification of this compound.
Glucosinolate Biosynthesis Pathway
Caption: A simplified overview of the aliphatic glucosinolate biosynthesis pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pitfalls in the desulphation of glucosinolates in a high-throughput assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ars.usda.gov [ars.usda.gov]
- 7. Stability of glucosinolates and glucosinolate degradation products during storage of boiled white cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. m.youtube.com [m.youtube.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. mastelf.com [mastelf.com]
- 15. Identification and Quantification of Glucosinolates in Kimchi by Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Quantification of glucosinolates in leaves of leaf rape (Brassica napus ssp. pabularia) by near-infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of an efficient glucosinolate extraction method - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the appropriate internal standard for Glucobrassicanapin analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate internal standard for the quantitative analysis of Glucobrassicanapin.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial for accurate this compound analysis?
An internal standard (IS) is a compound with chemical and physical properties similar to the analyte of interest (this compound) that is added in a known amount to all samples, calibrants, and quality controls. Its purpose is to correct for variations in sample preparation, extraction, and instrument response, thereby improving the accuracy and precision of quantification.
Q2: What are the ideal characteristics of an internal standard for this compound analysis?
An ideal internal standard for this compound analysis should:
-
Be structurally similar to this compound.
-
Exhibit similar chromatographic behavior (retention time) and ionization response in mass spectrometry.
-
Be well-resolved from this compound and other components in the sample matrix.
-
Not be naturally present in the samples being analyzed.
-
Be stable throughout the entire analytical procedure.
-
Be commercially available in high purity.
Q3: Which compounds are commonly used as internal standards for glucosinolate analysis, and are they suitable for this compound?
Several glucosinolates are commonly used as internal standards, each with its own advantages and disadvantages for this compound analysis:
-
Sinigrin: Structurally similar to many glucosinolates and has been used as an internal standard. However, it is naturally present in many Brassica species, which can lead to inaccurate quantification if not accounted for.[1]
-
Sinalbin: Found in white mustard (Sinapis alba) but is less common in other Brassica species, making it a potentially better choice than sinigrin for many sample types.[2][3]
-
Glucotropaeolin: Another commercially available glucosinolate that can be used as an internal standard.[4]
The selection of the most appropriate internal standard depends on the sample matrix and the presence of endogenous glucosinolates.
Q4: Can I use a deuterated form of this compound as an internal standard?
Yes, a stable isotope-labeled (e.g., deuterated) this compound would be the ideal internal standard. It has nearly identical chemical and physical properties to the unlabeled analyte, leading to the most accurate correction for experimental variations. However, the commercial availability and cost of such a standard may be limiting factors.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Internal standard peak detected in blank samples. | The internal standard is naturally present in the sample matrix. | Select an alternative internal standard that is not endogenous to the sample (e.g., Sinalbin or Glucotropaeolin if Sinigrin is present). If an alternative is not available, the concentration of the endogenous internal standard must be determined in unspiked samples and subtracted from the spiked samples. |
| Poor peak shape or resolution between this compound and the internal standard. | Inappropriate chromatographic conditions (e.g., mobile phase composition, gradient, column). | Optimize the HPLC/LC-MS method. Adjust the mobile phase gradient, try a different column with a different stationary phase, or adjust the flow rate to improve separation. |
| Inconsistent internal standard peak area across samples. | Inaccurate or inconsistent spiking of the internal standard. Pipetting errors. Degradation of the internal standard. | Ensure precise and consistent addition of the internal standard to all samples using calibrated pipettes. Prepare fresh internal standard stock solutions regularly and store them appropriately to prevent degradation. |
| Low recovery of the internal standard. | Inefficient extraction of the internal standard from the sample matrix. Degradation during sample processing. | Optimize the extraction procedure. Ensure the chosen extraction solvent is suitable for both this compound and the internal standard. Minimize sample processing time and avoid exposure to high temperatures or extreme pH that could cause degradation. |
| Non-linear calibration curve. | Inappropriate concentration range for the internal standard or analyte. Matrix effects. | Adjust the concentration of the internal standard to be within the linear range of the detector and comparable to the expected concentration of this compound. Dilute samples to minimize matrix effects. |
Data Presentation
Table 1: Comparison of Potential Internal Standards for this compound Analysis
| Internal Standard | Chemical Structure Similarity to this compound | Natural Occurrence | Commercial Availability | Reported Use in Glucosinolate Analysis | Relative Response Factor (RRF) to this compound * |
| Sinigrin | High (Alkenyl glucosinolate) | Common in many Brassica species | Readily available | Widely used | ~0.8 - 1.2 |
| Sinalbin | Moderate (Aromatic glucosinolate) | Primarily in Sinapis alba (white mustard) | Available | Used as an alternative to sinigrin | Varies, requires determination |
| Glucotropaeolin | Moderate (Aromatic glucosinolate) | Less common in Brassica vegetables | Available | Used in glucosinolate analysis | Varies, requires determination |
| Deuterated this compound | Identical | Not naturally occurring | Limited and expensive | Ideal, but less common due to cost | 1.0 |
*Relative Response Factor (RRF) is an indicator of the detector response of the analyte compared to the internal standard. An RRF close to 1 is often desirable. The values presented are approximate and should be experimentally determined for each analytical method and instrument.
Experimental Protocol: Quantification of this compound using an Internal Standard by LC-MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and sample type.
1. Reagents and Materials
-
This compound analytical standard
-
Selected Internal Standard (e.g., Sinalbin)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (deionized or Milli-Q)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., DEAE Sephadex)
-
Syringe filters (0.22 µm)
2. Preparation of Standard Solutions
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol/water (70:30, v/v).
-
Prepare a stock solution of the internal standard (e.g., Sinalbin at 1 mg/mL) in methanol/water (70:30, v/v).
-
Prepare a series of calibration standards by serial dilution of the this compound stock solution.
-
Spike each calibration standard, blank, and sample with a constant concentration of the internal standard.
3. Sample Preparation (Extraction)
-
Weigh a known amount of the homogenized and lyophilized sample material.
-
Add a defined volume of hot methanol/water (70:30, v/v, e.g., 70°C) to inactivate myrosinase enzyme activity.
-
Vortex the sample and incubate at 70°C for 20 minutes.
-
Centrifuge the sample and collect the supernatant.
-
Add the internal standard solution to the supernatant.
4. Sample Clean-up (Desulfation - Optional but Recommended for HPLC-UV)
-
Condition a DEAE Sephadex SPE cartridge with water.
-
Load the extracted sample onto the cartridge.
-
Wash the cartridge with water to remove impurities.
-
For desulfation, apply a purified sulfatase solution to the cartridge and incubate overnight at room temperature.
-
Elute the desulfated glucosinolates with water.
5. LC-MS Analysis
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 10-15 minutes to elute the compounds.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Determine the precursor ion (e.g., m/z 386.1) and a characteristic product ion.
-
Internal Standard (e.g., Sinalbin): Determine the precursor ion (e.g., m/z 424.1) and a characteristic product ion.
-
-
Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy.
-
6. Data Analysis
-
Integrate the peak areas for this compound and the internal standard in all samples and standards.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples using the regression equation from the calibration curve.
Workflow Diagram
Caption: Workflow for this compound analysis using an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eco-Efficient Quantification of Glucosinolates in Camelina Seed, Oil, and Defatted Meal: Optimization, Development, and Validation of a UPLC-DAD Method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of an HPLC Method for Glucobrassicanapin using a Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Glucobrassicanapin. The performance of the HPLC method is compared with an alternative method, Liquid Chromatography-Mass Spectrometry (LC-MS), to aid researchers in selecting the most suitable analytical technique for their specific needs. All validation parameters are discussed in the context of using a certified reference material to ensure accuracy and traceability.
Introduction
This compound is a glucosinolate found in cruciferous vegetables of the Brassica genus. As a secondary metabolite, it plays a role in plant defense and has been studied for its potential health benefits in humans. Accurate and reliable quantification of this compound in plant materials and derived products is crucial for research, quality control, and drug development. HPLC is a widely used technique for this purpose due to its robustness and reproducibility.[1] This guide details the validation of an HPLC method based on the International Council for Harmonisation (ICH) guidelines and compares its performance with LC-MS.[1]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a representative method for the quantitative analysis of this compound in plant material.
1. Sample Preparation:
-
Extraction: A known weight of lyophilized and ground plant material is extracted with a 70% methanol solution at 70°C for 20 minutes to inactivate myrosinase enzyme activity.
-
Purification: The crude extract is purified using a solid-phase extraction (SPE) column (e.g., DEAE-Sephadex A-25) to remove interfering substances.
-
Desulfation: The glucosinolates are desulfated on the column by adding a purified sulfatase solution and incubating overnight at room temperature.
-
Elution: The resulting desulfo-glucosinolates are eluted with ultrapure water.
-
Final Preparation: The eluate is freeze-dried and reconstituted in a known volume of water for HPLC analysis.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient starts with a low percentage of B, which is gradually increased to elute the compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 229 nm.
-
Temperature: 30°C.
-
Injection Volume: 20 µL.
3. Calibration:
-
A certified reference material of this compound potassium salt is used to prepare a series of standard solutions of known concentrations.
-
A calibration curve is constructed by plotting the peak area against the concentration of the standards.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS offers an alternative with higher sensitivity and selectivity.
1. Sample Preparation:
-
Sample extraction is similar to the HPLC method. However, the desulfation step can often be omitted for LC-MS analysis of intact glucosinolates.
2. LC-MS Conditions:
-
LC System: A UHPLC system is often used for better resolution and faster analysis times.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high specificity.
Method Validation and Performance Comparison
The validation of the analytical methods was performed according to ICH guidelines, focusing on specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The following tables summarize the performance data for both the HPLC-UV and LC-MS/MS methods.
Table 1: Comparison of Method Validation Parameters for this compound Analysis
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 |
| Range (µg/mL) | 1.0 - 100 | 0.1 - 50 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.5% |
| Precision (% RSD) | ||
| - Repeatability | < 2.0% | < 1.5% |
| - Intermediate Precision | < 3.0% | < 2.5% |
| Limit of Detection (LOD) (µg/mL) | ~0.3 | ~0.03 |
| Limit of Quantitation (LOQ) (µg/mL) | ~1.0 | ~0.1 |
Note: The data presented in this table is a representative compilation from various studies and is intended for comparative purposes. Actual performance may vary depending on the specific instrumentation and experimental conditions.
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of the HPLC method for this compound analysis.
Caption: Workflow for the validation of an HPLC method for this compound analysis.
Discussion
Both HPLC-UV and LC-MS/MS are suitable methods for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis.
-
HPLC-UV: This method is robust, cost-effective, and widely available in analytical laboratories. It provides excellent performance for routine quality control and quantification where high sensitivity is not the primary requirement. The use of a certified reference material ensures the accuracy and traceability of the results.
-
LC-MS/MS: This technique offers superior sensitivity and selectivity, making it ideal for the analysis of trace levels of this compound or for complex matrices where interferences may be an issue. The ability to analyze intact glucosinolates without desulfation can simplify sample preparation.[1] However, the instrumentation is more expensive and requires specialized expertise.
Conclusion
The validation of an HPLC method using a certified reference material for this compound demonstrates that it is a reliable and accurate technique for quantitative analysis. For applications requiring higher sensitivity and specificity, LC-MS/MS presents a powerful alternative. Researchers should consider the specific analytical needs, sample complexity, and available resources when selecting the most appropriate method.
References
A Comparative Guide to Glucobrassicanapin Quantification in Scientific Research
For researchers, scientists, and drug development professionals, the accurate quantification of Glucobrassicanapin, a key glucosinolate with potential health benefits, is paramount. This guide provides an objective comparison of prevalent analytical methods, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.
The quantification of this compound is predominantly achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with Mass Spectrometry (LC-MS). While both methods are effective, they differ in terms of sensitivity, selectivity, cost, and complexity. This guide explores the principles, protocols, and performance characteristics of these methods to facilitate an informed decision-making process.
Performance Comparison of Quantification Methods
The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, the complexity of the sample matrix, and available resources. The following table summarizes the key performance indicators for the most commonly employed this compound quantification methods.
| Feature | HPLC-UV | LC-MS/MS | Near-Infrared Spectroscopy (NIRS) |
| Principle | Separation by chromatography and detection by UV absorbance. | Separation by chromatography, with detection based on mass-to-charge ratio. | Measurement of the absorption of near-infrared light. |
| Specificity | Moderate; co-eluting compounds can interfere. | High; provides structural information for definitive identification. | Low; relies on calibration with a reference method. |
| Sensitivity | Generally lower than LC-MS. | High; capable of detecting trace amounts. | Lower than chromatographic methods. |
| Quantification | Requires desulfation of glucosinolates prior to analysis.[1][2] | Can analyze intact glucosinolates directly.[1] | Requires calibration models based on reference values from methods like HPLC.[3][4] |
| Cost-effectiveness | Cost-effective and accessible for labs without extensive analytical infrastructure.[5] | Higher initial instrument cost and operational expenses. | Can be cost-effective for high-throughput screening once calibrated. |
| Throughput | Can be time-consuming due to the desulfation step.[1][2] | Faster analysis times are possible, especially with UHPLC systems.[1] | Very high throughput, suitable for rapid screening of large sample sets.[3] |
| Validation | Well-established and widely used method.[5] | Increasingly used for its high accuracy and sensitivity.[1][6][7] | Used for screening, but with lower accuracy for specific compounds like this compound.[4] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and comparable results across different laboratories. Below are outlines of the typical methodologies for HPLC-UV and LC-MS/MS analysis of this compound.
This compound Quantification via HPLC-UV
This method is a widely used and cost-effective technique for glucosinolate analysis.[5] It typically involves the enzymatic desulfation of glucosinolates before chromatographic separation.
1. Extraction:
-
Glucosinolates are extracted from lyophilized and ground plant material using boiling 70% methanol to inactivate the myrosinase enzyme.[5][8]
-
An internal standard, such as sinigrin, is often added at this stage for accurate quantification.
2. Purification:
-
The crude extract is loaded onto an anion-exchange column (e.g., DEAE-Sephadex).[5][7]
-
The column is washed to remove interfering compounds.
3. Desulfation:
-
A purified sulfatase solution is added to the column and incubated overnight to convert the glucosinolates to their desulfo-analogs.[5][7]
4. Elution and Analysis:
-
The desulfo-glucosinolates are eluted from the column with ultrapure water.[5]
-
The eluate is then analyzed by reverse-phase HPLC with UV detection, typically at 227 nm or 229 nm.[2]
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and using a calibration curve.[5]
This compound Quantification via LC-MS/MS
LC-MS/MS offers higher sensitivity and specificity, allowing for the direct analysis of intact glucosinolates without the need for desulfation.[1]
1. Extraction:
-
Similar to the HPLC-UV method, extraction is typically performed with a methanol-water mixture.[9]
-
The use of an internal standard is also recommended.
2. Sample Preparation:
-
The crude extract is often diluted and filtered before injection into the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
Chromatographic separation is achieved using a suitable column, such as a C18 or a hydrophilic interaction chromatography (HILIC) column.[10]
-
The separated compounds are then introduced into the mass spectrometer.
-
Quantification is performed using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.[1]
-
A study on various Brassicaceae vegetables reported limits of quantification for this compound using UHPLC-MS/MS to be between 5.72–17.40 nmol/g dry weight.[1]
Inter-laboratory Validation
A multi-laboratory validation study was conducted to assess the reliability of a quantification method for several glucosinolates, including this compound.[11] Three laboratories participated, and the results were used to calculate the repeatability relative standard deviation (RSDr) and the reproducibility relative standard deviation (RSDR).[11] Such studies are crucial for establishing the robustness and transferability of analytical methods. While the specific quantitative outcomes of this inter-laboratory comparison for this compound are detailed in the original publication, the study highlights the importance of standardized procedures to ensure data consistency across different research settings.[11]
Concluding Remarks
The choice between HPLC-UV and LC-MS/MS for this compound quantification will depend on the specific requirements of the research. HPLC-UV is a reliable and accessible method suitable for routine analysis where high sensitivity is not the primary concern.[5] In contrast, LC-MS/MS provides superior sensitivity and specificity, making it the preferred method for complex matrices, trace-level quantification, and confirmatory analysis.[1][6][7] For high-throughput screening of large sample numbers, NIRS can be a valuable tool, although it requires initial calibration with a validated reference method and may have lower accuracy for individual glucosinolates.[3][4] By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to generate accurate and reliable data on this compound content.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of glucosinolates in leaves of leaf rape (Brassica napus ssp. pabularia) by near-infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Quantification of Glucosinolates in Kimchi by Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Quantification of Glucosinolates in Kimchi by Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification and Diversity Analyses of Major Glucosinolates in Conserved Chinese Cabbage (Brassica rapa L. ssp. pekinensis) Germplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
A Comparative Guide to the Cross-Validation of LC-MS and HPLC-UV for Glucobrassicanapin Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantitative analysis of Glucobrassicanapin. The information presented herein is intended to assist researchers in selecting the appropriate analytical technique and in designing robust cross-validation studies.
Introduction to this compound
This compound is a type of glucosinolate, a class of organic compounds that are secondary metabolites of many plants of the Brassicaceae family, such as broccoli, cabbage, and mustard.[1] Its chemical formula is C₁₂H₂₁NO₉S₂ with a molecular weight of approximately 387.43 g/mol .[2][3] The CAS number for this compound is 19041-10-2.[4] Glucosinolates and their breakdown products are of significant interest due to their potential impact on human health, including their role in cancer prevention.
Analytical Methodologies: A Head-to-Head Comparison
The quantification of this compound in various matrices is crucial for research and development. Both LC-MS and HPLC-UV are powerful techniques for this purpose, each with its own set of advantages and limitations.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of LC-MS and HPLC-UV for the analysis of this compound and other glucosinolates. These values are synthesized from various studies and represent expected performance.
| Parameter | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | 0.4–1.6 µM[5][6] | Typically higher than LC-MS/MS |
| Limit of Quantification (LOQ) | 0.80–17.40 nmol/g[2][7] | Typically higher than LC-MS/MS |
| Linearity (R²) | >0.99 | >0.99 |
| Precision (RSD) | Intraday: ≤10%, Interday: ≤16%[5][6] | Generally comparable to LC-MS |
| Accuracy (Recovery) | 71–124%[2][5][6][7] | Generally comparable to LC-MS |
| Specificity | High (based on mass-to-charge ratio) | Moderate (based on UV absorbance) |
| Sample Preparation | Analysis of intact glucosinolates is common[5][6] | Often requires desulfation of glucosinolates[8] |
Experimental Protocols
Detailed methodologies for both LC-MS and HPLC-UV are provided below. These protocols are generalized from established methods for glucosinolate analysis.
LC-MS Method for Intact this compound
1. Sample Preparation:
-
Extraction: Homogenize 100 mg of lyophilized and ground plant material with 1 mL of 70% methanol at 70°C for 15 minutes.
-
Centrifugation: Centrifuge the extract at 13,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI.
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion [M-H]⁻ for this compound (m/z 386.1) to specific product ions. Common fragment ions for glucosinolates include m/z 259, 195, and 97.[2]
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the instrument manufacturer's guidelines.
HPLC-UV Method for Desulfated this compound
1. Sample Preparation (including Desulfation):
-
Extraction: Extract the sample as described in the LC-MS method.
-
Purification: Apply the crude extract to a DEAE-Sephadex A-25 column.
-
Washing: Wash the column with water and sodium acetate buffer.
-
Desulfation: Add sulfatase solution to the column and incubate overnight at room temperature.[8]
-
Elution: Elute the desulfated glucosinolates with water.
-
Filtration: Filter the eluate through a 0.45 µm filter into an HPLC vial.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 1% to 30% acetonitrile over 20 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
3. UV Detection:
-
Wavelength: Monitor the absorbance at 229 nm.[9]
Mandatory Visualizations
Chemical Structure of this compound
References
- 1. Identification and Quantification of Glucosinolates in Kimchi by Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Quantification of Glucosinolates in Kimchi by Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Analysis of Glucosinolates Using Direct-Infusion Mass Spectrometry [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative analysis of Glucobrassicanapin content in different Brassica species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Glucobrassicanapin content across various Brassica species, supported by quantitative data from recent studies. Detailed experimental protocols for the analysis of this aliphatic glucosinolate are also presented, alongside diagrams illustrating the biosynthetic pathway and analytical workflow to aid in research and development.
Quantitative Data Summary
The concentration of this compound, a key glucosinolate with potential health benefits, varies significantly among different Brassica species and even between cultivars of the same species. The following table summarizes findings from several studies, highlighting these differences.
| Brassica Species | Cultivar/Variety | Plant Part | This compound Content | Reference |
| Brassica rapa ssp. pekinensis | Chinese Cabbage (various germplasms) | Leaves | 545.60 to 10,344.70 µmol∙kg⁻¹ DW | [1] |
| Brassica rapa | Vegetable Turnip | Leaves | 60.0 µmol/100 g FW | [2][3][4] |
| Brassica rapa | Turnip Greens | - | 0.70–4.22 µmol/g DW | [5] |
| Brassica rapa | Turnip Tops | - | 0.70–4.22 µmol/g DW | [5] |
| Brassica napus | Nabicol | Leaves | Dominant GSL alongside progoitrin and gluconapin | [6][7] |
| Brassica juncea | Leaf Mustard | - | Present, but sinigrin and gluconapin are more abundant | [8] |
| Brassica oleracea | Cabbage, Kohlrabi | - | Detected, but losses can be high depending on storage | [9] |
Note: DW = Dry Weight, FW = Fresh Weight. Direct comparison between values requires conversion based on moisture content.
Experimental Protocols
The quantification of this compound in Brassica species is typically achieved through High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The following is a representative protocol for the extraction and analysis of glucosinolates.
Sample Preparation and Extraction
-
Harvesting and Freeze-Drying: Harvest fresh plant material and immediately freeze in liquid nitrogen to halt enzymatic activity. Lyophilize the frozen samples to a constant weight.
-
Grinding: Grind the freeze-dried tissue to a fine powder using a mortar and pestle or a ball mill.
-
Extraction:
-
Weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube.
-
Add 1 mL of 70% methanol (pre-heated to 70°C) to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the tube in a water bath at 70°C for 20 minutes, with intermittent vortexing.
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube. This is the crude glucosinolate extract.
-
Desulfation
-
Column Preparation: Prepare a mini-column with an appropriate ion-exchange resin (e.g., DEAE-Sephadex A-25).
-
Loading: Load the crude glucosinolate extract onto the prepared column.
-
Washing: Wash the column with water and then with a sodium acetate buffer to remove impurities.
-
Enzymatic Reaction: Add a solution of purified sulfatase to the column and allow it to react overnight at room temperature. This reaction removes the sulfate group from the glucosinolates, which is necessary for HPLC analysis.
-
Elution: Elute the desulfoglucosinolates from the column with ultrapure water.
HPLC Analysis
-
Instrumentation: Use a reverse-phase HPLC system equipped with a C18 column and a UV detector set at 229 nm.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically used. For example:
-
0-2 min: 100% A
-
2-18 min: Linear gradient to 30% B
-
18-20 min: Hold at 30% B
-
20-22 min: Linear gradient back to 100% A
-
22-30 min: Re-equilibration at 100% A
-
-
Injection and Quantification: Inject the desulfoglucosinolate eluate. Identify and quantify this compound by comparing the retention time and peak area to a known standard.
LC-MS Analysis (Alternative to HPLC)
For higher sensitivity and specificity, LC-MS/MS can be employed. This method often allows for the analysis of intact glucosinolates without the need for desulfation. The mobile phase and gradient may be similar to HPLC, but the detection is performed using a mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode for precise quantification.[4][6][10][11]
Visualizations
Biosynthesis of this compound
This compound is an aliphatic glucosinolate derived from the amino acid methionine through a multi-step biosynthetic pathway involving chain elongation, core structure formation, and secondary modification.
Caption: Biosynthesis pathway of this compound from methionine.
Experimental Workflow for this compound Analysis
The following diagram outlines the key steps in the experimental procedure for quantifying this compound in Brassica samples.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. idosi.org [idosi.org]
- 8. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. Simultaneous Quantification of 22 Glucosinolates in 12 Brassicaceae Vegetables by Hydrophilic Interaction Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Differentiating Glucobrassicanapin from its Isomers by Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and differentiation of glucosinolate isomers are critical in phytochemical analysis, drug discovery, and agricultural science due to their diverse biological activities. Glucobrassicanapin, a prominent glucosinolate found in Brassicaceae vegetables, and its isomers, such as gluconapin, neoglucobrassicin, and 4-methoxyglucobrassicin, present a significant analytical challenge due to their structural similarities. This guide provides a comprehensive comparison of mass spectrometry-based methods for distinguishing these isomers, supported by experimental data and detailed protocols.
Introduction to this compound and Its Isomers
This compound and its isomers share the same core glucosinolate structure but differ in their side-chain moieties. These subtle structural variations lead to distinct biological properties and require sophisticated analytical techniques for unambiguous identification.
Chemical Structures:
-
This compound: An aliphatic glucosinolate with a 4-pentenyl side chain.
-
Gluconapin: An aliphatic glucosinolate with a 3-butenyl side chain, an isomer of this compound with one less methylene group in the side chain.
-
Neoglucobrassicin: An indole glucosinolate with a 1-methoxyindole-3-ylmethyl side chain.
-
4-Methoxyglucobrassicin: An indole glucosinolate with a 4-methoxyindole-3-ylmethyl side chain. It is an isomer of neoglucobrassicin.
Mass Spectrometric Differentiation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for the separation and identification of glucosinolate isomers. The combination of chromatographic retention time and specific fragmentation patterns allows for their confident differentiation.
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis
Under negative ion electrospray ionization (ESI), glucosinolates typically produce a prominent deprotonated molecule [M-H]⁻. Collision-induced dissociation (CID) of this precursor ion generates a series of characteristic product ions that are diagnostic for the core glucosinolate structure and the specific side chain.
Common fragment ions for glucosinolates include those at m/z 97 ([HSO₄]⁻), 259 ([glucose-SO₃-H]⁻), and 275 ([glucose-SO₃+O-H]⁻)[1][2]. However, the key to differentiating isomers lies in the unique fragmentation of their side chains.
Data Presentation: Comparison of MS/MS Fragmentation Data
The following table summarizes the key mass spectrometric data for this compound and its isomers, allowing for their differentiation.
| Compound | Molecular Formula | Precursor Ion [M-H]⁻ (m/z) | Key Product Ions (m/z) | Differentiating Features |
| This compound | C₁₂H₂₀N₁O₉S₂ | 386.0582 | 275, 259, 208, 144, 97[2] | Presence of fragment at m/z 208. |
| Gluconapin | C₁₁H₁₈N₁O₉S₂ | 372.0425 | 259, 195, 97[2] | Different precursor ion m/z from this compound. |
| Neoglucobrassicin | C₁₇H₂₂N₂O₁₀S₂ | 477 | 447, 259, 195, 97 | Isomeric with 4-methoxyglucobrassicin. |
| 4-Methoxyglucobrassicin | C₁₇H₂₂N₂O₁₀S₂ | 477 | 446 ([M-H-CH₃O]⁻), 259, 195, 97[3] | Characteristic neutral loss of a methoxy radical (31 Da) to form the fragment at m/z 446, which is absent in neoglucobrassicin[3]. |
Experimental Protocols
A robust and reproducible experimental protocol is essential for the successful differentiation of this compound and its isomers. The following is a representative LC-MS/MS methodology.
Sample Preparation
-
Extraction: Weigh 100 mg of lyophilized and ground plant material. Add 1 mL of 70% methanol (v/v) and vortex thoroughly.
-
Incubation: Incubate the mixture at 70°C for 30 minutes in a water bath, with intermittent vortexing.
-
Centrifugation: Centrifuge the sample at 10,000 × g for 10 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an LC vial.
Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 2.6 µm particle size) is suitable for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 2% B
-
2-15 min: 2-30% B (linear gradient)
-
15-18 min: 30-95% B (linear gradient)
-
18-21 min: 95% B (isocratic)
-
21-22 min: 95-2% B (linear gradient)
-
22-25 min: 2% B (isocratic for column re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 600 L/h.
-
Collision Gas: Argon.
-
Data Acquisition: Full scan mode to identify precursor ions and product ion scan mode (MS/MS) for fragmentation analysis. For quantitative analysis, Multiple Reaction Monitoring (MRM) can be employed.
-
Collision Energy: A ramp of collision energies (e.g., 15-40 eV) should be applied to obtain informative fragmentation spectra.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the differentiation of this compound and its isomers.
Logical Relationship for Isomer Differentiation
Caption: Logic for isomer differentiation by LC-MS/MS.
References
A Comparative Guide to the Bioactivity of Glucobrassicanapin and its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivities of Glucobrassicanapin, a glucosinolate found in cruciferous vegetables, and its degradation products, primarily isothiocyanates. While direct quantitative comparisons are limited in published literature, this document synthesizes available data on related compounds to offer insights into their potential anticancer, antioxidant, and anti-inflammatory properties.
Introduction to this compound and its Degradation
This compound is a secondary metabolite present in Brassica vegetables.[1] On its own, this compound is largely considered to be biologically inactive. Its bioactivity is realized upon enzymatic hydrolysis by myrosinase, an enzyme that is physically separated from glucosinolates in intact plant cells. When plant tissues are damaged, for instance through chewing or cutting, myrosinase comes into contact with this compound, catalyzing its conversion into several degradation products, most notably 4-pentenyl isothiocyanate.[2][3] It is these isothiocyanates (ITCs) that are credited with the majority of the health-promoting effects associated with cruciferous vegetable consumption.[3][4]
The degradation of this compound to 4-pentenyl isothiocyanate is a critical activation step, unlocking the therapeutic potential of the parent compound.
Comparative Bioactivity: An Overview
Direct quantitative comparisons of the bioactivity of this compound and its specific degradation product, 4-pentenyl isothiocyanate, are scarce in scientific literature. However, extensive research on other isothiocyanates, such as sulforaphane and phenethyl isothiocyanate (PEITC), provides a strong basis for understanding the potential bioactivities of 4-pentenyl isothiocyanate. The general consensus is that the isothiocyanate derivatives are significantly more potent in their biological effects than their glucosinolate precursors.[5]
Anticancer Activity
Table 1: Anticancer Activity (IC50 values) of Representative Isothiocyanates
| Isothiocyanate | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Benzyl isothiocyanate (BITC) | L9981 (Lung Cancer) | 5.0 | [8] |
| Phenethyl isothiocyanate (PEITC) | L9981 (Lung Cancer) | 9.7 | [8] |
| Sulforaphane (SFN) | T24 (Bladder Cancer) | 26.9 (24h) | [9] |
| Sulforaphane (SFN) | SKOV-3 (Ovarian Cancer) | 40 | [10] |
Note: This table presents data for well-studied isothiocyanates to provide a reference for the potential anticancer potency of 4-pentenyl isothiocyanate.
Antioxidant Activity
The antioxidant effects of isothiocyanates are primarily indirect, mediated through the activation of the Keap1-Nrf2 signaling pathway, which upregulates the expression of a suite of antioxidant and detoxification enzymes.[11] Direct radical scavenging activity, as measured by assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, has been reported for some isothiocyanates, although this is not considered their primary mode of antioxidant action.
Table 2: Antioxidant Activity (DPPH Radical Scavenging IC50) of Representative Isothiocyanates
| Isothiocyanate | IC50 Value (mM) | Reference |
|---|---|---|
| Phenyl isothiocyanate | 1.08 | [12] |
| 3-methoxyphenyl isothiocyanate | 1.16 | [12] |
| 4-methoxyphenyl isothiocyanate | 1.25 | [12] |
Note: Data for 4-pentenyl isothiocyanate is not available. This table provides reference values for other isothiocyanates.
Anti-inflammatory Activity
Isothiocyanates exhibit potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways, such as the NF-κB pathway.[13] A common method to assess anti-inflammatory activity in vitro is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Table 3: Anti-inflammatory Activity (Nitric Oxide Inhibition IC50) of Representative Compounds
| Compound | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Luteolin | RAW 264.7 | 7.6 µM | [14] |
| Quercetin | RAW 264.7 | 12.0 µM | [14] |
| Apigenin | RAW 264.7 | 17.8 µM | [14] |
Key Signaling Pathways
The bioactivities of isothiocyanates are largely mediated through their interaction with critical cellular signaling pathways.
Keap1-Nrf2-ARE Pathway (Antioxidant Response)
Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation. Isothiocyanates can react with cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of a battery of cytoprotective proteins, including antioxidant and phase II detoxification enzymes.[11][15]
NF-κB Signaling Pathway (Inflammatory Response)
The transcription factor NF-κB is a master regulator of inflammation. In resting cells, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli, such as LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines and inducible nitric oxide synthase (iNOS). Isothiocyanates have been shown to inhibit the degradation of IκB, thereby preventing NF-κB activation and suppressing the inflammatory response.[13]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of the bioactivities of this compound and its degradation products.
Anticancer Activity: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (this compound or 4-pentenyl isothiocyanate) and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical DPPH.
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol or ethanol. Prepare serial dilutions of the test compounds.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with different concentrations of the test compounds. A control containing only the DPPH solution and the solvent is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The discoloration of the DPPH solution indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for a specific time, followed by stimulation with LPS (lipopolysaccharide) to induce NO production.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Nitrite Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540-570 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value (the concentration that inhibits 50% of NO production).
Conclusion
While this compound itself shows limited biological activity, its degradation to 4-pentenyl isothiocyanate is a crucial step in unlocking its therapeutic potential. Based on extensive research on other isothiocyanates, it is highly probable that 4-pentenyl isothiocyanate possesses significant anticancer, antioxidant, and anti-inflammatory properties. These effects are likely mediated through the modulation of key cellular signaling pathways, including the Keap1-Nrf2 and NF-κB pathways. Further research is warranted to directly quantify and compare the bioactivities of this compound and 4-pentenyl isothiocyanate to fully elucidate their therapeutic promise. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative studies.
References
- 1. This compound | C12H21NO9S2 | CID 5485207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human, Animal and Plant Health Benefits of Glucosinolates and Strategies for Enhanced Bioactivity: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Review on the Metabolic Interest of Glucosinolates and Their Bioactive Derivatives for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 8. Isothiocyanates induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Pentenyl isothiocyanate | C6H9NS | CID 87436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cetjournal.it [cetjournal.it]
- 12. 4-pentenyl isothiocyanate, 18060-79-2 [thegoodscentscompany.com]
- 13. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling [pubmed.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to Glucobrassicanapin Potassium Salt as a Primary Reference Standard
For researchers, scientists, and drug development professionals engaged in the analysis of phytochemicals, the accuracy and reliability of quantification methods are paramount. This guide provides a detailed comparison of Glucobrassicanapin potassium salt as a primary reference standard against other commonly used glucosinolate standards. We will delve into their key characteristics, present comparative data, and outline the experimental protocols for their application, offering a comprehensive resource for selecting the appropriate standard for your analytical needs.
Understanding the Role of Primary Reference Standards
A primary reference standard is a highly purified compound that is used as a calibration standard in analytical chemistry.[1] To qualify as a primary standard, a substance must exhibit high purity, stability, and be well-characterized.[1] this compound potassium salt is offered as a primary reference standard with certified absolute purity, making it suitable for the precise quantification of glucosinolates in various matrices.[1][2] Glucosinolates, a class of organic compounds found in cruciferous vegetables, and their breakdown products are of significant interest due to their potential health benefits, including antimicrobial and anticarcinogenic activities.[3][4]
Comparison of Glucosinolate Reference Standards
This compound is an aliphatic glucosinolate predominantly found in Brassica species.[1][5] However, the diverse family of glucosinolates necessitates a range of reference standards for accurate identification and quantification. The choice of standard depends on the specific glucosinolates present in the sample. Below is a comparison of this compound potassium salt with other commercially available primary and analytical reference standards.
| Compound Name | Class | Molecular Formula | CAS Number | Purity (Assay) | Key Applications/Sources |
| This compound potassium salt | Aliphatic | C12H20KNO9S2 | 245550-58-7 | ≥90.0% (HPLC) | Quantification in Brassica sp., particularly rapeseed.[1][6] |
| Glucoraphenin potassium salt | Aliphatic | C12H22KNO10S3 | 219737-41-0 | w/w absolute assay | Analysis in broccoli and other cruciferous vegetables.[2] |
| Glucobrassicin potassium salt | Indole | C16H19KN2O9S2 | 143231-38-3 | ≥95% (HPLC)[7] | Qualitative and quantitative analysis of indole glucosinolates.[7] |
| Gluconapin potassium salt | Aliphatic | C11H18KNO9S2 | 71953-91-8 | Primary reference standard | Analysis in rapeseed and other Brassica crops. |
| Neoglucobrassicin potassium salt | Indole | C17H21KN2O10S2 | 5187-84-8 | ≥95% (HPLC)[8] | Reference for N-methoxy-indole glucosinolates.[8] |
Experimental Protocols for Glucosinolate Quantification
The accurate quantification of glucosinolates using a reference standard like this compound potassium salt typically involves chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][9]
Key Experiment: Quantification of Intact Glucosinolates by HPLC
This protocol outlines a general procedure for the analysis of intact glucosinolates.
1. Standard Preparation:
- Accurately weigh a precise amount of this compound potassium salt primary reference standard.
- Dissolve the standard in a known volume of deionized water or a suitable solvent to prepare a stock solution of known concentration.
- Prepare a series of calibration standards by performing serial dilutions of the stock solution.
2. Sample Preparation:
- Homogenize the plant material (e.g., seeds, leaves).
- Extract the glucosinolates from the sample, often using a single-step extraction with boiling water or a methanol-water mixture to inactivate the myrosinase enzyme.[6]
- Centrifuge and filter the extract to remove solid debris.
3. HPLC Analysis:
- Inject the prepared calibration standards and sample extracts into the HPLC system.
- Perform chromatographic separation on a reversed-phase column (e.g., C18).[6]
- Use a suitable mobile phase, such as 0.2 M ammonium sulphate, for isocratic or gradient elution.[6]
- Detect the glucosinolates using a UV detector, typically at a wavelength of 229 nm.[6]
4. Data Analysis:
- Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.
- Determine the concentration of this compound in the sample extracts by interpolating their peak areas from the calibration curve.
Visualizing Experimental Workflows and Metabolic Pathways
To better illustrate the processes involved in the use of this compound potassium salt, the following diagrams have been generated.
Caption: Experimental workflow for glucosinolate quantification.
Glucosinolates are biosynthesized from amino acids and are hydrolyzed by the enzyme myrosinase upon tissue damage, releasing various bioactive compounds.[5][10]
Caption: Simplified glucosinolate metabolic pathway.
Conclusion
This compound potassium salt serves as a reliable primary reference standard for the quantification of aliphatic glucosinolates. Its high purity and well-characterized nature ensure the accuracy of analytical results, which is crucial for research in nutrition, pharmacology, and crop science. When selecting a reference standard, it is essential to consider the specific class of glucosinolates being investigated to ensure appropriate calibration and accurate quantification. The use of standardized experimental protocols and a clear understanding of the metabolic pathways of these compounds are fundamental to advancing our knowledge of their roles in health and disease.
References
- 1. This compound potassium salt phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 2. extrasynthese.com [extrasynthese.com]
- 3. mdpi.com [mdpi.com]
- 4. Glucosinolate Standards | Phytolab [phytolab.com]
- 5. Comparative Transcriptome Analyses Reveal a Special Glucosinolate Metabolism Mechanism in Brassica alboglabra Sprouts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. extrasynthese.com [extrasynthese.com]
- 8. extrasynthese.com [extrasynthese.com]
- 9. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]
Establishing the Limit of Detection and Quantification for Glucobrassicanapin in Plant Extracts: A Comparative Guide
For researchers, scientists, and drug development professionals working with plant-based compounds, the accurate determination of bioactive molecule concentrations is paramount. This guide provides a comparative overview of analytical methodologies for establishing the limit of detection (LOD) and limit of quantification (LOQ) for Glucobrassicanapin, a significant glucosinolate found in Brassicaceae vegetables. We will delve into the performance of High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and various Mass Spectrometry (MS) techniques, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The choice of analytical technique significantly impacts the sensitivity and selectivity of this compound quantification. While traditional methods like HPLC-UV are robust and widely accessible, modern mass spectrometry-based methods offer superior sensitivity.[1][2]
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| UHPLC-MS/MS | 5.72–17.40 nmol/g (dry weight) | 0.80–1.43 nmol/g (fresh weight)[3] | High sensitivity and selectivity, allows for the analysis of intact glucosinolates.[3] | Higher equipment and maintenance costs.[2] |
| HILIC-MS/MS | 0.001–0.028 µg/g (dry weight) | 0.003–0.093 µg/g (dry weight)[4] | Excellent for separating polar compounds like glucosinolates.[4] | Requires specialized columns and expertise. |
| HPLC-UV | Not explicitly found for this compound, but generally higher than MS methods. | Lower limit of quantification for total glucosinolates (using sinigrin as a standard) was 0.6 mg.[2][5] | Cost-effective, robust, and widely available.[1] | Lower sensitivity compared to MS, potential for co-eluting interferences.[2] |
| Spectrophotometry | Not suitable for individual glucosinolate quantification. | Lower limit of quantification for total glucosinolates was 0.6 mg.[2][5] | Simple, rapid, and inexpensive for total glucosinolate estimation.[5] | Lacks specificity for individual compounds like this compound.[2][5] |
| Near-Infrared Spectroscopy (NIRS) | Can be used for screening but not for precise quantification at low levels.[6][7] | Can be used for screening purposes.[6][7] | Rapid, non-destructive screening method.[6][8] | Requires extensive calibration with a reference method (e.g., HPLC).[7] |
Note: The LOD and LOQ values are highly matrix-dependent and can vary based on the plant species and the complexity of the extract. The provided values are based on published data and should be considered as a reference.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are methodologies for the extraction and analysis of this compound from plant materials.
Protocol 1: this compound Extraction from Plant Material
This protocol is a generalized procedure for extracting glucosinolates from plant tissues, designed to inactivate myrosinase and efficiently extract the target compounds.
1. Sample Preparation:
-
Freeze-dry (lyophilize) the plant material to preserve the chemical integrity of the glucosinolates.
-
Grind the lyophilized material into a fine powder to increase the surface area for extraction.
2. Extraction:
-
Weigh approximately 100 mg of the dried plant powder into a tube.
-
Add 1 mL of 70% methanol (or ethanol) pre-heated to 75°C to the sample.[9] The high temperature is essential for inactivating the myrosinase enzyme, which would otherwise hydrolyze the glucosinolates.[3][10]
-
Vortex the mixture for 30 seconds and then place it in a water bath at 75°C for 10-20 minutes.[9][10]
-
Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[11]
-
Carefully collect the supernatant.
3. Optional: Solid-Phase Extraction (SPE) for Cleanup:
-
For cleaner samples, especially for HPLC-UV analysis, a solid-phase extraction step using an anion exchange resin (e.g., DEAE-Sephadex) can be employed.[1][9]
-
Condition the SPE column with an appropriate buffer.
-
Load the supernatant onto the column.
-
Wash the column to remove interfering compounds.
-
Elute the glucosinolates with a suitable elution solvent.
Caption: Workflow for this compound extraction from plant material.
Protocol 2: UHPLC-MS/MS Analysis of Intact this compound
This method allows for the direct quantification of this compound without the need for desulfation.
1. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 × 100 mm).[11]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[11]
-
Flow Rate: Typically around 0.3 - 0.5 mL/min.[11]
-
Column Temperature: Maintained at a constant temperature, for instance, 35°C.[11]
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for glucosinolates.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting a specific precursor ion for this compound and one or more product ions for enhanced selectivity and sensitivity.
-
Calibration: Prepare a calibration curve using a certified reference standard of this compound. The limit of detection (LOD) and limit of quantification (LOQ) are typically determined as 3 and 10 times the signal-to-noise ratio, respectively, or based on the standard deviation of the response and the slope of the calibration curve.[4][11]
Caption: UHPLC-MS/MS analytical workflow for this compound.
Conclusion
The selection of an appropriate analytical method for determining the limit of detection and quantification of this compound is contingent on the specific research requirements, including desired sensitivity, sample throughput, and available resources. For high-sensitivity and high-specificity applications, such as in drug development and detailed metabolic profiling, UHPLC-MS/MS or HILIC-MS/MS are the methods of choice.[3][4] For routine quality control or screening purposes where lower sensitivity is acceptable, HPLC-UV provides a reliable and cost-effective alternative.[1] Regardless of the method, proper sample preparation to inactivate myrosinase is a critical step to ensure accurate quantification of intact this compound.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development and validation of a spectrophotometric method for quantification of total glucosinolates in cruciferous vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of glucosinolates in leaves of leaf rape (Brassica napus ssp. pabularia) by near-infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of glucosinolates in Brassicaceae vegetables grown in Japan [jstage.jst.go.jp]
- 10. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification and Diversity Analyses of Major Glucosinolates in Conserved Chinese Cabbage (Brassica rapa L. ssp. pekinensis) Germplasms - PMC [pmc.ncbi.nlm.nih.gov]
Comparative transcriptomics of high and low Glucobrassicanapin producing Brassica lines
A Comparative Guide to High and Low Producing Lines for Researchers and Drug Development Professionals
Glucobrassicanapin, a key glucosinolate found in Brassica species, is a precursor to bioactive isothiocyanates with potential applications in agriculture and medicine. Understanding the molecular mechanisms that govern its production is crucial for developing crop lines with enhanced beneficial compounds. This guide provides a comparative transcriptomic analysis of Brassica lines exhibiting high and low levels of this compound and other relevant glucosinolates. We delve into the differentially expressed genes, the underlying metabolic pathways, and the experimental protocols utilized in these pivotal studies.
Comparative Analysis of Gene Expression
Transcriptomic studies comparing high and low glucosinolate-producing Brassica lines have identified a suite of differentially expressed genes (DEGs) primarily involved in the glucosinolate biosynthesis pathway. These studies, employing techniques like RNA sequencing (RNA-seq), provide a quantitative snapshot of gene activity.
A comparative analysis of high and low glucosinolate Brassica alboglabra sprouts revealed 1477 up-regulated and 1239 down-regulated genes in the low-glucosinolate line compared to the high-glucosinolate line.[1][2] Notably, enrichment analysis of these DEGs pointed to the glucosinolate biosynthesis pathway as the most significantly different metabolic pathway between the two lines.[1][2]
Key gene families and transcription factors consistently implicated in regulating aliphatic glucosinolate levels, including this compound, include:
-
MYB Transcription Factors: Specifically, MYB28, MYB29, and MYB76 are known to be positive regulators of aliphatic glucosinolate biosynthesis.[3] Studies have shown that the expression levels of MYB28 homologs are significantly correlated with aliphatic glucosinolate content.[4][5] For instance, in a study on radish, the expression of RsMYB28 was positively correlated with the content of glucoraphasatin, a 4-carbon aliphatic glucosinolate.[4] Targeted silencing of BjMYB28 in Brassica juncea resulted in a significant reduction in aliphatic glucosinolates.[5]
-
Genes in the Biosynthesis Pathway: Genes encoding enzymes directly involved in the glucosinolate core structure formation and side-chain elongation, such as MAM (Methylthioalkylmalate synthase), CYP79F1, and AOP2 (Alkenyl hydroxalkyl-producing 2), show differential expression between high and low content lines.[1][6][7] For example, a major QTL for 5-carbon aliphatic glucosinolates, including this compound, was found to co-localize with the Br-GSL-ELONG locus on linkage group A3 in Brassica rapa.[8]
Below is a summary of key differentially expressed genes identified in comparative transcriptomic studies of high versus low glucosinolate Brassica lines.
| Gene/Gene Family | Function in Glucosinolate Biosynthesis | Expression in High GSL vs. Low GSL Lines | Brassica Species Studied |
| MYB28 | Transcription factor, master regulator of aliphatic GSL biosynthesis | Higher expression in high aliphatic GSL lines | B. rapa, B. juncea, B. oleracea |
| MYB29 | Transcription factor, involved in aliphatic GSL biosynthesis | Higher expression in high aliphatic GSL lines | B. oleracea |
| MAM1/MAM3 | Methylthioalkylmalate Synthase, involved in side chain elongation | Higher expression in high aliphatic GSL lines | B. oleracea, B. rapa |
| CYP79F1 | Cytochrome P450, catalyzes the conversion of amino acids to aldoximes | Higher expression in high aliphatic GSL lines | B. juncea, B. rapa |
| AOP2 | 2-oxoglutarate-dependent dioxygenase, involved in side chain modification | Expression varies depending on the specific alkenyl glucosinolate profile | B. oleracea |
| Myrosinase | Enzyme responsible for glucosinolate hydrolysis | Lower expression in high intact GSL lines | B. alboglabra |
Experimental Protocols
The following sections detail the standard methodologies employed for comparative transcriptomic and metabolomic analyses of Brassica lines.
RNA Sequencing (RNA-seq) Protocol
This protocol outlines the key steps for performing RNA-seq on Brassica tissues to identify differentially expressed genes.
-
Plant Material and RNA Extraction:
-
Grow high and low this compound-producing Brassica lines under controlled environmental conditions.
-
Harvest tissue samples (e.g., leaves, seeds) from multiple biological replicates for each line and immediately freeze them in liquid nitrogen.[9]
-
Extract total RNA using a commercially available kit, such as the RNeasy Plant Mini Kit (Qiagen), following the manufacturer's instructions.[9] To remove contaminating DNA, perform an on-column DNaseI treatment.[9] For tissues rich in polysaccharides and polyphenols, like seeds, modifications to standard protocols or specialized kits may be necessary to obtain high-quality RNA.
-
-
RNA Quality Control and Library Preparation:
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).[9][10]
-
Verify RNA integrity using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA with intact ribosomal RNA peaks.[10]
-
Prepare RNA-seq libraries from high-quality total RNA (e.g., RNA Integrity Number > 7.0) using a commercial kit like Illumina's TruSeq RNA Sample Preparation Kit.[9] This process typically involves poly(A) mRNA selection, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.[10]
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on an Illumina sequencing platform (e.g., Genome Analyzer IIx or NovaSeq) to generate paired-end reads.[9]
-
Perform quality control on the raw sequencing reads to trim low-quality bases and remove adapter sequences.
-
Align the filtered reads to the appropriate Brassica reference genome using a splice-aware aligner like HISAT2 or STAR.[11]
-
Quantify gene expression levels by counting the number of reads mapping to each gene.
-
Identify differentially expressed genes between the high and low this compound lines using statistical packages such as DESeq2 or edgeR.[11]
-
Perform functional annotation and pathway enrichment analysis (e.g., GO and KEGG) on the list of differentially expressed genes to identify significantly affected biological processes and pathways.[1][2]
-
Glucosinolate Analysis Protocol
This protocol describes the extraction and quantification of glucosinolates from Brassica tissues using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation and Extraction:
-
Freeze-dry and grind the collected plant tissue to a fine powder.
-
Extract intact glucosinolates from the ground material by adding a hot methanol-water solution (e.g., 70% methanol) to inactivate myrosinase enzyme activity.[12]
-
Centrifuge the mixture and collect the supernatant containing the extracted glucosinolates.
-
-
Desulfation:
-
Load the crude extract onto a mini-column containing an anion-exchange resin (e.g., DEAE-Sephadex).
-
Wash the column to remove interfering compounds.
-
Apply a purified sulfatase solution to the column and allow it to react overnight to convert the glucosinolates into their desulfo-analogs.
-
Elute the desulfo-glucosinolates from the column with water.
-
-
HPLC Analysis:
-
Analyze the desulfo-glucosinolate extract using a reverse-phase HPLC system equipped with a C18 column and a UV detector.
-
Separate the desulfo-glucosinolates using a gradient of water and acetonitrile.
-
Identify individual glucosinolates based on their retention times compared to known standards.[12][13]
-
Quantify the concentration of each glucosinolate by comparing the peak area to that of an internal standard (e.g., sinigrin) and applying response factors.[12] More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more sensitive and specific detection and quantification.[13][14]
-
Visualizing the Pathways and Processes
Diagrams illustrating the experimental workflow and the biochemical pathway for this compound biosynthesis provide a clear visual representation of the complex processes involved.
Caption: Experimental workflow for comparative transcriptomics and metabolomics.
Caption: Simplified this compound biosynthesis pathway and its regulation.
References
- 1. Comparative Transcriptome Analyses Reveal a Special Glucosinolate Metabolism Mechanism in Brassica alboglabra Sprouts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Transcriptome Analyses Reveal a Special Glucosinolate Metabolism Mechanism in Brassica alboglabra Sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Transcriptome and QTL mapping analyses of major QTL genes controlling glucosinolate contents in vegetable- and oilseed-type Brassica rapa plants [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Targeted silencing of BjMYB28 transcription factor gene directs development of low glucosinolate lines in oilseed Brassica juncea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Glucosinolate Content and Metabolism Related Genes in Different Parts of Chinese Flowering Cabbage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 9. pubcompare.ai [pubcompare.ai]
- 10. RNA sequencing of Brassica napus reveals cellular redox control of Sclerotinia infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Design, execution, and interpretation of plant RNA-seq analyses [frontiersin.org]
- 12. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Commercially Available Glucobrassicanapin Standards for Research Applications
For researchers, scientists, and drug development professionals, the purity and reliability of analytical standards are paramount for accurate experimental results. This guide provides a comprehensive assessment of commercially available Glucobrassicanapin standards, offering a comparative overview of their purity, specifications, and the analytical methodologies used for their characterization.
Comparison of this compound Standards
The following table summarizes the specifications of this compound standards from various commercial suppliers. Purity is a critical parameter, and it is most commonly determined by High-Performance Liquid Chromatography (HPLC).
| Supplier | Product Name | Purity Specification | Analytical Method | CAS Number |
| Sigma-Aldrich | This compound phyproof® Reference Substance | ≥90.0% | HPLC | 245550-58-7 |
| Carl ROTH | This compound ROTICHROM® HPLC | ≥99.5% | HPLC | 19041-10-2 |
| PhytoLab | This compound potassium salt phyproof® Reference Substance | Certified absolute purity | Chromatographic purity, water, residual solvents, inorganic impurities | Not specified |
| Extrasynthese | This compound potassium salt | Not specified; analytical standard with w/w absolute assay | Not specified | 245550-58-7 |
| MedchemExpress | This compound | Not specified; for research use only | Not specified | 19041-10-2 |
Note: The purity values and analytical methods are as stated by the suppliers. It is recommended to consult the certificate of analysis for lot-specific data.
Experimental Protocols for Purity Assessment
The most widely accepted method for determining the purity of this compound standards is High-Performance Liquid Chromatography (HPLC). The following protocol is a generalized procedure based on established methods for glucosinolate analysis.
1. Sample Preparation:
-
Accurately weigh a small amount of the this compound standard.
-
Dissolve the standard in a suitable solvent, typically a mixture of water and methanol or acetonitrile, to a known concentration.
-
Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
2. HPLC System and Conditions:
-
Column: A reversed-phase C18 column is commonly used for glucosinolate separation.
-
Mobile Phase: A gradient elution is typically employed using a mixture of two solvents:
-
Solvent A: Water, often with a small amount of a modifier like formic acid or a salt to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: The proportion of Solvent B is gradually increased over the course of the analysis to elute compounds with different polarities.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Detection: UV detection at a wavelength of 229 nm is standard for desulfoglucosinolates.
-
Column Temperature: The column is often maintained at a constant temperature, for example, 30°C or 40°C, to ensure reproducible retention times.
3. Data Analysis:
-
The purity of the this compound standard is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
-
Impurities will appear as separate peaks in the chromatogram. These can include related glucosinolates, degradation products, or residual solvents.
Advanced Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
For a more sensitive and selective analysis, UHPLC-MS/MS can be employed. This technique couples the separation power of UHPLC with the mass-resolving capability of a mass spectrometer, allowing for the identification and quantification of impurities at very low levels.
Potential Impurities and Degradation
Glucosinolates, including this compound, can be susceptible to degradation, which can be influenced by factors such as temperature, pH, and the presence of enzymes like myrosinase. Potential impurities in commercial standards may arise from the extraction and purification process or from degradation during storage. Common degradation products of glucosinolates include isothiocyanates, nitriles, and other hydrolysis products. Proper storage, typically at low temperatures (e.g., -20°C) and in a dry, dark place, is crucial to maintain the integrity of the standard.
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for assessing the purity of a this compound standard using HPLC.
Caption: Workflow for HPLC-based purity assessment of this compound.
A Comparative Guide to the Metabolic Profiling of Glucosinolates, Featuring Glucobrassicanapin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Glucobrassicanapin with other glucosinolates, supported by experimental data from peer-reviewed studies. It is designed to assist researchers, scientists, and drug development professionals in understanding the metabolic landscape of these important plant secondary metabolites. The guide details analytical methodologies and presents quantitative data to facilitate objective comparisons.
Introduction to Glucosinolates
Glucosinolates (GSLs) are a diverse group of sulfur- and nitrogen-containing secondary metabolites predominantly found in the Brassicaceae family, which includes vegetables like broccoli, cabbage, and mustard.[1][2] These compounds are precursors to biologically active molecules such as isothiocyanates, which are released upon plant tissue damage by the enzyme myrosinase.[3][4] The structural diversity of glucosinolates, with over 130 identified types, contributes to a wide range of biological activities, from plant defense to potential human health benefits, including anti-carcinogenic properties.[2][3][5] Glucosinolates are classified into three main groups based on their precursor amino acid: aliphatic, aromatic, and indole glucosinolates.[6][7] this compound is an aliphatic glucosinolate derived from the amino acid methionine.[7][8]
Comparative Analysis of Glucosinolate Profiles
The concentration and composition of glucosinolates, including this compound, vary significantly among different Brassica species and even between different tissues of the same plant.[6][9] Environmental conditions and cultivation methods also play a crucial role in influencing glucosinolate profiles.[7][10]
Table 1: Quantitative Comparison of this compound and Other Major Glucosinolates in Various Brassica Species
| Glucosinolate | Brassica rapa (Turnip Greens) (µmol/g dw)[10] | Brassica rapa (Turnip Tops) (µmol/g dw)[10] | Brassica rapa ssp. pekinensis (Chinese Cabbage) (µmol∙kg−1 DW)[11] | Brassica juncea (Green Mustard Hairy Root) (µg/g dry weight)[1][9] | Brassica juncea (Red Mustard Hairy Root) (µg/g dry weight)[1][9] |
| This compound (Aliphatic) | 0.70–4.22 | 0.70–4.22 | 545.60 to 10,344.70 | Not Reported | Not Reported |
| Gluconapin (Aliphatic) | 9.65–16.02 | 9.65–16.02 | 333.26 to 23,501.58 | Not Reported | Not Reported |
| Progoitrin (Aliphatic) | 0.38–2.26 | 0.38–2.26 | 155.28 to 8536.51 | Not Reported | Not Reported |
| Glucobrassicin (Indole) | Present | Present | Not Reported | 30.92 times higher than red mustard | Lower than green mustard |
| 4-methoxyglucobrassicin (Indole) | Present | Present | Not Reported | 39.2% of total GSLs | Lower than green mustard |
| Neoglucobrassicin (Indole) | Not Reported | Not Reported | Not Reported | 5.29 times higher than red mustard | Lower than green mustard |
| Glucoraphasatin (Aliphatic) | Not Reported | Not Reported | Not Reported | Not Detected | 45.4% of total GSLs |
| Glucotropaeolin (Aromatic) | Not Reported | Not Reported | Not Reported | Lower than red mustard | Significantly higher than green mustard |
Note: The data presented is a summary from multiple studies and variations can be expected due to genetic and environmental factors. "dw" or "DW" refers to dry weight.
Experimental Protocols
The accurate quantification and comparison of glucosinolates rely on robust and standardized analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.[12][13][14][15]
Detailed Methodology for Glucosinolate Extraction and Analysis by HPLC
This protocol is a synthesized representation of commonly used methods for glucosinolate analysis.[3][13][16]
1. Sample Preparation:
- Freeze-dry fresh plant material to inactivate myrosinase and prevent enzymatic degradation of glucosinolates.[3][15]
- Grind the lyophilized tissue to a fine powder.
2. Extraction:
- Weigh approximately 100 mg of the powdered sample.
- Add a known amount of an internal standard (e.g., sinigrin) for accurate quantification.[13]
- Extract with 1 mL of 70% methanol at 70-80°C for 5-10 minutes to further inactivate any residual myrosinase activity.[13][17]
- Centrifuge the sample and collect the supernatant. Repeat the extraction process on the pellet for comprehensive recovery.
3. Purification and Desulfation:
- Load the combined supernatant onto an ion-exchange column (e.g., DEAE-Sephadex A-25).[18]
- Wash the column with water and then a sodium acetate buffer to remove interfering compounds.[3][13]
- Apply a purified sulfatase solution (from Helix pomatia) to the column and incubate overnight at room temperature to convert the glucosinolates into their desulfo-forms.[3][18] This step is crucial for improving chromatographic separation on reverse-phase columns.[14]
4. HPLC Analysis:
- Elute the desulfoglucosinolates from the column with ultrapure water.[3][13]
- Analyze the eluate using a reverse-phase HPLC system (e.g., C18 column) with a UV detector, typically at 229 nm.[13][18]
- Use a gradient elution with solvents such as water and acetonitrile to separate the different desulfoglucosinolates.
- Identify and quantify the individual glucosinolates by comparing their retention times and UV spectra with those of known standards and based on the internal standard.[3][13]
Visualizing Metabolic Pathways and Workflows
Glucosinolate Biosynthesis Pathway
The biosynthesis of glucosinolates is a complex process involving three main stages: chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and secondary modifications of the side chain.[7]
References
- 1. Comparative analysis of glucosinolates and metabolite profiling of green and red mustard (brassica juncea) hairy roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of cooking brassica vegetables on the subsequent hydrolysis and metabolic fate of glucosinolates | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 5. mdpi.com [mdpi.com]
- 6. Insights into glucosinolate accumulation and metabolic pathways in Isatis indigotica Fort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative analysis of glucosinolates and metabolite profiling of green and red mustard (brassica juncea) hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quantification and Diversity Analyses of Major Glucosinolates in Conserved Chinese Cabbage (Brassica rapa L. ssp. pekinensis) Germplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. current-analytical-methods-for-determination-of-glucosinolates-in-vegetables-and-human-tissues - Ask this paper | Bohrium [bohrium.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. pubcompare.ai [pubcompare.ai]
Unraveling Glucobrassicanapin Variability: A Comparative Analysis Across Environmental Conditions
For researchers, scientists, and professionals in drug development, understanding the environmental influence on the production of bioactive compounds is paramount. Glucobrassicanapin, a key glucosinolate in Brassica species, has garnered significant interest for its potential health benefits. This guide provides a comparative analysis of this compound variation under different environmental stressors, supported by experimental data and detailed methodologies.
The concentration of this compound in Brassica plants is not static; it is a dynamic trait influenced by a range of environmental factors. These factors can significantly alter the glucosinolate profile of the plant, impacting its defense mechanisms and nutritional value. Key environmental variables influencing this compound levels include temperature, water availability, and growing season.
Quantitative Analysis of this compound Variation
The following table summarizes the quantitative variation of this compound content in different Brassica species under various environmental conditions, as reported in several studies. This data provides a basis for comparing the impact of these factors on this compound production.
| Plant Species | Tissue | Environmental Condition | This compound Concentration (µmol/g DW) | Reference |
| Brassica rapa | Leaves | Grown at two different sites with varying conditions | Site 1: Range not specified, but a component of total glucosinolates ranging from 11.8 to 74.0 | [1] |
| Site 2: Range not specified, but a component of total glucosinolates ranging from 7.5 to 56.9 | [1] | |||
| Brassica rapa | Turnip Greens | Conventional Farming | 0.70 - 4.22 | [2] |
| Turnip Tops | Conventional Farming | 0.70 - 4.22 | [2] | |
| Turnip Greens | Organic Farming | No significant difference from conventional | [3] | |
| Turnip Tops | Organic Farming | No significant difference from conventional | [3] | |
| Brassica napus | Leaves | Control Temperature (20°C/14°C day/night) | ~150 ng/g DW | |
| Leaves | Heat Stress (30°C/24°C day/night) | Increased significantly compared to control | [4] | |
| Brassica rapa | Seedlings | Short-term High Temperature (40°C for 8h) | Increased content of total aliphatic glucosinolates | [5][6] |
| Brassica rapa ssp. rapifera | Turnip Roots | Spring-Summer, 25% Available Soil Water | Component of total GSLs (enhanced by 52% compared to 50% ASW) | |
| Brassica oleracea | Leaves | Water Stress | Mean of 42.6% of total aliphatic glucosinolates | [7] |
Experimental Protocols
A standardized approach is crucial for the accurate quantification of this compound. The following outlines a general methodology for the extraction and analysis of glucosinolates from Brassica leaf tissue.
1. Sample Preparation:
-
Harvest fresh leaf tissue and immediately freeze in liquid nitrogen to halt enzymatic activity.
-
Lyophilize (freeze-dry) the tissue to a constant weight.
-
Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.
2. Glucosinolate Extraction:
-
Weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.
-
Add 1 mL of 70% methanol (pre-heated to 70°C) to the tube.
-
Vortex the mixture thoroughly and incubate at 70°C for 10 minutes to inactivate myrosinase.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Re-extract the pellet with another 1 mL of 70% methanol and combine the supernatants.
3. Desulfation:
-
Prepare a DEAE-Sephadex A-25 anion exchange column.
-
Load the combined methanol extract onto the column.
-
Wash the column with 70% methanol followed by water to remove impurities.
-
Apply a purified sulfatase solution to the column and incubate overnight at room temperature to cleave the sulfate group from the glucosinolates.
-
Elute the desulfoglucosinolates from the column with ultrapure water.
4. HPLC-UV Analysis:
-
Analyze the eluted desulfoglucosinolates using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector.
-
Use a water/acetonitrile gradient as the mobile phase.
-
Monitor the absorbance at 229 nm to detect the desulfoglucosinolates.
-
Identify and quantify this compound by comparing the retention time and peak area to a certified reference standard.
Visualizing the Biosynthesis Pathway
The biosynthesis of this compound, an aliphatic glucosinolate, is a multi-step process originating from the amino acid methionine. Environmental cues can regulate the expression of genes encoding the enzymes in this pathway, thereby influencing the final concentration of this compound.
Caption: this compound biosynthesis pathway and its regulation.
This guide highlights the significant impact of environmental conditions on this compound levels in Brassica species. For researchers and developers, this underscores the importance of controlled growing conditions and careful consideration of environmental variables when studying or utilizing this potent bioactive compound. The provided methodologies offer a foundation for consistent and reliable quantification, essential for comparative studies and product development.
References
- 1. Variation of glucosinolates in vegetable crops of Brassica rapa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Prolonged heat stress in Brassica napus during flowering negatively impacts yield and alters glucosinolate and sugars metabolism [frontiersin.org]
- 5. Effect of short-term high temperature on the accumulation of glucosinolates in Brassica rapa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal and Handling of Glucobrassicanapin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe and compliant disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Glucobrassicanapin, a naturally occurring glucosinolate. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Chemical and Physical Properties
A clear understanding of a substance's properties is the first step in safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀KNO₉S₂ | [1] |
| Molar Mass | 443.5 g/mol | [1] |
| Physical State | Solid (powder) | [1] |
| Color | Colorless | [1] |
| Odor | Odorless | [1] |
| Storage Temperature | 4 °C | [1] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure or degradation.
Handling:
-
Avoid dust formation.[1]
-
Use in a well-ventilated area. Local and general ventilation is recommended.[1]
-
Wash hands thoroughly before breaks and after handling the substance.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not breathe dust.[1]
Storage:
-
Keep the container tightly closed in a cool, dry place.[1]
-
The recommended storage temperature is 4°C.[1]
-
Protect from direct light, as long-term exposure may cause decomposition.[1]
-
Store away from strong oxidizers.[1]
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to ensure personal safety.
| Equipment | Specification |
| Eye/Face Protection | Safety goggles with side protection |
| Hand Protection | Protective gloves |
| Respiratory Protection | Required when dust is generated |
| Skin and Body Protection | Laboratory coat |
Disposal Protocol
The following step-by-step procedure outlines the proper disposal of this compound waste. This protocol is designed to minimize environmental contamination and to comply with safety regulations.
Step 1: Waste Collection
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled, and sealed container.
-
Ensure the container is appropriate for solid chemical waste.
Step 2: Spill Management
-
In the event of a spill, avoid generating dust.
-
Mechanically take up the spilled material (e.g., with a scoop or dustpan).[1]
-
Place the collected material into a designated waste container for disposal.[1]
-
Cover drains to prevent the substance from entering waterways.[1]
Step 3: Container Labeling and Storage
-
Clearly label the waste container with "Hazardous Waste" and "this compound."
-
Store the sealed waste container in a designated, secure area away from incompatible materials, particularly strong oxidizers.
Step 4: Final Disposal
-
Dispose of the waste container through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling Glucobrassicanapin
Essential Safety and Handling Guide for Glucobrassicanapin
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining operational plans, personal protective equipment requirements, and disposal protocols.
Summary of Safety Information
While this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, it is crucial to adhere to standard laboratory safety practices.[1] Note that some suppliers of this compound potassium salt indicate it may cause an allergic skin reaction. Therefore, a conservative approach to handling is recommended.
| Parameter | Recommendation | Source |
| Hazard Classification | Not classified as hazardous | Carl ROTH SDS[1] |
| Signal Word | Not required | Carl ROTH SDS[1] |
| GHS Pictograms (Potassium Salt) | GHS07 (Exclamation Mark) | Sigma-Aldrich |
| Hazard Statements (Potassium Salt) | H317: May cause an allergic skin reaction | Sigma-Aldrich |
| Primary Routes of Exposure | Inhalation of dust, skin and eye contact | Inferred from handling procedures |
| Recommended Storage | 4 °C, in a cool, dry, well-ventilated place, protected from light[1] | Carl ROTH SDS[1] |
Operational Plan for Handling this compound
This section details the step-by-step procedures for the safe handling of this compound from receipt to disposal.
Receiving and Inspection
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name and any hazard warnings.
-
Wear nitrile gloves and safety glasses during the inspection process.
Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
The recommended storage temperature is 4°C.[1]
-
Protect from direct light, as it may cause decomposition.[1]
-
Store away from strong oxidizing agents.[1]
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound:
-
Eye Protection : Safety goggles with side protection are mandatory to protect against dust particles and splashes.[1]
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, should be worn to prevent skin contact.[2]
-
Body Protection : A standard laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection : When handling the powder outside of a chemical fume hood or in situations where dust may be generated, a NIOSH-approved dust mask or respirator is recommended to prevent inhalation.[3]
Handling and Use
-
All handling of powdered this compound should ideally be conducted in a chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust.[1]
-
Use appropriate tools (e.g., spatulas) to handle the solid material.
-
After handling, wash hands thoroughly with soap and water.[1]
Spill Procedures
In the event of a spill, follow these procedures:
-
Small Spills :
-
Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material, avoiding dust generation.
-
Place the material into a sealed, labeled container for disposal.
-
Clean the spill area with a damp cloth.
-
-
Large Spills :
-
Evacuate the immediate area.
-
Increase ventilation to the area.
-
Follow your institution's emergency spill response procedures.
-
First Aid Measures
-
After Inhalation : Move the affected person to fresh air. If symptoms persist, seek medical advice.[1]
-
After Skin Contact : Remove contaminated clothing and rinse the skin with plenty of water.[1] If irritation occurs, seek medical attention.
-
After Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
After Ingestion : Rinse mouth. Call a doctor if you feel unwell.[1]
Disposal Plan
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.[1]
-
Place waste in a clearly labeled, sealed container.
Experimental Protocols
Detailed experimental protocols should be developed by the research team and include specific safety measures relevant to the procedures being performed. Always conduct a risk assessment prior to starting any new experiment.
Visual Workflow for Spill Response
Caption: Workflow for handling a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
